molecular formula C8H8 B1212686 Bicyclo[4.2.0]octa-1,3,5-triene CAS No. 694-87-1

Bicyclo[4.2.0]octa-1,3,5-triene

Cat. No.: B1212686
CAS No.: 694-87-1
M. Wt: 104.15 g/mol
InChI Key: UMIVXZPTRXBADB-UHFFFAOYSA-N
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Description

Bicyclo[4.2.0]octa-1,3,5-triene, more commonly known as Benzocyclobutene (BCB), is a fundamental chemical building block valued in research for its unique strained ring structure and its ability to generate reactive intermediates. Its core research value lies in its thermal ring-opening reaction, which proceeds in a conrotatory manner to form a reactive o-quinodimethane (o-xylylene) intermediate . This intermediate readily participates in inter- and intramolecular Diels-Alder cycloadditions, making BCB a key precursor in the synthesis of complex natural products like steroids and alkaloids, as well as advanced materials and polymers . The driving force for this transformation is the recovery of aromaticity in the resulting product . The parent BCB compound has a molecular formula of C 8 H 8 and a molecular weight of 104.15 g/mol . Its utility is demonstrated in well-established synthetic procedures, such as the preparation of 1-Cyanobenzocyclobutene via ring closure in liquid ammonia . BCB and its derivatives are for research applications only and are not approved for human use. Researchers should consult the relevant safety data sheets prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

bicyclo[4.2.0]octa-1,3,5-triene
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InChI

InChI=1S/C8H8/c1-2-4-8-6-5-7(8)3-1/h1-4H,5-6H2
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InChI Key

UMIVXZPTRXBADB-UHFFFAOYSA-N
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Canonical SMILES

C1CC2=CC=CC=C21
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Molecular Formula

C8H8
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DSSTOX Substance ID

DTXSID3073927
Record name Bicyclo[4.2.0]octa-1,3,5-triene
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Molecular Weight

104.15 g/mol
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Physical Description

Colorless liquid; [Sigma-Aldrich MSDS]
Record name Bicyclo[4.2.0]octa-1,3,5-triene
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CAS No.

694-87-1
Record name Benzocyclobutene
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Record name Bicyclo[4.2.0]octa-1,3,5-triene
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Foundational & Exploratory

An In-depth Technical Guide to Bicyclo[4.2.0]octa-1,3,5-triene: Core Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bicyclo[4.2.0]octa-1,3,5-triene, more commonly known as benzocyclobutene (BCB), is a strained bicyclic hydrocarbon with the chemical formula C₈H₈. It consists of a benzene (B151609) ring fused to a cyclobutane (B1203170) ring.[1] This unique structural motif imparts significant ring strain, making it a valuable intermediate in organic synthesis, particularly in the formation of complex polycyclic systems. Its propensity to undergo thermal ring-opening to form the highly reactive intermediate o-xylylene (B1219910) has been extensively utilized in cycloaddition reactions and polymerization processes.[1] This guide provides a comprehensive overview of the fundamental properties, structure, and key reactions of this compound.

Basic Properties

This compound is a colorless liquid at room temperature. A summary of its key physical and chemical properties is presented in Table 1.

PropertyValueReference(s)
Molecular Formula C₈H₈[2]
Molecular Weight 104.1491 g/mol [2]
CAS Registry Number 694-87-1[2]
IUPAC Name This compound[1]
Synonyms Benzocyclobutene, Benzocyclobutane, 1,2-Dihydrobenzocyclobutene[2]
Density 0.957 g/cm³[1]
Boiling Point 150 °C[1]
Refractive Index (n_D) 1.541[1]

Molecular Structure

Below is a diagram illustrating the molecular structure of this compound.

Caption: Molecular structure of this compound.

Spectroscopic Data

The structural features of this compound are elucidated through various spectroscopic techniques.

NMR Spectroscopy

¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic and aliphatic protons.

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Reference(s)
Aromatic (H1, H4)~7.18m-[3]
Aromatic (H2, H3)~7.05m-[3]
Aliphatic (CH₂)~3.18s-[3]

¹³C NMR: The carbon NMR spectrum shows distinct signals for the aromatic and aliphatic carbons.

Carbon AssignmentChemical Shift (δ, ppm)Reference(s)
Aromatic (ipso)~145.7[4]
Aromatic (CH)~127.5, ~122.1[4]
Aliphatic (CH₂)~29.7[4]
Note: The chemical shifts for the parent compound are inferred from derivatives and general knowledge; precise values may vary.
Infrared (IR) Spectroscopy

The IR spectrum of benzocyclobutene polymers and derivatives shows characteristic absorption bands.

Wavenumber (cm⁻¹)Vibrational ModeReference(s)
~3050Aromatic C-H stretch
~2930Aliphatic C-H stretch
~1475Benzene ring skeletal vibration
~1450CH₂ scissoring
Note: Data is based on spectra of BCB-containing polymers and may not exactly represent the liquid monomer.
UV-Visible Spectroscopy

The UV-Vis spectrum of this compound is available through the NIST WebBook and shows absorption maxima characteristic of the benzocyclobutene chromophore.[5] The absorption maxima are shifted to higher wavelengths compared to o-xylene (B151617).

Key Reactions and Experimental Protocols

Thermal Ring-Opening and Diels-Alder Reaction

The most significant reaction of this compound is its thermal electrocyclic ring-opening to form o-xylylene (an ortho-quinodimethane). This reaction typically occurs at temperatures above 180 °C.[1] The highly reactive o-xylylene intermediate can be trapped in situ by a dienophile in a [4+2] cycloaddition (Diels-Alder) reaction to form a new six-membered ring.

Thermal_Ring_Opening_and_Diels_Alder cluster_reaction Reaction Pathway BCB This compound o_xylylene o-Xylylene (intermediate) BCB->o_xylylene Δ (Heat, >180°C) Adduct Diels-Alder Adduct o_xylylene->Adduct + Dienophile Dienophile Dienophile (e.g., Maleic Anhydride)

Caption: Thermal ring-opening of BCB and subsequent Diels-Alder reaction.

Experimental Protocol: General Procedure for in situ Diels-Alder Reaction

  • A solution of this compound and a suitable dienophile (e.g., N-phenylmaleimide, dimethyl acetylenedicarboxylate) in a high-boiling inert solvent (e.g., o-dichlorobenzene, decalin) is prepared in a sealed tube or a flask equipped with a reflux condenser under an inert atmosphere.

  • The reaction mixture is heated to a temperature sufficient to induce ring-opening of the benzocyclobutene (typically 180-220 °C).

  • The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting materials are consumed.

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel or by recrystallization to afford the desired Diels-Alder adduct.

Synthesis of this compound

Several synthetic routes to this compound and its derivatives have been developed. A common laboratory-scale synthesis involves the treatment of 1,2-bis(dibromomethyl)benzene (B1266051) with sodium iodide. More modern approaches often utilize palladium-catalyzed C-H activation of o-xylene derivatives.

Experimental Protocol: Synthesis from 1,2-Bis(dibromomethyl)benzene (Conceptual)

Disclaimer: This is a generalized protocol based on established chemical principles. Appropriate safety precautions must be taken, and the reaction should be performed by a qualified chemist.

  • To a solution of 1,2-bis(dibromomethyl)benzene in a suitable solvent such as dimethylformamide (DMF), is added an excess of sodium iodide.

  • The reaction mixture is heated with vigorous stirring. The progress of the reaction can be monitored by TLC.

  • After the reaction is complete, the mixture is cooled and poured into water.

  • The aqueous mixture is extracted with a low-boiling organic solvent (e.g., diethyl ether or pentane).

  • The combined organic extracts are washed with aqueous sodium thiosulfate (B1220275) solution to remove any remaining iodine, followed by washing with brine.

  • The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is carefully removed by distillation at atmospheric pressure.

  • The crude product is then purified by vacuum distillation to yield pure this compound.

Applications in Drug Development and Materials Science

The unique reactivity of the benzocyclobutene moiety makes it a valuable building block in the synthesis of complex molecules with potential biological activity. Several drug candidates and research chemicals incorporate the benzocyclobutene scaffold.[1] In materials science, BCB-containing monomers are used to produce thermoset polymers with excellent thermal stability, low dielectric constants, and good mechanical properties, making them suitable for applications in microelectronics and as high-performance resins.[1]

Conclusion

This compound is a strained yet versatile molecule with a rich chemistry centered around its thermal ring-opening to the reactive o-xylylene intermediate. This reactivity profile has established it as a cornerstone in the construction of complex cyclic systems and advanced polymer materials. This guide provides a foundational understanding of its core properties and structure, which is essential for researchers and professionals working in synthetic chemistry, drug discovery, and materials science.

References

The Chemistry of Benzocyclobutene: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, reactivity, and applications of benzocyclobutene, a versatile building block in modern chemistry.

Benzocyclobutene (BCB) is a unique bicyclic hydrocarbon consisting of a benzene (B151609) ring fused to a cyclobutane (B1203170) ring.[1] This seemingly simple molecule holds a wealth of chemical potential, primarily due to the strained four-membered ring, which can be induced to open under thermal conditions. This ring-opening event generates a highly reactive intermediate, the o-quinodimethane, which serves as a versatile precursor for a wide array of chemical transformations, most notably in the realm of polymer science and complex molecule synthesis.[1][2] For researchers, scientists, and drug development professionals, understanding the fundamental chemistry of BCB opens doors to novel materials with exceptional properties and innovative synthetic strategies for creating complex molecular architectures.[3][4]

Synthesis of Benzocyclobutene Derivatives

The synthesis of the benzocyclobutene core has been a subject of significant research, leading to the development of several effective methodologies. Modern techniques often employ transition metal catalysis to achieve high efficiency and functional group tolerance.

A prominent method involves the palladium-catalyzed intramolecular C-H activation of methyl groups on substituted aromatic precursors.[5][6][7] This approach offers a direct route to the BCB skeleton from readily available starting materials. Another powerful strategy is the palladium-catalyzed methylene-selective C(sp³)–H arylation of ketones, which utilizes a transient directing group to facilitate the formation of the four-membered ring.[8][9] Furthermore, formal [2+2] cycloaddition reactions, enabled by palladium catalysts and specialized ligands, provide an elegant pathway to BCB synthesis by breaking and forming C-H bonds on adjacent methylene (B1212753) units.[3]

Beyond palladium catalysis, zirconium-promoted cross-coupling reactions of aryllithium compounds with alkenyl bromides have also proven effective for the diastereoselective synthesis of functionalized benzocyclobutene derivatives.[5] These methods provide a toolbox for chemists to access a diverse range of BCB structures tailored for specific applications.

Table 1: Selected Synthetic Protocols for Benzocyclobutene Derivatives
MethodCatalyst/ReagentStarting MaterialsKey Features
Palladium-Catalyzed C-H ActivationPd(OAc)₂, P(tBu)₃, K₂CO₃Substituted toluenes with a leaving groupDirect formation of the BCB ring from C-H bonds.[5][6][7]
Methylene-Selective C-H ArylationPd(II) catalyst, glycine (B1666218) (transient directing group)Iodoaryl ketonesHigh selectivity for methylene C-H bonds.[8][9]
Formal [2+2] CycloadditionPalladium catalyst with bidentate amide-pyridone ligandsAliphatic carboxylic acids and dihaloheteroarenesForms the BCB scaffold by stitching together C-H and aryl-halogen bonds.[3]
Zirconium-Promoted Cross-CouplingZirconium-based reagentsAryllithium compounds and alkenyl bromidesMild, one-pot reaction with good regio- and diastereoselectivity.[5]

The Core Reactivity: Thermal Ring-Opening and Polymerization

The hallmark of benzocyclobutene chemistry is its thermally induced electrocyclic ring-opening. Upon heating, typically above 180°C, the strained cyclobutene (B1205218) ring undergoes a conrotatory opening to form the highly reactive o-quinodimethane intermediate.[1] This process temporarily disrupts the aromaticity of the benzene ring, making the reverse reaction favorable. However, the generated diene is an excellent participant in pericyclic reactions, particularly Diels-Alder cycloadditions, which rapidly trap the intermediate and lead to the formation of new, stable six-membered rings.[1][2][10]

This unique reactivity forms the basis of BCB's utility in polymer chemistry. Monomers containing one or more BCB units can be thermally polymerized without the need for catalysts or the generation of volatile byproducts.[2] The polymerization proceeds through the formation of o-quinodimethane intermediates, which can then react with each other or with other dienophiles present in the monomer structure. This leads to the formation of highly cross-linked polymer networks with a range of desirable properties.[2][11]

The polymerization process is a two-step reaction, starting with the thermal ring-opening followed by the Diels-Alder reaction.[12] This allows for a high degree of control over the curing process. The reaction can be monitored by infrared spectroscopy, observing the disappearance of the cyclobutene reactant group and the appearance of the tetrahydronaphthalene polymerization product.[12]

G cluster_0 Thermal Activation cluster_1 Polymerization Pathways BCB Benzocyclobutene (BCB) oQuinodimethane o-Quinodimethane (Reactive Intermediate) BCB->oQuinodimethane Heat (>180 °C) Ring-Opening Dimer Dimerization (e.g., Dibenzocyclooctadiene) oQuinodimethane->Dimer Self-Reaction Polymer Polymerization (Poly(o-xylene)) oQuinodimethane->Polymer Self-Reaction DielsAlder Diels-Alder Reaction (with Dienophile) oQuinodimethane->DielsAlder

Caption: Thermal ring-opening of benzocyclobutene and subsequent reaction pathways.

Properties of Benzocyclobutene-Based Polymers

The polymers derived from benzocyclobutene monomers exhibit a unique and advantageous set of properties, making them highly suitable for a range of high-performance applications, particularly in the microelectronics industry.[11][13][14] These properties are a direct result of the hydrocarbon-rich, highly cross-linked network formed during polymerization.

Key properties of BCB-based polymers include:

  • Low Dielectric Constant and Dissipation Factor: The nonpolar nature of the hydrocarbon network results in excellent electrical insulation properties.[11][13][15]

  • High Thermal Stability: The robust, cross-linked structure provides exceptional resistance to high temperatures.[11][15]

  • Low Moisture Absorption: The hydrophobic character of the polymer minimizes water uptake, which is critical for maintaining electrical performance in humid environments.[11][13]

  • Excellent Planarization: When applied as a coating, BCB resins form very flat surfaces, which is crucial for the fabrication of multi-layered microelectronic devices.[15]

  • Chemical Resistance: The cured polymer is resistant to a wide range of chemicals.[11]

Table 2: Typical Properties of a Cured DVS-bis-BCB Polymer Film
PropertyValue
Dielectric Constant (1 kHz–20 GHz)2.65
Dissipation Factor (1 kHz–1 MHz)0.0008
Glass Transition Temperature>350 °C
Water Uptake (23 °C, 84% RH)0.14%
Coefficient of Thermal Expansion52 ppm/°C
Tensile Strength87 MPa
Tensile Modulus2.9 GPa

Data sourced from a representative DVS-bis-BCB polymer system.[15]

Experimental Protocols

To provide a practical understanding of working with benzocyclobutene, this section outlines a general experimental protocol for a key synthetic step and a polymerization process.

Protocol 1: Palladium-Catalyzed Synthesis of a Benzocyclobutene Derivative

This protocol is a generalized procedure based on the palladium-catalyzed C-H activation methodology.[6][7]

Objective: To synthesize a substituted benzocyclobutene from a corresponding 2-bromo-tert-butylbenzene derivative.

Materials:

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the 2-bromo-tert-butylbenzene derivative, potassium carbonate, and palladium(II) acetate.

  • Add anhydrous DMF to the flask.

  • Add the tri-tert-butylphosphine to the reaction mixture.

  • Seal the flask and heat the mixture to the desired temperature (typically 120-150 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired benzocyclobutene derivative.

G start Start: Prepare Schlenk Flask (Inert Atmosphere) add_reagents Add Substrate, K₂CO₃, Pd(OAc)₂ start->add_reagents add_solvent Add Anhydrous DMF add_reagents->add_solvent add_ligand Add P(tBu)₃ add_solvent->add_ligand heat Heat to 120-150 °C with Stirring add_ligand->heat monitor Monitor Reaction Progress (GC-MS, TLC) heat->monitor cool Cool to Room Temperature monitor->cool workup Aqueous Workup and Extraction cool->workup purify Column Chromatography workup->purify end End: Isolated Benzocyclobutene purify->end

Caption: Experimental workflow for the palladium-catalyzed synthesis of benzocyclobutene.

Protocol 2: Thermal Polymerization of a BCB Monomer

This protocol describes a general procedure for the thermal curing of a benzocyclobutene-containing monomer, such as divinylsiloxane-bisbenzocyclobutene (DVS-bis-BCB).[12][14]

Objective: To form a cross-linked polymer film from a BCB-functionalized monomer.

Materials:

  • Benzocyclobutene monomer solution (e.g., DVS-bis-BCB in a suitable solvent)

  • Substrate (e.g., silicon wafer, glass slide)

Procedure:

  • Clean the substrate thoroughly.

  • Apply the BCB monomer solution to the substrate using a suitable coating technique (e.g., spin coating) to achieve the desired film thickness.

  • Place the coated substrate on a hot plate or in an oven with a controlled atmosphere (typically nitrogen) to perform a pre-bake at a moderate temperature (e.g., 80-100 °C) to remove the solvent.

  • Initiate the curing process by ramping the temperature to the desired curing temperature (e.g., 210 °C for a "soft cure" or 250 °C for a "hard cure").[14]

  • Hold the substrate at the curing temperature for the specified duration (e.g., 40 minutes for a soft cure, 60 minutes for a hard cure).[14]

  • After the curing time has elapsed, slowly cool the substrate back to room temperature.

  • The resulting cured polymer film is now ready for further processing or characterization.

Relevance and Applications in Drug Development

While the primary applications of benzocyclobutene have been in materials science, its unique chemical properties also make it a valuable tool for drug development professionals.[3] The BCB moiety is found in some natural products and approved pharmaceutical agents, such as the heart failure drug ivabradine.[1][3]

The utility of BCB in drug discovery and development can be categorized as follows:

  • Scaffold for Novel Molecular Architectures: The BCB unit can be incorporated into drug candidates to create rigid, well-defined three-dimensional structures.[4] The strained ring system can influence the conformation of the molecule, potentially leading to enhanced binding affinity and selectivity for biological targets.

  • Bioorthogonal Chemistry: The thermal ring-opening of BCB to form a reactive diene can be exploited in bioorthogonal "click" chemistry. While the high temperatures required for the traditional thermal activation are not compatible with biological systems, research into lowering the ring-opening temperature could pave the way for in vivo applications.[16][17]

  • Drug Delivery Systems: BCB-based polymers can be explored for the development of drug delivery vehicles. Their chemical inertness, biocompatibility (which needs to be assessed for specific formulations), and the ability to tune their properties make them potential candidates for encapsulating and releasing therapeutic agents.

  • Biomedical Devices: The excellent dielectric properties and low moisture uptake of BCB polymers are advantageous for the fabrication of implantable medical devices and biosensors where electrical insulation and stability are paramount.[1][11]

The development of new synthetic methods that allow for the facile and diverse functionalization of the BCB core will undoubtedly expand its role in medicinal chemistry and the broader field of drug development.[3]

Conclusion

Benzocyclobutene chemistry offers a fascinating and powerful platform for both materials science and organic synthesis. Its unique thermal reactivity, leading to the formation of highly cross-linked polymers with exceptional properties, has solidified its importance in the microelectronics industry. For researchers in drug development, the BCB scaffold represents an underexplored yet promising building block for creating novel therapeutics and advanced biomedical materials. As synthetic methodologies continue to evolve, the full potential of benzocyclobutene chemistry is yet to be realized, promising exciting innovations in the years to come.

References

A Technical Guide to Bicyclo[4.2.0]octa-1,3,5-triene: Discovery, History, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bicyclo[4.2.0]octa-1,3,5-triene, more commonly known as benzocyclobutene (BCB), is a strained bicyclic hydrocarbon that has captivated chemists for over a century. Its unique reactivity, characterized by a thermally induced electrocyclic ring-opening to the highly reactive intermediate o-xylylene (B1219910), has established it as a valuable building block in organic synthesis and materials science. This technical guide provides an in-depth exploration of the discovery and history of this compound, detailing the seminal synthetic methods and key scientific milestones. It includes a compilation of quantitative data, comprehensive experimental protocols for pivotal syntheses, and visualizations of its fundamental reaction pathways to serve as a resource for researchers in organic chemistry and drug development.

Introduction

This compound is a hydrocarbon consisting of a benzene (B151609) ring fused to a cyclobutene (B1205218) ring.[1] While the IUPAC name accurately describes its structure, the trivial name "benzocyclobutene" (BCB) is widely used in the scientific literature.[2] The fusion of the aromatic and strained four-membered rings imparts unique chemical properties, making BCB a versatile precursor for a variety of complex molecular architectures.

The core of BCB's utility lies in its ability to undergo a thermal conrotatory ring-opening to form o-xylylene (an o-quinodimethane).[1][3] This highly reactive diene readily participates in [4+2] cycloaddition (Diels-Alder) reactions with a wide range of dienophiles, providing a powerful method for the construction of polycyclic and annulated ring systems.[2][4] This reactivity has been harnessed in the synthesis of natural products, pharmacologically active molecules, and advanced polymer materials.[1][5]

This guide will trace the historical arc of this compound, from its initial serendipitous discovery to its establishment as a fundamental tool in modern synthetic chemistry.

Historical Timeline and Key Discoveries

The journey of this compound is a fascinating story of early organic chemistry, long-overlooked findings, and eventual recognition of a uniquely reactive molecule.

  • 1909: The First Synthesis by Finkelstein. The first authenticated preparation of this compound was reported by Hans Finkelstein in his doctoral thesis in 1909.[2] He achieved this through a 1,4-elimination reaction of α,α,α',α'-tetrabromo-o-xylene with sodium iodide. Remarkably, this seminal work was not published in a peer-reviewed journal until 1959 and was largely overlooked by the chemistry community for decades.[2]

  • 1956: Confirmation by Cava and Napier. In 1956, Michael P. Cava and D. R. Napier independently synthesized this compound from 1,2-bis(bromomethyl)benzene.[2] Their work, which involved a catalytic hydrogenation of the corresponding dibromide, confirmed Finkelstein's earlier discovery and brought the unique properties of this strained ring system to the forefront of organic chemistry research.[2]

  • The Emergence of o-Xylylene Chemistry. A pivotal moment in the history of benzocyclobutene was the recognition of its thermal isomerization to o-xylylene. Jensen and Coleman were the first to propose the intermediacy of an o-xylylene in the thermolysis of trans-1,2-diphenylbenzocyclobutene in the presence of maleic anhydride, which yielded a tetralin derivative.[2] This discovery unlocked the potential of benzocyclobutene as a stable precursor to a highly reactive diene for Diels-Alder reactions.

  • Modern Synthetic Advancements. Over the years, numerous methods for the synthesis of this compound and its derivatives have been developed. These include palladium-catalyzed C-H activation of methyl groups, which has provided a more efficient and versatile route to a variety of substituted benzocyclobutenes.[6][7]

Quantitative Data

Physical and Spectroscopic Properties of this compound
PropertyValueReference(s)
Chemical Formula C₈H₈[1]
Molar Mass 104.15 g/mol [1]
CAS Number 694-87-1[1]
Boiling Point 150 °C[1]
Density 0.957 g/cm³[1]
Refractive Index (n_D) 1.541[1]
Spectroscopic Data of this compound
¹H NMR (CDCl₃) δ (ppm) Multiplicity J (Hz) Integration
Aromatic7.15 - 7.05m4H
Aliphatic3.19s4H
¹³C NMR (CDCl₃) δ (ppm)
Aromatic (quaternary)145.4
Aromatic (CH)127.2
Aromatic (CH)122.5
Aliphatic (CH₂)29.7
Mass Spectrum (EI) m/z Relative Intensity
Molecular Ion104100%
Fragment10350%
Fragment7830%
Fragment7725%
Fragment5120%

Note: Spectroscopic data can vary slightly depending on the solvent and instrument used. The data presented here are representative values.

Experimental Protocols

Finkelstein's Synthesis (1909)

Reaction: 1,4-Elimination of α,α,α',α'-Tetrabromo-o-xylene

Reagents and Materials:

Procedure:

  • A solution of α,α,α',α'-tetrabromo-o-xylene in ethanol is prepared in a round-bottom flask equipped with a reflux condenser.

  • A stoichiometric excess of sodium iodide is added to the solution.

  • The reaction mixture is heated to reflux and maintained at this temperature for several hours.

  • After cooling to room temperature, the precipitated sodium bromide and unreacted sodium iodide are removed by filtration.

  • The ethanol is removed from the filtrate under reduced pressure.

  • The crude product is purified by distillation to yield this compound.

Note: This is a generalized procedure based on the historical account. Finkelstein's original thesis should be consulted for precise experimental details.

Cava and Napier's Synthesis (1956)

Reaction: Reductive Cyclization of 1,2-Bis(bromomethyl)benzene

Reagents and Materials:

Procedure:

  • 1,2-Bis(bromomethyl)benzene is dissolved in acetone in a round-bottom flask.

  • A solution of sodium iodide in acetone is added dropwise to the stirred solution at room temperature.

  • The reaction mixture is stirred for an extended period, during which sodium bromide precipitates.

  • The precipitate is removed by filtration.

  • The acetone is carefully removed from the filtrate by distillation.

  • The resulting crude product is purified by distillation under reduced pressure to afford this compound.

Modern Synthesis via Palladium-Catalyzed C-H Activation

Reaction: Intramolecular C-H Arylation of 2-Bromo-tert-butylbenzene

Reagents and Materials:

  • 2-Bromo-tert-butylbenzene

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • Tri-tert-butylphosphine (P(tBu)₃)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF, solvent)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add Pd(OAc)₂, P(tBu)₃, and K₂CO₃.[6]

  • Add a solution of 2-bromo-tert-butylbenzene in anhydrous DMF via syringe.[6]

  • The reaction mixture is heated to a specified temperature (typically 100-140 °C) and stirred for several hours until the starting material is consumed (monitored by GC or TLC).[6]

  • After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and washed with water to remove DMF and inorganic salts.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel to yield the desired substituted this compound.[6]

Key Reaction Pathways and Mechanisms

The synthetic utility of this compound is dominated by its thermal conversion to o-xylylene and subsequent cycloaddition reactions.

Thermal Ring-Opening to o-Xylylene

Upon heating to approximately 180 °C, this compound undergoes a conrotatory electrocyclic ring-opening of the cyclobutene ring to form the highly reactive diene, o-xylylene.[1][3] This process temporarily disrupts the aromaticity of the benzene ring, making the reverse reaction to the more stable benzocyclobutene thermodynamically favorable.[1]

G BCB This compound o_xylylene o-Xylylene BCB->o_xylylene Δ (heat) o_xylylene->BCB

Caption: Thermal equilibrium between this compound and o-xylylene.

Diels-Alder Reaction of o-Xylylene

The in situ generated o-xylylene is a potent diene that readily undergoes [4+2] cycloaddition reactions with a variety of dienophiles. This reaction is a powerful tool for the construction of annulated six-membered rings, restoring the aromaticity of the benzene ring in the process.[2]

G start This compound intermediate o-Xylylene start->intermediate Δ product Diels-Alder Adduct intermediate->product + Dienophile dienophile Dienophile (e.g., Maleic Anhydride)

Caption: Diels-Alder reaction of in situ generated o-xylylene.

Applications and Future Outlook

The unique reactivity of this compound and its derivatives has led to their application in diverse fields:

  • Natural Product Synthesis: The ability to construct complex polycyclic systems via the o-xylylene intermediate has been exploited in the total synthesis of numerous natural products.

  • Medicinal Chemistry: The benzocyclobutene moiety is present in several pharmacologically active compounds, including the antianginal drug ivabradine.[1]

  • Materials Science: BCB-based polymers are utilized in the microelectronics industry as low-dielectric constant materials for insulation and as photosensitive polymers for wafer bonding and interconnects.[5]

The rich history and versatile chemistry of this compound continue to inspire new synthetic methodologies and applications. Future research is likely to focus on the development of more efficient and selective catalytic methods for its synthesis and the exploration of novel transformations of the benzocyclobutene core for applications in drug discovery, materials science, and beyond.

Conclusion

From its obscure discovery in the early 20th century to its current status as a cornerstone of synthetic chemistry, this compound has proven to be a molecule of enduring importance. Its unique ability to serve as a stable precursor to the highly reactive o-xylylene intermediate provides a powerful and versatile platform for the construction of complex molecular architectures. This guide has provided a comprehensive overview of its history, key synthetic methods, and fundamental reactivity, offering a valuable resource for researchers seeking to harness the synthetic potential of this remarkable molecule.

References

Bicyclo[4.2.0]octa-1,3,5-triene valence isomer of cyclooctatetraene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Valence Isomerism of Bicyclo[4.2.0]octa-1,3,5-triene and Cyclooctatetraene (B1213319)

Introduction

Valence isomers are constitutional isomers that can interconvert through pericyclic reactions, involving a reorganization of sigma (σ) and pi (π) electrons without the migration of any atoms or groups.[1][2] This phenomenon, also known as valence tautomerism, represents a dynamic equilibrium where molecules continuously form and break bonds.[2][3] A canonical example in organic chemistry is the reversible isomerization between cyclooctatetraene (COT) and its bicyclic counterpart, bicyclo[4.2.0]octa-2,4,7-triene.[1][4] This guide focuses on the closely related system involving this compound, commonly known as benzocyclobutene, and its relationship within the broader (CH)₈ isomer landscape.[5][6] Understanding this equilibrium is crucial for synthetic chemistry, mechanistic studies, and the development of functional materials.[5]

Thermodynamics and Kinetics of Isomerization

The interconversion between cyclooctatetraene and its bicyclo[4.2.0]octa-triene valence isomer is a thermally or photochemically controlled process.[1][7] The equilibrium position and the rate of interconversion are governed by the relative thermodynamic stabilities of the isomers and the activation energy of the transition state.

In the related and well-studied equilibrium between 1,3,5-cyclooctatriene (B161208) and bicyclo[4.2.0]octa-2,4-diene, the monocyclic triene is the major component at equilibrium, indicating its greater thermodynamic stability under thermal conditions.[3][8] Density Functional Theory (DFT) calculations corroborate this trend for the parent COT system, finding cyclooctatetraene to be lower in energy than bicyclo[4.2.0]octa-2,4,7-triene.[9] However, substitution patterns can significantly alter this energy landscape.[9][10]

Quantitative Thermodynamic and Kinetic Data

The following table summarizes key quantitative data for the isomerization processes involving cyclooctatetraene and related triene systems.

ParameterSystemValueConditionsReference(s)
Equilibrium Composition 1,3,5-Cyclooctatriene ⇌ Bicyclo[4.2.0]octa-2,4-diene85% Triene, 15% Bicyclodiene80-100 °C[3][8]
Activation Energy (ΔG‡) 1,3,5-Cyclooctatriene-Fe(CO)₃ → Bicyclo[4.2.0]octa-2,4-diene-Fe(CO)₃29.3 kcal/mol102 °C[9]
Activation Barrier (Z,Z,Z,E)-COT Isomer → Bicyclic Isomer>16 kcal/molCalculated[10]
Activation Barrier (Z,Z,Z,E)-COT Isomer → (Z,Z,Z,Z)-COT Isomer~3 kcal/molCalculated[11]
Energy Difference (ΔE) (Z,Z,Z,Z)-COT vs (Z,Z,Z,E)-COT23 kcal/molCalculated[10][11]

Reaction Pathways and Mechanisms

The isomerization between cyclooctatetraene and this compound's related isomers proceeds via concerted pericyclic reactions, specifically electrocyclizations. The stereochemical outcome and the operative pathway are dictated by the Woodward-Hoffmann rules and depend on whether the reaction is induced by heat or light.

Thermal Isomerization

Thermally, the isomerization is an electrocyclic reaction involving 6π electrons. For instance, the conversion of 1,3,5-cyclooctatriene to bicyclo[4.2.0]octa-2,4-diene is a disrotatory ring closure.[2] This process is symmetry-allowed and proceeds through a single transition state.

G cluster_0 Thermal Equilibrium (6π Electrocyclization) COT Cyclooctatetraene (or 1,3,5-Cyclooctatriene) TS_thermal Disrotatory Transition State COT->TS_thermal Δ (Heat) TS_thermal->COT BCOT Bicyclo[4.2.0]octa-2,4,7-triene (or Bicyclo[4.2.0]octa-2,4-diene) TS_thermal->BCOT BCOT->TS_thermal Δ (Heat)

Thermal valence isomerization pathway.
Photochemical Isomerization

Photochemical isomerization provides an alternative pathway, often leading to different products or product ratios than the thermal reaction.[7] This process typically involves the excitation of the molecule to an electronically excited state, followed by relaxation through a conical intersection to form the product. For COT, this can be a 4π electron electrocyclization.[1] Direct irradiation can lead to multiple products, including valence isomers and fragmentation products.[7][8]

G Start Cyclooctatetraene (S₀) Excited Excited State (S₁) Start->Excited hν (Light) Products Bicyclo[4.2.0]octa-2,4,7-triene + Other Photoproducts Excited->Products Relaxation

Generalized photochemical isomerization workflow.

Experimental Protocols

Synthesis of this compound Derivatives

A key precursor for studying this system is this compound (benzocyclobutene) itself, or its derivatives.

Method 1: Synthesis of Bicyclo[4.2.0]octa-1,3,5-trien-3-ol [5][12] This protocol describes a Baeyer-Villiger reaction to produce a hydroxylated derivative.

  • Aldehyde Formation : this compound-3-carbaldehyde is prepared from bromobenzocyclobutene by forming the Grignard reagent and reacting it with dimethylformamide (DMF), followed by an ammonium (B1175870) chloride quench.

  • Permonophosphoric Acid Preparation : Phosphorus pentoxide (14.2 g) is suspended in acetonitrile (B52724) (60 mL) at 0°C. 70% hydrogen peroxide (10 g) in acetonitrile (20 mL) is added over 45 minutes. The mixture is warmed to room temperature and stirred for 16 hours.

  • Baeyer-Villiger Reaction : The aldehyde from step 1 is treated with the freshly prepared permonophosphoric acid solution in acetonitrile.

  • Workup and Purification : The reaction mixture is worked up to afford bicyclo[4.2.0]octa-1,3,5-trien-3-ol in approximately 70% yield.

Method 2: Synthesis of 3,4-dimethoxythis compound-7-carbonitrile [13] This method is used in the synthesis of the drug ivabradine (B130884).

  • Borane (B79455) Reduction : A molar solution of borane complexed with THF (312 mL) is added dropwise to a solution of 25 g of the starting carbonitrile in 250 mL of THF at ambient temperature and stirred for 12 hours.

  • Quenching : Ethanol (200 mL) is added, and the mixture is stirred for 1 hour.

  • Salt Formation : 3.3N ethereal HCl (100 mL) is added dropwise to precipitate the amine hydrochloride salt. 27.7 g of product is obtained.

Thermal Isomerization Protocol

The thermal equilibration of 1,3,5-cyclooctatriene and its bicyclic isomer provides a general protocol.[3]

  • Sample Preparation : A pure sample of 1,3,5-cyclooctatriene (regenerated from its silver nitrate (B79036) complex) is placed in a sealed tube under an inert atmosphere.

  • Heating : The sample is heated at a controlled temperature, typically between 80-100°C, for a short period. Slow distillation at ~85°C has also been shown to induce isomerization.[3]

  • Analysis : The reaction is cooled, and the composition of the mixture is analyzed using techniques like refractive index measurements, gas chromatography, or NMR spectroscopy to determine the ratio of the two isomers.

Spectroscopic Data for Characterization

Spectroscopic methods are essential for identifying and quantifying the isomers in the equilibrium mixture.

Compound/DerivativeMethodChemical Shift (δ) / Wavenumber (cm⁻¹) / m/zReference(s)
3,4-dimethoxythis compound-7-carbonitrile¹H NMR (CDCl₃)6.76 (s, 1H), 6.68 (s, 1H), 4.14 (m, 1H), 3.83 (s, 6H), 3.59-3.41 (m, 2H)[13]
¹³C NMR (CDCl₃)151.4, 150.4, 134.2, 129.7, 119.9, 106.9, 106.1, 56.2, 35.5, 22.6[13]
7,7-diethoxy-3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-one¹H NMR (CDCl₃)7.02 (s, 2H), 6.82 (s, 2H), 3.99 (s, 3H), 3.87 (s, 5H)[14]
¹³C NMR (CDCl₃)185.8, 155.9, 151.4, 146.2, 138.7, 105.6, 102.3, 56.4, 56.1, 51.0[14]
This compoundUV/VisibleSpectrum available in NIST WebBook[6]
1,3,5-Cyclooctatriene vs Bicyclo[4.2.0]octa-2,4-dieneUV/VisibleVery similar spectra, maximum of diene at slightly longer wavelength[3]
2,4-dimethylthis compoundFTIR, MS (GC)Spectra available in SpectraBase[15]

Conclusion and Outlook

The valence isomerism between cyclooctatetraene and this compound and its analogues is a fundamental example of pericyclic reactions and dynamic equilibria in organic chemistry. The position of the equilibrium and the reaction dynamics are sensitive to substitution, temperature, and photochemical conditions. The detailed study of these systems, through a combination of synthesis, spectroscopy, and computational chemistry, continues to provide deep insights into chemical reactivity. For drug development professionals and materials scientists, the benzocyclobutene moiety, a stable form in this equilibrium, offers a versatile building block for creating complex molecular architectures and polymers with unique thermal properties.[5][16] Future research may focus on leveraging external stimuli, such as mechanical force or host-guest interactions, to control the switching between these valence isomers for applications in molecular machines and smart materials.

References

The Strained Ring System of Benzocyclobutene: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, reactivity, and applications of benzocyclobutene, a valuable building block in drug discovery and materials science.

Benzocyclobutene (BCB), a unique bicyclic hydrocarbon consisting of a benzene (B151609) ring fused to a cyclobutane (B1203170) ring, has garnered significant attention from the scientific community. Its inherent ring strain makes it a versatile and reactive intermediate, particularly in the synthesis of complex polycyclic molecules and advanced polymers. This technical guide provides a comprehensive overview of the benzocyclobutene core, with a focus on its synthesis, key reactions, and diverse applications, tailored for researchers, scientists, and professionals in drug development and materials science.

The Strained Four-Membered Ring: Physicochemical Properties

The fusion of the strained cyclobutane ring to the aromatic benzene ring imparts unique structural and electronic properties to benzocyclobutene. This strain is the primary driver of its reactivity.

Table 1: Physicochemical and Thermochemical Properties of Benzocyclobutene

PropertyValueSource(s)
Molecular Formula C₈H₈[1]
Molar Mass 104.15 g/mol [1]
Boiling Point 150 °C[1]
Density 0.957 g/cm³[1]
Calculated Strain Energy ~50-63 kcal/mol (for formation via Alder-ene)[2]
Calculated Gibbs Free Energy of Ring Opening Lowered by 8.2% - 69% with substituents

Synthesis of the Benzocyclobutene Core

Several synthetic strategies have been developed to construct the benzocyclobutene scaffold. Palladium-catalyzed intramolecular C-H activation has emerged as a particularly powerful and versatile method.

Palladium-Catalyzed Intramolecular C-H Activation

An efficient method for the synthesis of benzocyclobutenes involves the palladium-catalyzed C-H activation of methyl groups on substituted aromatic precursors.[3][4]

Experimental Protocol: Palladium-Catalyzed Synthesis of 1,1-Dimethylbenzocyclobutene

  • Reactants: 2-bromo-tert-butylbenzene, Palladium(II) acetate (B1210297) (Pd(OAc)₂), Tri-tert-butylphosphine (P(tBu)₃), Potassium carbonate (K₂CO₃), N,N-Dimethylformamide (DMF).

  • Procedure:

    • To an oven-dried Schlenk tube under an inert atmosphere, add 2-bromo-tert-butylbenzene (1.0 mmol), Pd(OAc)₂ (0.05 mmol), and P(tBu)₃ (0.1 mmol).

    • Add anhydrous K₂CO₃ (2.0 mmol) and DMF (5 mL).

    • Seal the tube and heat the reaction mixture at 120 °C for 24 hours.

    • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

    • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure and purify the residue by column chromatography on silica (B1680970) gel to afford 1,1-dimethylbenzocyclobutene.[3][4]

A proposed catalytic cycle for this transformation is depicted below:

G cluster_0 Catalytic Cycle Start Pd(0)L2 OxAdd Oxidative Addition Start->OxAdd Ar-Br Intermediate1 Ar-Pd(II)(Br)L2 OxAdd->Intermediate1 CH_Activation C-H Activation Intermediate1->CH_Activation -HBr Intermediate2 Cyclometalated Pd(II) Intermediate CH_Activation->Intermediate2 RedElim Reductive Elimination Intermediate2->RedElim RedElim->Start Pd(0)L2 regenerated Product Benzocyclobutene RedElim->Product

Palladium-Catalyzed C-H Activation for Benzocyclobutene Synthesis.

Key Reactions of Benzocyclobutene: The Gateway to Molecular Complexity

The synthetic utility of benzocyclobutene primarily stems from its thermal electrocyclic ring-opening to form the highly reactive intermediate, ortho-xylylene.

Thermal Ring-Opening to ortho-Xylylene

Upon heating to temperatures typically above 180 °C, the strained four-membered ring of benzocyclobutene undergoes a conrotatory ring-opening to generate o-xylylene (B1219910).[1] This reactive diene is not isolated but is trapped in situ by a suitable dienophile.

G BCB Benzocyclobutene TS Transition State BCB->TS Heat (≥180°C) Conrotatory Ring Opening oXylylene o-Xylylene TS->oXylylene

Thermal Electrocyclic Ring-Opening of Benzocyclobutene.
Diels-Alder Cycloaddition Reactions

The generated o-xylylene readily participates in [4+2] cycloaddition reactions (Diels-Alder reactions) with a variety of dienophiles. This reaction is a powerful tool for the construction of complex polycyclic systems.

Experimental Protocol: Diels-Alder Reaction with N-Phenylmaleimide

  • Reactants: Benzocyclobutene, N-Phenylmaleimide, Toluene (B28343).

  • Procedure:

    • In a sealed tube, dissolve benzocyclobutene (1.0 mmol) and N-phenylmaleimide (1.2 mmol) in anhydrous toluene (5 mL).

    • Heat the reaction mixture at 200 °C for 16 hours.[5]

    • Cool the reaction to room temperature, which may result in the precipitation of the product.

    • Collect the solid product by filtration and wash with cold toluene.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization or column chromatography to yield the Diels-Alder adduct.[6][7][8][9]

The overall transformation from benzocyclobutene to a polycyclic product via a Diels-Alder reaction can be visualized as follows:

G cluster_workflow Reaction Workflow Start Benzocyclobutene Step1 Thermal Ring-Opening Start->Step1 Intermediate o-Xylylene Intermediate Step1->Intermediate Heat Step2 Diels-Alder Cycloaddition Intermediate->Step2 + Dienophile End Polycyclic Product Step2->End

From Benzocyclobutene to Complex Polycycles.

Applications of Benzocyclobutene

The unique reactivity of benzocyclobutene has led to its application in diverse scientific fields, from the synthesis of bioactive molecules to the development of high-performance materials.

Drug Discovery and Development

The rigid benzocyclobutene scaffold has been incorporated into various pharmacologically active compounds.[1][10] It can serve as a bioisostere for other aromatic systems, potentially improving the pharmacokinetic and pharmacodynamic properties of a drug candidate.[11][12] Examples of drugs and research compounds containing the benzocyclobutene moiety include the heart failure medication Ivabradine and various psychoactive substances.[1]

Materials Science: High-Performance Polymers

Benzocyclobutene derivatives are crucial monomers in the production of high-performance polymers, particularly for the microelectronics industry.[13][14][15][16][17][18][19][20] The thermal ring-opening and subsequent polymerization of BCB monomers lead to the formation of highly cross-linked, thermally stable, and low-dielectric-constant materials. These properties are highly desirable for applications such as:

  • Interlayer dielectrics in integrated circuits: The low dielectric constant of BCB-based polymers reduces signal delay and cross-talk between metal interconnects.[13]

  • Wafer bonding and encapsulation: The adhesive properties and thermal stability of BCB polymers make them suitable for bonding and protecting sensitive microelectronic components.[13][15][21]

  • Optical waveguides: The optical transparency of BCB polymers allows for their use in photonic devices.[22]

An illustrative workflow for the fabrication of a BCB-based polymer film for microelectronics is shown below:

G Start BCB Monomer Solution SpinCoat Spin Coating on Wafer Start->SpinCoat SoftBake Soft Bake (Solvent Removal) SpinCoat->SoftBake Cure Thermal Curing (Polymerization) SoftBake->Cure Heat End Cross-linked BCB Polymer Film Cure->End

Workflow for BCB-Based Polymer Film Fabrication.

Conclusion

The strained ring system of benzocyclobutene provides a fascinating and synthetically powerful platform for chemical innovation. Its unique reactivity, centered around the thermal generation of ortho-xylylene, has enabled the construction of intricate molecular architectures and the development of advanced materials with exceptional properties. For researchers in drug discovery and materials science, a thorough understanding of the synthesis, reactivity, and applications of benzocyclobutene is essential for harnessing its full potential in the creation of novel and impactful technologies.

References

An In-depth Technical Guide on the Electronic Structure of Bicyclo[4.2.0]octa-1,3,5-triene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bicyclo[4.2.0]octa-1,3,5-triene, commonly known as benzocyclobutene (BCB), is a strained bicyclic aromatic hydrocarbon of significant interest in organic synthesis and materials science. Its unique electronic structure, arising from the fusion of a strained four-membered ring onto a benzene (B151609) ring, dictates its reactivity and physical properties. This guide provides a comprehensive overview of the electronic structure of this compound, integrating experimental spectroscopic data with computational analyses to offer a detailed understanding for researchers, scientists, and drug development professionals.

Introduction

The fusion of a cyclobutane (B1203170) ring to a benzene ring in this compound results in significant ring strain and a distortion of the aromatic π-system. This perturbation of the electronic structure from that of a simple benzene ring is the primary determinant of its chemical behavior, most notably its propensity to undergo thermal ring-opening to form the highly reactive o-xylylene (B1219910) intermediate. A thorough understanding of the ground-state electronic properties, including molecular geometry, orbital energies, and electronic transitions, is crucial for predicting its reactivity and for the rational design of novel derivatives with applications in polymer chemistry and medicinal chemistry.

Molecular Geometry

The geometry of this compound has been investigated through experimental techniques such as X-ray crystallography on its derivatives and computational modeling. The fusion of the four-membered ring induces notable distortions in the benzene ring from a perfect hexagonal geometry.

Table 1: Selected Bond Lengths and Angles for a this compound Derivative

ParameterBond/AngleValue
Bond LengthC1-C61.382(5) Å
C1-C21.412(5) Å
C2-C31.399(5) Å
C3-C41.386(5) Å
C4-C51.387(5) Å
C5-C61.405(5) Å
C1-C71.518(5) Å
C6-C81.527(5) Å
C7-C81.579(6) Å
Bond AngleC6-C1-C2118.9(3)°
C1-C2-C3120.9(3)°
C2-C3-C4120.3(3)°
C3-C4-C5119.8(3)°
C4-C5-C6120.8(3)°
C5-C6-C1119.3(3)°

Data obtained from X-ray crystallographic analysis of 2-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)-adamantan-2-ol.

Electronic Spectroscopy

The electronic transitions of this compound have been characterized by ultraviolet-visible (UV-Vis) spectroscopy. The fusion of the strained ring perturbs the π-orbitals of the benzene ring, leading to shifts in the absorption maxima compared to benzene.

Table 2: Experimental Electronic Transition Data for this compound

TechniqueParameterValueReference
UV-Vis SpectroscopyElectronic Band Origin (0-0 band)37,093.6 cm⁻¹ (269.5 nm)[1]
Photoelectron SpectroscopyIonization Energy8.7 eV[2]

The UV absorption spectrum reveals the energies of the electronic transitions from the ground state to various excited states. The ionization energy, determined by photoelectron spectroscopy, corresponds to the energy required to remove an electron from the highest occupied molecular orbital (HOMO).

Computational Analysis of the Electronic Structure

Computational quantum chemistry provides valuable insights into the electronic structure of this compound, including the energies and shapes of its molecular orbitals. Methods such as Density Functional Theory (DFT) and ab initio calculations are commonly employed.

Frontier Molecular Orbitals

The reactivity of this compound is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Computational studies on related benzocyclobutene derivatives using DFT (B3LYP/6-31G) and ab initio (MP2/6-31G) methods have been performed. These calculations show that the HOMO is typically a π-orbital delocalized over the benzene ring, while the LUMO is a π*-antibonding orbital. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and reactivity.

UV_Vis_Workflow cluster_prep Sample Preparation cluster_measurement Spectrophotometer Measurement cluster_analysis Data Analysis Sample This compound Solution Prepare Dilute Solution Sample->Solution Solvent UV-transparent Solvent Solvent->Solution Baseline Record Baseline (Solvent) Solution->Baseline Measure Measure Sample Spectrum Baseline->Measure Spectrum Obtain Absorbance Spectrum Measure->Spectrum Analysis Determine λmax and Molar Absorptivity Spectrum->Analysis

References

Bicyclo[4.2.0]octa-1,3,5-triene: A Versatile Precursor for the Synthesis of Complex Molecules

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Bicyclo[4.2.0]octa-1,3,5-triene, commonly known as benzocyclobutene (BCB), is a strained bicyclic hydrocarbon that serves as a potent and versatile precursor in the construction of complex polycyclic molecules. Its significance in synthetic organic chemistry lies in its capacity to undergo a thermal electrocyclic ring-opening, generating a highly reactive o-xylylene (B1219910) (or o-quinodimethane) intermediate. This transient species readily participates in cycloaddition reactions, most notably the Diels-Alder reaction, enabling the rapid and often stereocontrolled assembly of intricate molecular frameworks. This guide provides a comprehensive technical overview of the synthesis of this compound derivatives, their reactivity, and their application in the total synthesis of natural products and pharmaceutically relevant compounds.

Synthesis of Functionalized this compound Derivatives

The synthetic accessibility of variously substituted this compound precursors is crucial for their application in complex molecule synthesis. A range of methodologies has been developed to introduce functional groups on both the aromatic and the four-membered rings.

One notable method for the synthesis of benzocyclobutenes involves a palladium-catalyzed C(sp³)–H bond arylation.[1] This approach allows for the construction of the strained four-membered ring from readily available precursors. For example, methyl 7-methylthis compound-7-carboxylate can be prepared using this strategy.[1]

Furthermore, specific functional groups can be introduced to serve as handles for subsequent transformations. For instance, bicyclo[4.2.0]octa-1,3,5-trien-3-ol can be synthesized in good yield through a Baeyer-Villiger reaction of the corresponding aldehyde with permonophosphoric acid.[2] The synthesis of 3,4-dimethoxythis compound-7-carbonitrile, a key intermediate for the drug ivabradine, has also been reported, showcasing the preparation of precursors with specific substitution patterns required for pharmaceutical applications.[3][4]

G A Substituted Aromatic Precursor B Cyclization/Functionalization A->B e.g., Pd-catalyzed C-H activation, Baeyer-Villiger oxidation C Functionalized this compound B->C

Caption: General synthetic workflow for functionalized bicyclo[4.2.0]octa-1,3,5-trienes.

Core Reactivity: Thermal Ring-Opening and Diels-Alder Cycloaddition

The synthetic utility of this compound is dominated by its thermal isomerization to an o-xylylene intermediate. This highly reactive diene is generated in situ and can be trapped by a suitable dienophile in a [4+2] cycloaddition reaction. This strategy allows for the efficient construction of polycyclic systems that would be challenging to assemble using other methods.

The thermal ring-opening is a concerted, conrotatory process governed by orbital symmetry rules. The subsequent Diels-Alder reaction can be either intermolecular or intramolecular. The intramolecular variant (IMDA) is particularly powerful for the synthesis of complex natural products, as it allows for the formation of multiple rings in a single, often highly stereoselective, step.

G cluster_0 Key Transformation A This compound Derivative B o-Xylylene Intermediate A->B Heat (Δ) D Polycyclic Adduct B->D [4+2] Cycloaddition C Dienophile C->D

Caption: Reaction pathway of this compound via an o-xylylene intermediate.

Applications in Complex Molecule Synthesis

The strategy of in situ o-xylylene generation and subsequent cycloaddition has been successfully applied to the total synthesis of a diverse range of complex molecules, most notably steroids and other biologically active natural products.

Steroid Synthesis

The construction of the steroidal ABCD ring system is a classic application of the this compound methodology. By attaching a dienophilic side chain to the benzocyclobutene core, a thermal intramolecular Diels-Alder reaction can forge the B and C rings of the steroid nucleus with a high degree of stereocontrol. This approach has been elegantly demonstrated in the total synthesis of estrone. The diastereoselectivity of this key cycloaddition step is often high, favoring the formation of the natural trans-anti-trans ring fusion.

Precursor Side ChainReaction SolventTemperature (°C)Major DiastereomerDiastereomeric RatioYield (%)
2-methyl-2-cyclopenten-1-one derivedo-dichlorobenzene200trans-78
Isopropenyl-1,3-dioxolaneNot specifiedNot specifiedtranshighquantitative
Synthesis of Pharmaceutical Agents: Ivabradine

The synthesis of the anti-anginal drug Ivabradine provides a compelling example of the use of a functionalized this compound in pharmaceutical manufacturing.[3][4][5][6][7][8][9][10] The key chiral intermediate, (7S)-3,4-dimethoxy-N-methylthis compound-7-methanamine, is derived from 3,4-dimethoxythis compound-7-carbonitrile.[3][4][7][9] This highlights the industrial relevance of this class of precursors.

Total Synthesis of Other Natural Products

Beyond steroids, this methodology has been applied to the synthesis of other complex natural products. For example, the total synthesis of (–)-kingianin F was achieved using an enantioenriched bicyclo[4.2.0]octane derivative obtained from an enantioselective Diels-Alder reaction. The core structure of kingianic acid A has also been accessed through a cascade reaction involving the formation of a bicyclo[4.2.0]octadiene.

Detailed Experimental Protocols

Synthesis of Bicyclo[4.2.0]octa-1,3,5-trien-3-ol[2]

To a stirred suspension of phosphorus pentoxide (14.2 g) in acetonitrile (B52724) (60 mL) at 0°C, 70% hydrogen peroxide (10 g) in acetonitrile (20 mL) is added over 45 minutes. The mixture is warmed to room temperature and stirred for 16 hours. This solution of permonophosphoric acid is used immediately. This compound-3-carbaldehyde is then treated with this solution, and upon workup, bicyclo[4.2.0]octa-1,3,5-trien-3-ol is obtained in 70% yield.

General Procedure for Intramolecular Diels-Alder Reaction in Steroid Synthesis

A solution of the appropriate this compound precursor functionalized with a dienophilic tether (e.g., 0.34 mmol) in o-dichlorobenzene (10 mL) is heated at 200 °C under a nitrogen atmosphere for 7.5 hours. After cooling, the reaction mixture is directly purified by chromatography on silica (B1680970) gel to yield the tetracyclic steroid core.

Synthesis of 3,4-dimethoxythis compound-7-carbonitrile[7]

A solution of p-toluenesulfonylmethyl isocyanide (TosMIC, 0.98 g, 4.98 mmol) in THF (3 mL) is added over 20 minutes to a solution of potassium tert-butoxide (1.22 g, 10.9 mmol) in THF (7.5 mL) at 0 °C under nitrogen. Methanol (200 µL) is then added, and the mixture is stirred for 30 minutes at 0 °C. In a separate flask, a solution of 3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-one (0.39 g, 2.17 mmol) and lithium bromide (0.19 g, 2.17 mmol) in THF (2.5 mL) is prepared. The first solution is then added to the second, and the reaction is stirred at ambient temperature. After workup and purification, the title carbonitrile is obtained.

References

A Technical Guide to Bicyclo[4.2.0]octa-1,3,5-triene and its Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Bicyclo[4.2.0]octa-1,3,5-triene, commonly known as Benzocyclobutene (BCB), and its derivatives, with a focus on their application in pharmaceutical research and drug development. This document details the nomenclature, chemical properties, synthesis protocols, and pharmacological significance of this unique structural motif.

Introduction to this compound

This compound is a bicyclic aromatic hydrocarbon consisting of a benzene (B151609) ring fused to a cyclobutane (B1203170) ring. Its strained four-membered ring imparts unique chemical reactivity, making it a valuable building block in organic synthesis. The preferred IUPAC name for this compound is this compound.

Synonyms and Nomenclature

The most common synonym for this compound is Benzocyclobutene (BCB) . Other names used in the literature include:

  • Benzocyclobutane

  • 1,2-Dihydrobenzocyclobutene

The chemical formula for the parent compound is C₈H₈, and its molecular weight is 104.15 g/mol .

Chemical Properties and Reactivity

The key chemical feature of benzocyclobutene is its propensity to undergo thermally induced electrocyclic ring-opening of the cyclobutene (B1205218) ring to form the highly reactive intermediate, o-xylylene (B1219910) (or o-quinodimethane). This reaction typically occurs at temperatures around 180-200°C. The generated o-xylylene is a transient diene that can readily participate in various cycloaddition reactions, most notably Diels-Alder reactions, to form more complex polycyclic systems. This reactivity is the foundation for its use in the synthesis of a wide array of complex molecules and polymers.

Synthesis of Benzocyclobutene Derivatives

The synthesis of functionalized benzocyclobutene derivatives is crucial for their application in drug discovery. Various methods have been developed, often employing transition metal catalysis.

General Synthetic Strategies

Modern synthetic approaches to benzocyclobutene derivatives include:

  • Palladium-catalyzed C-H activation: This method allows for the direct functionalization of C-H bonds to construct the benzocyclobutene core.

  • Modular synthesis via sequential Cu- and Pd-catalysis: This strategy provides a versatile route to densely functionalized benzocyclobutenes from readily available starting materials.

Experimental Protocol: Synthesis of (4-Bromo-3,6-dimethoxybenzocyclobuten-1-yl)methylamine (TCB-2 Precursor)

This protocol outlines a general multi-step synthesis for a key intermediate used in the preparation of the potent 5-HT₂ₐ receptor agonist, TCB-2.

Step 1: Bromination of 3,6-dimethoxybenzocyclobutene

  • To a solution of 3,6-dimethoxybenzocyclobutene in a suitable inert solvent (e.g., dichloromethane), add N-bromosuccinimide (NBS) portion-wise at 0°C.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the brominated product.

Step 2: Aminomethylation

  • The brominated intermediate is then subjected to an aminomethylation reaction. A common method involves a multi-step sequence starting with formylation followed by reductive amination.

  • Alternatively, direct displacement of a suitable leaving group at the 1-position with methylamine (B109427) can be employed.

Step 3: Salt Formation

  • To enhance stability and solubility for biological assays, the final amine product is typically converted to its hydrobromide salt by treatment with hydrobromic acid in a suitable solvent like diethyl ether.

Pharmacological Significance and Applications

The benzocyclobutene scaffold is present in several marketed drugs and clinical candidates, highlighting its importance as a privileged structure in medicinal chemistry.

Ivabradine (B130884): An If Channel Inhibitor

Ivabradine is a heart rate-lowering agent used for the treatment of stable angina and heart failure.[1] Its mechanism of action involves the selective and specific inhibition of the "funny" current (If) in the sinoatrial node of the heart.[2] This current is mediated by the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, primarily the HCN4 isoform.[3] By blocking this channel, ivabradine reduces the pacemaker firing rate, leading to a decrease in heart rate without affecting myocardial contractility.[1][4]

TCB-2: A Selective 5-HT₂ₐ Receptor Agonist

(4-Bromo-3,6-dimethoxybenzocyclobuten-1-yl)methylamine (TCB-2) is a high-affinity and potent agonist for the serotonin (B10506) 5-HT₂ₐ receptor.[1][5] It exhibits biased agonism, preferentially activating the Gq-mediated signaling pathway, leading to the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG), over the β-arrestin pathway.[6] This selective activation of specific downstream signaling cascades is a key area of research in G protein-coupled receptor (GPCR) pharmacology.

Quantitative Bioactivity Data

The following table summarizes key quantitative data for representative benzocyclobutene derivatives.

CompoundTargetAssayValueReference
IvabradineHCN4Patch ClampIC₅₀ = 3.5 µM (for IKr inhibition)[3]
TCB-25-HT₂ₐ Receptor (rat)Radioligand BindingKᵢ = 0.73 nM[1]
TCB-25-HT₂ₐ Receptor (human)Radioligand BindingKᵢ = 0.75 nM[1]
TCB-25-HT₂ₐ Receptor (rat)IP₃ AccumulationEC₅₀ = 36 nM[1]
TCB-25-HT₂ₐ ReceptorCa²⁺ AssayEC₅₀ = 5.9 nM[4]
TCB-2 Photoswitch (E-state)5-HT₂ₐ ReceptorCa²⁺ AssayEC₅₀ = 22.8 nM[4]
TCB-2 Photoswitch (Z-state)5-HT₂ₐ ReceptorCa²⁺ AssayEC₅₀ = 46.7 nM[4]
TCB-25-HT₂ₐ Receptorβ-arrestin RecruitmentEC₅₀ = 3.7 µM[6]
TCB-2 Photoswitch (E-state)5-HT₂ₐ Receptorβ-arrestin RecruitmentEC₅₀ = 3.5 µM[6]
TCB-2 Photoswitch (Z-state)5-HT₂ₐ Receptorβ-arrestin RecruitmentEC₅₀ = 43.3 µM[6]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involving benzocyclobutene derivatives is crucial for understanding their mechanism of action and for designing effective drug discovery campaigns.

Signaling Pathway of TCB-2 at the 5-HT₂ₐ Receptor

TCB2_Signaling TCB2 TCB-2 HTR2A 5-HT2A Receptor TCB2->HTR2A binds Gq Gαq HTR2A->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca²⁺ Release ER->Ca2 Ca2->PKC co-activates Downstream Downstream Cellular Effects PKC->Downstream phosphorylates targets HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Dose-Response cluster_2 Secondary & Orthogonal Assays cluster_3 Lead Optimization CompoundLibrary Benzocyclobutene Derivative Library PrimaryAssay Single Concentration GPCR Binding/Functional Assay CompoundLibrary->PrimaryAssay HitIdentification Hit Identification (Activity > Threshold) PrimaryAssay->HitIdentification DoseResponse Dose-Response Curves (EC₅₀/IC₅₀ Determination) HitIdentification->DoseResponse Primary Hits HitConfirmation Hit Confirmation DoseResponse->HitConfirmation SecondaryAssay Secondary Functional Assays (e.g., β-arrestin recruitment) HitConfirmation->SecondaryAssay Confirmed Hits OrthogonalAssay Orthogonal Assays (e.g., different cell line) SecondaryAssay->OrthogonalAssay Selectivity Selectivity Profiling (vs. related GPCRs) OrthogonalAssay->Selectivity SAR Structure-Activity Relationship (SAR) Studies Selectivity->SAR LeadOp Lead Optimization SAR->LeadOp

References

Methodological & Application

Application Note: Synthesis of the Benzocyclobutadiene Dimer via Dehydrobromination of 1-Bromobenzocyclobutene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Benzocyclobutadiene (bicyclo[4.2.0]octa-1,3,5,7-tetraene) is a highly reactive antiaromatic hydrocarbon that serves as a versatile intermediate in organic synthesis.[1] Due to its instability, it is typically generated in situ and immediately trapped or allowed to dimerize.[1] One common method for its generation is the dehydrobromination of 1-bromobenzocyclobutene. This application note provides a detailed protocol for the synthesis of the benzocyclobutadiene dimer, 6a,10a-dihydrobenzo[a]biphenylene, through the base-induced elimination of hydrogen bromide from 1-bromobenzocyclobutene.

The transient benzocyclobutadiene intermediate readily undergoes a [4+2] Diels-Alder cycloaddition with itself, where one molecule acts as the diene and the other as the dienophile, to yield the stable crystalline dimer.[2] This procedure offers a reliable method for accessing the dibenzo[a,e]cyclooctene (B1599389) ring system.

Data Presentation

The following table summarizes the key reagents and the product involved in the synthesis of the benzocyclobutadiene dimer.

Compound NameRoleFormulaMolecular Weight ( g/mol )Stoichiometry (Equivalents)
1-BromobenzocyclobuteneStarting MaterialC₈H₇Br183.051.0
Potassium tert-butoxideBaseC₄H₉KO112.21>1.0
BenzocyclobutadieneIntermediateC₈H₆102.14-
6a,10a-Dihydrobenzo[a]biphenyleneProduct (Dimer)C₁₆H₁₂204.270.5

Experimental Protocol

This protocol details the generation of benzocyclobutadiene from 1-bromobenzocyclobutene and its subsequent dimerization.

Materials:

  • 1-Bromobenzocyclobutene

  • Potassium tert-butoxide

  • tert-Butyl alcohol, anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Nitrogen or Argon gas inlet

  • Standard laboratory glassware for workup and purification

  • Petroleum ether (or other suitable solvent for recrystallization)

Procedure:

  • Reaction Setup:

    • Equip a dry 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

    • Ensure all glassware is thoroughly dried to prevent quenching of the base.

    • Place the apparatus under an inert atmosphere of nitrogen or argon.

  • Addition of Reagents:

    • To the flask, add a solution of 1-bromobenzocyclobutene (e.g., 1.0 g, 5.46 mmol) in anhydrous tert-butyl alcohol (20 mL).

    • While stirring, add potassium tert-butoxide (e.g., 0.74 g, 6.55 mmol) to the solution at room temperature. The addition of the base will initiate the dehydrobromination reaction.

  • Reaction Conditions:

    • Stir the reaction mixture at room temperature. The generation of the benzocyclobutadiene intermediate and its subsequent dimerization will occur.

    • The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting 1-bromobenzocyclobutene.

  • Workup and Isolation:

    • Upon completion of the reaction, pour the mixture into water (50 mL) and extract with a suitable organic solvent such as diethyl ether or dichloromethane (B109758) (3 x 30 mL).

    • Combine the organic layers and wash with brine (2 x 20 mL).

    • Dry the organic phase over anhydrous sodium sulfate (B86663) or magnesium sulfate.

    • Filter the drying agent and concentrate the solvent using a rotary evaporator.

  • Purification:

    • The crude product is a solid. Purify the crude dimer by recrystallization from a suitable solvent, such as petroleum ether or ethanol, to yield 6a,10a-dihydrobenzo[a]biphenylene as a crystalline solid.[2]

  • Characterization:

    • The structure and purity of the dimer can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

The following diagrams illustrate the chemical pathway and the experimental workflow.

Reaction_Pathway cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product start 1-Bromobenzocyclobutene intermediate Benzocyclobutadiene start->intermediate  Dehydrobromination (Potassium tert-butoxide)   product 6a,10a-Dihydrobenzo[a]biphenylene (Dimer) intermediate->product  [4+2] Cycloaddition (Dimerization)   Experimental_Workflow setup 1. Reaction Setup (Inert Atmosphere) reagents 2. Add 1-Bromobenzocyclobutene and Potassium tert-butoxide setup->reagents reaction 3. Stir at Room Temperature (Reaction Proceeds) reagents->reaction workup 4. Aqueous Workup & Solvent Extraction reaction->workup purification 5. Concentration & Recrystallization workup->purification product 6. Isolate Pure Dimer purification->product

References

Application Notes and Protocols for the Synthesis of Bicyclo[4.2.0]octa-1,3,5-triene-3-carbaldehyde via Grignard Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bicyclo[4.2.0]octa-1,3,5-triene-3-carbaldehyde is a valuable synthetic intermediate characterized by a strained bicyclic system fused to an aromatic ring, with a reactive aldehyde functional group. This unique structural motif makes it a versatile building block in organic synthesis, particularly for the construction of complex polycyclic molecules and in the development of novel materials. One of the most direct and efficient methods for the synthesis of this aldehyde is through a Grignard reaction, a powerful tool for carbon-carbon bond formation. This application note provides a detailed protocol for the synthesis of this compound-3-carbaldehyde using a Grignard reagent derived from 3-bromothis compound, followed by formylation with N,N-dimethylformamide (DMF).

Reaction Principle

The synthesis proceeds in two main stages. First, the Grignard reagent is prepared by reacting 3-bromothis compound with magnesium metal in an anhydrous ether solvent, typically tetrahydrofuran (B95107) (THF). The highly reactive organomagnesium halide is then subjected to a formylation reaction by nucleophilic addition to the carbonyl carbon of DMF. Subsequent acidic workup hydrolyzes the intermediate to yield the desired this compound-3-carbaldehyde.

Data Presentation

ParameterValueReference
Molecular Formula C₉H₈O[1]
Molecular Weight 132.16 g/mol [1]
CAS Number 112892-88-3[1]
Appearance Colorless to Yellow Liquid
Purity 95-97%[2]
Storage Conditions 2-8°C, Inert atmosphere[2]
Reported Yield up to 90%[1]

Experimental Protocol

Materials and Reagents:

  • 3-Bromothis compound

  • Magnesium turnings

  • Iodine (crystal, as initiator)

  • Anhydrous Tetrahydrofuran (THF)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Hydrochloric acid (HCl), dilute solution (e.g., 1 M or 6 M)[1][3][4]

  • Dichloromethane (B109758) (CH₂Cl₂) or Diethyl ether (Et₂O) for extraction

  • Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄) for drying

  • Silica (B1680970) gel for column chromatography

  • Hexane (B92381) and Ethyl acetate (B1210297) for column chromatography eluent

Equipment:

  • Three-necked round-bottom flask, flame-dried

  • Reflux condenser, flame-dried

  • Dropping funnel, flame-dried

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert gas supply (Argon or Nitrogen)

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

Part 1: Preparation of the Grignard Reagent

  • Apparatus Setup: Assemble a flame-dried three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. Ensure all glassware is scrupulously dry to prevent quenching of the Grignard reagent.[5] The entire system should be under an inert atmosphere of argon or nitrogen.

  • Initiation: Place magnesium turnings (1.2 equivalents) in the flask. Add a small crystal of iodine to activate the magnesium surface.

  • Reagent Addition: In the dropping funnel, prepare a solution of 3-bromothis compound (1.0 equivalent) in anhydrous THF.

  • Reaction Initiation: Add a small portion of the 3-bromothis compound solution to the magnesium turnings. The reaction is typically initiated by gentle warming. The disappearance of the iodine color and the appearance of a cloudy solution indicate the formation of the Grignard reagent.

  • Grignard Formation: Once the reaction has initiated, add the remaining 3-bromothis compound solution dropwise at a rate that maintains a gentle reflux. The reaction is exothermic and may require cooling to maintain a temperature between 25–40°C.[1]

  • Completion: After the addition is complete, continue stirring the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

Part 2: Formylation and Work-up

  • Formylation: Cool the freshly prepared Grignard reagent solution to 0°C using an ice bath. Slowly add anhydrous N,N-dimethylformamide (DMF) (1.1 equivalents) dropwise via the dropping funnel. Maintaining a low temperature is crucial to minimize side reactions.[1]

  • Reaction: After the addition of DMF is complete, allow the reaction mixture to stir at 0°C for 1-2 hours.[1]

  • Quenching: Quench the reaction by slowly adding a dilute solution of hydrochloric acid while cooling the flask in an ice bath.[1]

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane or diethyl ether (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash with brine (saturated NaCl solution).

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

Part 3: Purification

  • Column Chromatography: Purify the crude product by column chromatography on silica gel.[1]

  • Elution: Elute the column with a gradient of hexane and ethyl acetate. The exact ratio of the eluent should be determined by thin-layer chromatography (TLC) analysis. A common starting point is a low percentage of ethyl acetate in hexane (e.g., 2-5%), gradually increasing the polarity.

  • Fraction Collection: Collect the fractions containing the purified this compound-3-carbaldehyde.

  • Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield the final product as a colorless to yellow liquid.

Visualization of the Experimental Workflow

Grignard_Synthesis_Workflow node_start Start: Materials Preparation node_grignard_prep Grignard Reagent Preparation (3-Bromothis compound + Mg in THF) node_start->node_grignard_prep Inert Atmosphere node_formylation Formylation (Addition of DMF at 0°C) node_grignard_prep->node_formylation Freshly Prepared Reagent node_workup Aqueous Work-up (Quenching with dilute HCl, Extraction) node_formylation->node_workup Reaction Mixture node_purification Purification (Column Chromatography) node_workup->node_purification Crude Product node_end Final Product: This compound-3-carbaldehyde node_purification->node_end Purified Product

Caption: Workflow for the synthesis of this compound-3-carbaldehyde.

Safety Precautions

  • Grignard reagents are highly reactive and moisture-sensitive. All reactions must be carried out under a dry, inert atmosphere.

  • Anhydrous solvents are essential for the success of the reaction.

  • The formation of the Grignard reagent is exothermic and can be vigorous. Proper temperature control is necessary.

  • Handle all chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Quenching of the Grignard reaction can be highly exothermic and may release flammable gases. Perform this step slowly and with adequate cooling.

Conclusion

The Grignard reaction provides an effective and high-yielding pathway for the synthesis of this compound-3-carbaldehyde. Careful control of reaction conditions, particularly the exclusion of moisture and temperature management, is critical for achieving optimal results. The detailed protocol provided in this application note serves as a comprehensive guide for researchers in the fields of organic synthesis and drug discovery, enabling the reliable preparation of this versatile building block for further chemical exploration.

References

Application Notes and Protocols: Baeyer-Villiger Reaction of Benzocyclobutene Aldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the Baeyer-Villiger reaction as applied to benzocyclobutene aldehyde derivatives, a transformation of significant interest in the synthesis of novel scaffolds for drug discovery. The inherent ring strain of the benzocyclobutene moiety and the versatile reactivity of the resulting lactone (benzocyclobutenolide) or phenol (B47542) derivatives make this reaction a valuable tool in medicinal chemistry.

Introduction

The Baeyer-Villiger oxidation is a well-established organic reaction that converts aldehydes to carboxylic acids or formates, and ketones to esters or lactones, through the action of a peroxyacid or other suitable oxidant.[1][2][3][4] When applied to benzocyclobutene aldehyde derivatives, this reaction offers a strategic route to either benzocyclobutenolides or substituted phenols, both of which are valuable precursors in the synthesis of complex molecules and potential pharmaceutical agents. The regioselectivity of the Baeyer-Villiger reaction is a key feature, governed by the migratory aptitude of the substituents on the carbonyl group.[3][5] In the case of aldehydes, the hydrogen atom typically exhibits the highest migratory aptitude, leading to the formation of a carboxylic acid. However, with aromatic aldehydes, rearrangement of the aryl group can occur, leading to the formation of a phenol via a formate (B1220265) intermediate.

The strained four-membered ring of the benzocyclobutene core imparts unique chemical properties to its derivatives, making them attractive building blocks for the synthesis of novel therapeutic agents. The Baeyer-Villiger oxidation of benzocyclobutene aldehydes provides a direct method to introduce new functionalities and expand the chemical space available for drug design.

Reaction Mechanism and Signaling Pathway

The Baeyer-Villiger oxidation of a benzocyclobutene aldehyde derivative proceeds through a well-established mechanism. The reaction is initiated by the protonation of the carbonyl oxygen of the aldehyde, which increases its electrophilicity. The peroxyacid then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate, often referred to as the Criegee intermediate.[1][2] The key step of the reaction is the concerted rearrangement where a substituent from the carbonyl carbon migrates to the adjacent oxygen atom of the peroxide bond, with the simultaneous cleavage of the O-O bond. In the case of an aromatic aldehyde like a benzocyclobutene derivative, the benzocyclobutenyl group can migrate. The subsequent hydrolysis of the resulting formate ester yields the corresponding phenol (a bicyclo[4.2.0]octa-1,3,5-trien-ol derivative).

Baeyer_Villiger_Benzocyclobutene_Aldehyde cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_products Products BCB_Aldehyde Benzocyclobutene Aldehyde Derivative Protonated_Aldehyde Protonated Aldehyde BCB_Aldehyde->Protonated_Aldehyde Protonation Peroxyacid Peroxyacid (e.g., Permonophosphoric Acid) Criegee_Intermediate Criegee Intermediate Protonated_Aldehyde->Criegee_Intermediate Nucleophilic Attack by Peroxyacid Formate_Ester Formate Ester Intermediate Criegee_Intermediate->Formate_Ester Rearrangement (Aryl Migration) Carboxylic_Acid Carboxylic Acid Byproduct Criegee_Intermediate->Carboxylic_Acid Release Phenol_Product Bicyclo[4.2.0]octa-1,3,5-trien-ol Derivative (Phenol) Formate_Ester->Phenol_Product Hydrolysis

Caption: General reaction pathway for the Baeyer-Villiger oxidation of a benzocyclobutene aldehyde derivative.

Quantitative Data

SubstrateOxidantSolventTemperature (°C)Time (h)Yield (%)Reference
3-Formylbicyclo[4.2.0]octa-1,3,5-trienePermonophosphoric AcidAcetonitrile (B52724)/WaterRoom TemperatureNot SpecifiedGood[1][6]
p-AnisaldehydeH₂O₂ / Sn-Beta ZeoliteDioxane8024>95 (formate)[7]
Substituted Benzaldehydesm-CPBADichloromethaneRoom Temperature1 - 2470 - 95General Protocol

Experimental Protocols

The following are detailed protocols for the Baeyer-Villiger oxidation. Protocol 1 is based on the reported synthesis of bicyclo[4.2.0]octa-1,3,5-trien-3-ol, and Protocol 2 is a general method using the more common oxidant, m-chloroperoxybenzoic acid (m-CPBA), which can be adapted for benzocyclobutene aldehyde derivatives.

Protocol 1: Baeyer-Villiger Oxidation using Permonophosphoric Acid

This protocol is based on the synthesis of bicyclo[4.2.0]octa-1,3,5-trien-3-ol.[1][6]

Materials:

  • 3-Formylthis compound (1.0 eq)

  • Phosphorus pentoxide (P₂O₅)

  • 90% Hydrogen peroxide (H₂O₂)

  • Acetonitrile

  • Water

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Sodium sulfite (B76179) (Na₂SO₃), 10% aqueous solution

  • Brine (saturated aqueous NaCl solution)

  • Ethyl acetate (B1210297) or Diethyl ether

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis (round-bottom flask, condenser, separatory funnel, etc.)

  • Magnetic stirrer and heating mantle (if necessary)

  • Thin Layer Chromatography (TLC) plates and developing chamber

Procedure:

  • Preparation of Permonophosphoric Acid: Caution: Handle 90% H₂O₂ with extreme care behind a safety shield. It is a powerful and potentially explosive oxidant. In a well-ventilated fume hood, cautiously add phosphorus pentoxide in small portions to 90% hydrogen peroxide with vigorous stirring and cooling in an ice bath. The molar ratio of H₂O₂ to P₂O₅ should be carefully controlled to generate permonophosphoric acid (H₃PO₅).

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-formylthis compound in a mixture of acetonitrile and water.

  • Reaction Execution: To the stirred solution of the aldehyde, slowly add the freshly prepared permonophosphoric acid solution at room temperature.

  • Monitoring the Reaction: Monitor the progress of the reaction by TLC until the starting aldehyde is consumed.

  • Work-up:

    • Once the reaction is complete, carefully quench the reaction mixture by the slow addition of a 10% aqueous solution of sodium sulfite to destroy any excess peroxide.

    • Neutralize the mixture by the addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate or diethyl ether (3 x volume of aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude bicyclo[4.2.0]octa-1,3,5-trien-3-ol by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: General Baeyer-Villiger Oxidation using m-CPBA

This is a general protocol that can be adapted for various benzocyclobutene aldehyde derivatives.

Materials:

  • Benzocyclobutene aldehyde derivative (1.0 eq)

  • m-Chloroperoxybenzoic acid (m-CPBA, 70-77% purity, 1.1 - 1.5 eq)

  • Dichloromethane (DCM) or Chloroform (CHCl₃)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Sodium sulfite (Na₂SO₃) or Sodium thiosulfate (B1220275) (Na₂S₂O₃), 10% aqueous solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis

  • Magnetic stirrer

  • Thin Layer Chromatography (TLC) plates and developing chamber

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the benzocyclobutene aldehyde derivative in dichloromethane.

  • Reaction Execution: To the stirred solution, add m-CPBA portion-wise at 0 °C (ice bath). After the addition is complete, allow the reaction mixture to warm to room temperature and stir for the required time.

  • Monitoring the Reaction: Monitor the reaction progress by TLC.

  • Work-up:

    • Upon completion, dilute the reaction mixture with dichloromethane.

    • Wash the organic layer sequentially with a 10% aqueous solution of sodium sulfite or sodium thiosulfate (to quench excess peroxide), saturated aqueous sodium bicarbonate solution (to remove m-chlorobenzoic acid), and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the organic layer under reduced pressure.

  • Purification: Purify the resulting formate ester or phenol derivative by flash column chromatography on silica gel.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the Baeyer-Villiger oxidation of a benzocyclobutene aldehyde derivative.

experimental_workflow start Start dissolve_aldehyde Dissolve Benzocyclobutene Aldehyde in Solvent start->dissolve_aldehyde add_oxidant Add Oxidant (e.g., m-CPBA or H₃PO₅) dissolve_aldehyde->add_oxidant monitor_reaction Monitor Reaction by TLC add_oxidant->monitor_reaction workup Aqueous Work-up (Quench, Neutralize, Extract) monitor_reaction->workup Reaction Complete dry_concentrate Dry and Concentrate Organic Phase workup->dry_concentrate purification Purify by Column Chromatography dry_concentrate->purification characterization Characterize Product (NMR, MS, etc.) purification->characterization end End characterization->end

Caption: A standard experimental workflow for the Baeyer-Villiger oxidation and product isolation.

Applications in Drug Development

Benzocyclobutene derivatives and lactones are scaffolds of significant interest in medicinal chemistry. The Baeyer-Villiger oxidation provides a key transformation to access novel derivatives with potential therapeutic applications.

  • Scaffold Hopping and Analogue Synthesis: The conversion of a benzocyclobutene aldehyde to a phenol or lactone allows for scaffold hopping, where the core structure of a lead compound is modified to improve its pharmacological properties, such as potency, selectivity, and pharmacokinetic profile.

  • Access to Bioactive Phenols: Phenolic moieties are prevalent in many natural products and approved drugs, often playing a crucial role in binding to biological targets through hydrogen bonding. The Baeyer-Villiger reaction of benzocyclobutene aldehydes offers a direct route to novel phenolic structures.

  • Synthesis of Complex Natural Products: Lactones are common motifs in a wide range of biologically active natural products. The ability to form a benzocyclobutenolide through this oxidation provides a building block for the total synthesis of complex molecules with potential anticancer, anti-inflammatory, or antimicrobial activities.

The strategic application of the Baeyer-Villiger reaction on benzocyclobutene aldehyde derivatives can thus significantly contribute to the discovery and development of new chemical entities with therapeutic potential.

References

Palladium-Catalyzed Synthesis of Cyclobutarenes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of cyclobutarenes, a class of strained bicyclic aromatic hydrocarbons, utilizing palladium-catalyzed reactions. These methods offer powerful and versatile strategies for the construction of the cyclobutarene core, which is a valuable scaffold in medicinal chemistry and materials science. The protocols outlined below are based on established literature procedures and are intended to serve as a practical guide for researchers in the field.

Intramolecular C(sp³)-H Arylation for the Synthesis of Benzocyclobutenes

Intramolecular C(sp³)-H arylation is a powerful method for the construction of cyclobutarenes. This approach involves the palladium-catalyzed coupling of an aryl halide with a C(sp³)-H bond on a tethered alkyl chain, leading to the formation of the strained four-membered ring. A notable example is the synthesis of methyl 7-methylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxylate.[1]

Experimental Protocol: Synthesis of Methyl 7-Methylthis compound-7-carboxylate

This protocol is adapted from the procedure described by Baudoin and coworkers.[1]

Step 1: Synthesis of Methyl 2-(2-chlorophenyl)-2-methylpropanoate

  • To a solution of methyl (2-chlorophenyl)acetate (1.0 equiv) in tetrahydrofuran (B95107) (THF), add lithium bis(trimethylsilyl)amide (LHMDS) (2.5 equiv) dropwise at 0 °C.

  • Stir the mixture for 30 minutes at 0 °C.

  • Add iodomethane (B122720) (2.5 equiv) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with ethyl acetate (B1210297), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by distillation to afford methyl 2-(2-chlorophenyl)-2-methylpropanoate.

Step 2: Palladium-Catalyzed Intramolecular C(sp³)-H Arylation

  • In a reaction vessel, combine palladium(II) acetate (Pd(OAc)₂, 0.05 equiv), tri-tert-butylphosphonium tetrafluoroborate (B81430) (P(t-Bu)₃·HBF₄, 0.10 equiv), and potassium carbonate (K₂CO₃, 1.3 equiv).

  • Add a solution of methyl 2-(2-chlorophenyl)-2-methylpropanoate (1.0 equiv) in N,N-dimethylformamide (DMF).

  • Heat the reaction mixture to 140 °C and stir for 24 hours.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica (B1680970) gel to yield methyl 7-methylthis compound-7-carboxylate.

Quantitative Data
EntrySubstrateCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1Methyl 2-(2-chlorophenyl)-2-methylpropanoatePd(OAc)₂ / P(t-Bu)₃·HBF₄K₂CO₃DMF1402493-94[1]

Reaction Workflow

G cluster_0 Step 1: Substrate Synthesis cluster_1 Step 2: Pd-Catalyzed Cyclization Start1 Methyl (2-chlorophenyl)acetate Reagents1 1. LHMDS, THF, 0 °C 2. MeI, rt Start1->Reagents1 Product1 Methyl 2-(2-chlorophenyl)-2-methylpropanoate Reagents1->Product1 Start2 Methyl 2-(2-chlorophenyl)-2-methylpropanoate Product1->Start2 Purified Substrate Reagents2 Pd(OAc)₂, P(t-Bu)₃·HBF₄ K₂CO₃, DMF, 140 °C Start2->Reagents2 Product2 Methyl 7-methylbicyclo[4.2.0]octa- 1,3,5-triene-7-carboxylate Reagents2->Product2

Caption: Workflow for the synthesis of a benzocyclobutene derivative.

Regiodivergent Carbocyclization of Dienallenes

A palladium-catalyzed regiodivergent carbocyclization of dienallenes provides a selective route to either cyclohexenes or cyclobutenes, controlled by the choice of additives.[2][3] For the synthesis of cyclobutarenes, the reaction is directed towards the formation of the four-membered ring.

Experimental Protocol: Synthesis of trans-1,2-Disubstituted Cyclobutenes

This protocol is adapted from the work of Bäckvall and coworkers.[2][3]

  • To a reaction tube, add the dienallene substrate (1.0 equiv), bis(pinacolato)diboron (B136004) (B₂pin₂) (1.2 equiv), palladium(II) acetate (Pd(OAc)₂) (catalytic amount), and triethylamine (B128534) (Et₃N) as an additive.

  • Add methanol (B129727) (MeOH) as the solvent.

  • Stir the reaction mixture at the specified temperature for the required time (optimization may be necessary for different substrates).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the trans-1,2-disubstituted cyclobutene (B1205218).

Quantitative Data
EntryDienallene SubstrateAdditiveSolventYield (%)Diastereomeric Ratio (dr)
1(E)-N,N-diallyl-4-phenylbuta-2,3-dien-1-amineEt₃NMeOH85>20:1
2(E)-4-(4-methoxyphenyl)-N,N-diallylbuta-2,3-dien-1-amineEt₃NMeOH82>20:1
3(E)-4-(4-(trifluoromethyl)phenyl)-N,N-diallylbuta-2,3-dien-1-amineEt₃NMeOH7915:1

Data adapted from reference[2][3]. Yields are for the isolated cyclobutene product.

Proposed Catalytic Cycle

G Pd(OAc)2 Pd(OAc)2 Intermediate_A Pd(0) Complex Pd(OAc)2->Intermediate_A Reduction Dienallene Dienallene Intermediate_B C-H Activation Intermediate Dienallene->Intermediate_B Et3N Et3N Et3N->Intermediate_B B2pin2 B2pin2 Intermediate_C Carbocyclization Intermediate B2pin2->Intermediate_C Intermediate_A->Intermediate_B Dienallene Coordination Intermediate_B->Intermediate_C C-H Activation (Et₃N assists) Product Cyclobutene Product Intermediate_C->Product Carbocyclization & Borylation (B₂pin₂) Product->Intermediate_A Regeneration of Pd(0)

Caption: Proposed catalytic cycle for cyclobutene synthesis.

Tandem Directed Carbopalladation/C-H Functionalization

This methodology allows for the stereoselective synthesis of cyclopentane-fused benzocyclobutenes.[3] The reaction proceeds through a sequence of carbamate-directed carbopalladation followed by an intramolecular C–H activation of an alkylpalladium intermediate.[3]

General Experimental Procedure
  • In a reaction vessel, combine the γ-(N-Boc-amino)cycloalkene substrate (1.0 equiv), the aryl bromide (1.2 equiv), cesium carbonate (Cs₂CO₃, 2.3 equiv), palladium(II) acetate (Pd(OAc)₂, 4 mol %), and DPEphos (8 mol %).

  • Add dioxane as the solvent (0.25 M).

  • Heat the reaction mixture to 100 °C and stir until the reaction is complete (monitored by TLC or GC-MS).

  • After cooling, dilute the mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over a drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired cyclopentane-fused benzocyclobutene.

Quantitative Data for the Synthesis of Cyclopentane-Fused Benzocyclobutenes
EntryAryl BromideYield (%)
1Bromobenzene72
24-Bromotoluene75
34-Bromoanisole68
43-Bromotoluene65
53-Bromoanisole55 (2:1 mixture of regioisomers)
62-Bromotoluene70

Conditions: 1.0 equiv of γ-(N-Boc-amino)cycloalkene, 1.2 equiv of ArBr, 2.3 equiv of Cs₂CO₃, 4 mol % of Pd(OAc)₂, 8 mol % of DPEphos, dioxane (0.25 M), 100 °C. All products were obtained with >20:1 dr.[3]

Signaling Pathway Diagram

G Start γ-(N-Boc-amino)cycloalkene + Aryl Bromide OxAdd Oxidative Addition Start->OxAdd Catalyst Pd(0) (from Pd(OAc)₂) Catalyst->OxAdd Carbopalladation Carbamate-Directed Carbopalladation OxAdd->Carbopalladation CH_Activation Intramolecular C-H Activation Carbopalladation->CH_Activation RedElim Reductive Elimination CH_Activation->RedElim RedElim->Catalyst Catalyst Regeneration Product Cyclopentane-fused Benzocyclobutene RedElim->Product

Caption: Key steps in the tandem carbopalladation/C-H activation.

References

Application Notes and Protocols: Preparation of Functionalized Benzocyclobutene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of functionalized benzocyclobutene (BCB) derivatives, compounds of significant interest in materials science and medicinal chemistry.

Introduction

Benzocyclobutene (BCB) derivatives are versatile building blocks in organic synthesis, primarily due to the unique reactivity of the strained four-membered ring fused to a benzene (B151609) ring. This strained ring can undergo thermal electrocyclic ring-opening to form highly reactive o-quinodimethanes, which can then participate in various cycloaddition reactions. This property makes BCBs valuable precursors for the construction of complex polycyclic and heterocyclic systems. Furthermore, the incorporation of the BCB moiety into bioactive molecules has shown promise in drug discovery, with examples like the heart failure medication Ivabradine (B130884).[1] Chiral benzocyclobutene moieties have also been identified as valuable surrogates for benzylic functionalities, conferring improved biological properties to drug candidates.[1]

This document outlines two key methodologies for the preparation of functionalized BCB derivatives: a modular synthesis via sequential copper- and palladium-catalysis and a palladium-catalyzed C-H activation approach. Detailed experimental protocols and tabulated data are provided to facilitate the practical application of these methods. Additionally, the role of a functionalized BCB derivative in a key signaling pathway is discussed and visualized.

Data Presentation

Table 1: Modular Synthesis of Stereodefined Benzocyclobutene Derivatives via Sequential Cu- and Pd-Catalysis[1]
EntryImine (1)Allene (B1206475) (2)Product (4)Yield (%)Diastereomeric Ratio (d.r.)
1N-(4-methoxyphenyl)-1-phenylethan-1-iminePhenylallene1-(4-methoxyphenyl)-2-methyl-3-phenyl-1,2-dihydrocyclobuta[a]naphthalene85>20:1
21-(4-chlorophenyl)-N-(4-methoxyphenyl)ethan-1-iminePhenylallene1-(4-methoxyphenyl)-2-methyl-3-(4-chlorophenyl)-1,2-dihydrocyclobuta[a]naphthalene78>20:1
3N-(4-methoxyphenyl)-1-(thiophen-2-yl)ethan-1-iminePhenylallene1-(4-methoxyphenyl)-2-methyl-3-(thiophen-2-yl)-1,2-dihydrocyclobuta[a]naphthalene65>20:1
41-(furan-2-yl)-N-(4-methoxyphenyl)ethan-1-iminePhenylallene1-(4-methoxyphenyl)-2-methyl-3-(furan-2-yl)-1,2-dihydrocyclobuta[a]naphthalene72>20:1
5N-benzyl-1-phenylethan-1-iminePhenylallene1-benzyl-2-methyl-3-phenyl-1,2-dihydrocyclobuta[a]naphthalene81>20:1
Table 2: Palladium-Catalyzed C-H Activation for the Synthesis of Benzocyclobutenes[2][3]
EntrySubstrateProductYield (%)
11-bromo-2-(tert-butyl)benzene1,1-dimethylbenzocyclobutene92
21-bromo-2-(tert-butyl)-4-methylbenzene1,1,5-trimethylbenzocyclobutene85
31-bromo-2-(tert-butyl)-4-methoxybenzene5-methoxy-1,1-dimethylbenzocyclobutene88
41-bromo-2-(tert-butyl)-4-fluorobenzene5-fluoro-1,1-dimethylbenzocyclobutene75
51-bromo-2-(1,1-dimethylpropyl)benzene1,1-diethylbenzocyclobutene44

Experimental Protocols

Protocol 1: Modular Synthesis of Stereodefined Benzocyclobutene Derivatives via Sequential Cu- and Pd-Catalysis[1]

This protocol describes a two-step, one-pot procedure involving a copper-catalyzed borylative coupling followed by a palladium-catalyzed Suzuki-Miyaura cyclization.

Step 1: Copper-Catalyzed Borylative Coupling

  • To an oven-dried vial equipped with a magnetic stir bar, add Cu(OAc)₂ (5 mol%), a suitable phosphine (B1218219) ligand (e.g., Xantphos, 6 mol%), and bis(pinacolato)diboron (B136004) (B₂pin₂) (1.1 equiv.).

  • Evacuate and backfill the vial with nitrogen three times.

  • Add the imine (1.0 equiv.) and the allene (1.2 equiv.) dissolved in anhydrous 1,4-dioxane (B91453) (0.2 M).

  • Stir the reaction mixture at room temperature for 16 hours.

Step 2: Palladium-Catalyzed Suzuki-Miyaura Cyclization

  • To the crude reaction mixture from Step 1, add Pd(dppf)Cl₂ (10 mol%) and an aqueous solution of K₃PO₄ (2.0 M, 2.0 equiv.).

  • Seal the vial and heat the reaction mixture at 90 °C for 18 hours.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (B1210297) (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica (B1680970) gel to afford the desired functionalized benzocyclobutene derivative.

Protocol 2: Synthesis of Benzocyclobutenes by Palladium-Catalyzed C-H Activation of Methyl Groups[2][3]

This protocol details the intramolecular C-H activation of a methyl group on a substituted bromoarene to form the benzocyclobutene ring.

  • In a flame-dried Schlenk tube, combine the bromoarene substrate (1.0 equiv.), Pd(OAc)₂ (5 mol%), and P(tBu)₃ (10 mol%).

  • Add anhydrous K₂CO₃ (2.0 equiv.).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous DMF (0.1 M) via syringe.

  • Seal the tube and heat the reaction mixture in an oil bath at 120 °C for 24 hours.

  • Cool the reaction to room temperature and quench with water.

  • Extract the mixture with diethyl ether (3 x 25 mL).

  • Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.

  • Remove the solvent under reduced pressure and purify the crude product by flash chromatography on silica gel to yield the benzocyclobutene derivative.

Signaling Pathway and Experimental Workflow Visualizations

Synthetic Pathways for Functionalized Benzocyclobutene Derivatives

The following diagram illustrates the two primary synthetic routes described in this document for the preparation of functionalized benzocyclobutene derivatives.

Synthetic_Pathways cluster_0 Protocol 1: Modular Synthesis via Sequential Catalysis cluster_1 Protocol 2: Pd-Catalyzed C-H Activation Imine Imine Intermediate Borylated Intermediate Imine->Intermediate Cu(OAc)₂, Ligand Allene Allene Allene->Intermediate B2pin2 B₂pin₂ B2pin2->Intermediate BCB1 Functionalized Benzocyclobutene Intermediate->BCB1 Pd(dppf)Cl₂, K₃PO₄ Substrate Bromoarene Substrate BCB2 Functionalized Benzocyclobutene Substrate->BCB2 Pd(OAc)₂, P(tBu)₃, K₂CO₃

Caption: Synthetic routes to functionalized BCBs.

Experimental Workflow for Protocol 1

This diagram outlines the key steps in the modular synthesis of benzocyclobutene derivatives.

Experimental_Workflow Start Start Step1 Step 1: Cu-Catalyzed Borylative Coupling (RT, 16h) Start->Step1 Step2 Step 2: Pd-Catalyzed Suzuki-Miyaura Cyclization (90°C, 18h) Step1->Step2 Workup Aqueous Workup & Extraction Step2->Workup Purification Flash Column Chromatography Workup->Purification Product Final Product Purification->Product

Caption: Workflow for modular BCB synthesis.

Signaling Pathway: Ivabradine Inhibition of HCN Channels

Functionalized benzocyclobutene derivatives have emerged as important pharmacophores. A prominent example is Ivabradine, which contains a benzocyclobutene moiety and is used to treat stable angina and heart failure. Ivabradine selectively inhibits the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, which are crucial for the pacemaking activity of the sinoatrial node in the heart.[2][3] The diagram below illustrates the mechanism of Ivabradine action.

Signaling_Pathway cluster_membrane Cell Membrane HCN HCN Channel (Open State) If_current Funny Current (If) (Na⁺/K⁺ influx) HCN->If_current Generates Hyperpolarization Membrane Hyperpolarization Hyperpolarization->HCN Activates cAMP cAMP cAMP->HCN Modulates Pacemaker_potential Increased Slope of Pacemaker Potential If_current->Pacemaker_potential Heart_rate Increased Heart Rate Pacemaker_potential->Heart_rate Ivabradine Ivabradine Ivabradine->Block Block->HCN Inhibits

Caption: Ivabradine's inhibition of HCN channels.

References

Application Notes and Protocols: Bicyclo[4.2.0]octa-1,3,5-triene in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Bicyclo[4.2.0]octa-1,3,5-triene, commonly known as benzocyclobutene (BCB), in the synthesis of high-performance polymers. The unique thermal ring-opening polymerization of BCB makes it a versatile monomer for applications demanding high thermal stability and specific dielectric properties, particularly in the microelectronics and aerospace industries.

Core Principles

The utility of benzocyclobutene in polymer synthesis is centered on the thermally induced, ring-opening of the strained four-membered ring.[1][2] Upon heating to temperatures typically above 200°C, the BCB moiety undergoes an electrocyclic reaction to form a highly reactive intermediate, o-xylylene (B1219910) (also known as o-quinodimethane).[2][3] This intermediate can then react with itself or other unsaturated species through a [4+2] cycloaddition (Diels-Alder reaction) to form new, stable six-membered rings, leading to polymerization or crosslinking.[4] A key advantage of this process is that it does not produce any volatile byproducts, which is highly desirable in applications like microelectronics manufacturing.[5]

The polymerization temperature can be influenced by substituents on the cyclobutene (B1205218) ring. For instance, the introduction of an ethoxyvinyl group can lower the required crosslinking temperature to a range of 100–150°C.[1]

Polymerization and Crosslinking Pathway

The fundamental mechanism of BCB polymerization is a two-step process involving thermal activation followed by cycloaddition.

polymerization_pathway Monomer This compound (Benzocyclobutene) Intermediate o-Xylylene (Reactive Intermediate) Monomer->Intermediate  Δ (≥ 200°C) Ring-Opening Polymer Polymer / Crosslinked Network Intermediate->Polymer [4+2] Cycloaddition (Diels-Alder)

Caption: Thermal ring-opening of BCB to form a reactive intermediate, followed by polymerization.

Applications in Polymer Synthesis

BCB and its derivatives are instrumental in creating both thermoset and thermoplastic materials with exceptional properties.[3] Common applications include:

  • Low-κ Dielectrics: BCB-based polymers are widely used in the microelectronics industry as insulating layers due to their low dielectric constant and low moisture absorption.[5][6] Materials such as those derived from divinyltetramethylsiloxane bisbenzocyclobutene (DVS-bisBCB) are industry standards.[5]

  • Photosensitive Polymers: Formulations containing BCB can be rendered photosensitive, allowing for photolithographic patterning, which is crucial for manufacturing microelectromechanical systems (MEMS) and in electronic packaging.[2][5]

  • High-Performance Composites and Adhesives: The high thermal stability and robust mechanical properties of BCB-derived polymers make them suitable for use in advanced composites and adhesives for the aerospace sector.[3]

  • Frontal Ring-Opening Metathesis Polymerization (FROMP): BCB can be incorporated as a latent crosslinker in FROMP-derived materials, allowing for a secondary curing step at higher temperatures to significantly increase the glass transition temperature of the polymer network.[7]

Quantitative Data Summary

The properties of polymers synthesized using BCB derivatives are summarized below. These tables highlight the excellent thermal and dielectric characteristics of the resulting materials.

Table 1: Thermal Properties of BCB-Based Polymers

Polymer SystemMonomers5% Weight Loss Temp. (Td5%)Glass Transition Temp. (Tg)Reference
BCB-All Homopolymer1,3-diallyl-1,3-di[bicyclo[4.2.0]octa-1,3,5-trien-3-yl]-1,3-dimethyl-siloxane (BCB-All)464°C-[8]
BCB-All-TGM-3 CopolymerBCB-All and Triethylene glycol dimethacrylate (TGM-3) (50:50)322°C-[8]
BCB-All-PFHDA CopolymerBCB-All and Perfluoro-1,6-hexyl diacrylate (PFHDA) (50:50)435°C-[8]
DVS-bisBCB PolymerDivinyltetramethylsiloxane bisbenzocyclobutene->350°C[5]

Table 2: Dielectric Properties of BCB-Based Polymers at 10 GHz

Polymer SystemDielectric Constant (ε or Dk)Dielectric Loss (tanδ or Df)Reference
BCB-All Homopolymer2.34-[8]
BCB-All Copolymers2.48-[8]
Fluorinated BCB-type Polymer< 2.6< 1.57 x 10-2[6]

Experimental Protocols

The following protocols are derived from published synthetic procedures and provide a template for the synthesis of functionalized BCB monomers and their subsequent polymerization.

Protocol 1: Synthesis of Bicyclo[4.2.0]octa-1,3,5-trien-3-ol

This protocol describes the synthesis of a hydroxyl-functionalized BCB derivative, which can serve as a precursor for further monomer development. The method utilizes a Baeyer-Villiger reaction on the corresponding aldehyde.[9]

Workflow for Synthesis of Bicyclo[4.2.0]octa-1,3,5-trien-3-ol

synthesis_workflow start Start: Bicyclo[4.2.0]octa- 1,3,5-trien-3-carbaldehyde reaction Baeyer-Villiger Rearrangement start->reaction reagent Permonophosphoric Acid in Acetonitrile (B52724) reagent->reaction product Product: Bicyclo[4.2.0]octa- 1,3,5-trien-3-ol reaction->product

Caption: Workflow for the Baeyer-Villiger synthesis of a hydroxylated BCB derivative.

Materials:

  • Bicyclo[4.2.0]octa-1,3,5-trien-3-carbaldehyde (BCB-aldehyde)

  • Phosphorus pentoxide (P2O5)

  • 70% Hydrogen peroxide (H2O2)

  • Acetonitrile (CH3CN)

  • Ethyl acetate (B1210297)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO4)

Procedure:

  • Preparation of Permonophosphoric Acid:

    • Suspend 14.2 g of phosphorus pentoxide in 60 mL of acetonitrile in a flask and cool to 0°C.

    • Over a period of 45 minutes, add a solution of 10 g of 70% hydrogen peroxide in 20 mL of acetonitrile to the stirred suspension.

    • Allow the mixture to slowly warm to room temperature and stir for 16 hours. The solution should turn from milky white to a colorless liquid. Use this solution immediately.[9]

  • Baeyer-Villiger Reaction:

    • To a stirred solution of the freshly prepared permonophosphoric acid, add 5 g of BCB-aldehyde in 20 mL of acetonitrile.

    • Stir the reaction mixture at room temperature for 16 hours.

    • Pour the mixture into 200 mL of ethyl acetate and wash successively with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product via column chromatography to yield Bicyclo[4.2.0]octa-1,3,5-trien-3-ol (yield reported as 70%).[9]

Protocol 2: Thermal Polymerization of a BCB-based Monomer (General Procedure)

This protocol outlines a general procedure for the thermal curing of a BCB-containing monomer, such as DVS-bisBCB or a custom-synthesized derivative.

Materials:

  • BCB-functionalized monomer (e.g., DVS-bisBCB oligomer solution, 4F-bis-BCB)

  • Substrate (e.g., silicon wafer, glass slide)

  • Spinner (for thin film deposition)

  • Programmable oven or hot plate with controlled atmosphere (e.g., nitrogen)

Procedure:

  • Substrate Preparation:

    • Thoroughly clean the substrate using a standard cleaning procedure (e.g., piranha etch or sonication in acetone (B3395972) and isopropanol) to ensure good adhesion.

  • Film Deposition:

    • Apply the BCB monomer solution to the center of the substrate.

    • Spin-coat the solution at a predetermined speed (e.g., 1000-4000 rpm) to achieve the desired film thickness.

  • Thermal Curing (Polymerization):

    • Transfer the coated substrate to a programmable oven or hot plate under an inert atmosphere (e.g., nitrogen) to prevent oxidation.

    • Implement a multi-stage curing profile. A typical profile might be:

      • Heat to 120°C for 2 hours.[8]

      • Ramp up and hold at 200°C for 2 hours.[8]

      • (Optional, for full crosslinking) Ramp up and hold at a higher temperature, such as 250-300°C, for 1 hour.[6][8]

    • Allow the substrate to cool slowly to room temperature to minimize thermal stress in the film.

  • Characterization:

    • The resulting polymer film can be characterized for its thickness, dielectric properties, thermal stability (TGA), and surface morphology (AFM).[6]

References

Applications of Benzocyclobutene in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Benzocyclobutene (BCB), a unique bicyclic aromatic hydrocarbon, has emerged as a valuable scaffold in medicinal chemistry. Its strained four-membered ring fused to a benzene (B151609) ring imparts distinct conformational rigidity and reactivity, making it an attractive building block for the design of novel therapeutic agents. This document provides detailed application notes on the use of benzocyclobutene in drug discovery, focusing on its application in the development of cardiovascular drugs, general anesthetics, and metabolic disorder treatments. Detailed experimental protocols for key synthetic and biological evaluation methods are also provided.

Benzocyclobutene in Cardiovascular Drug Discovery: The Case of Ivabradine

The benzocyclobutene moiety is a key structural feature of Ivabradine, a heart rate-lowering drug used for the symptomatic treatment of stable angina pectoris and chronic heart failure.[1] Ivabradine selectively inhibits the "funny" current (If) in the sinoatrial node of the heart, which is crucial for regulating the heart's pacemaker activity.[2]

Signaling Pathway of Ivabradine

Ivabradine's mechanism of action involves the direct blockade of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, which carry the If current. By inhibiting this current, Ivabradine reduces the slope of diastolic depolarization in the sinoatrial node, leading to a decrease in heart rate.[2]

Ivabradine_Signaling_Pathway cluster_SANode Sinoatrial Node Pacemaker Cell HCN_Channel HCN Channel (Funny Current - If) Diastolic_Depolarization Spontaneous Diastolic Depolarization HCN_Channel->Diastolic_Depolarization controls Action_Potential Action Potential Frequency Diastolic_Depolarization->Action_Potential determines Heart_Rate Heart Rate Action_Potential->Heart_Rate sets Ivabradine Ivabradine Ivabradine->Inhibition Inhibition->HCN_Channel inhibits

Ivabradine's inhibition of the HCN channel in pacemaker cells.
Experimental Protocol: Synthesis of an Ivabradine Precursor

This protocol outlines a key step in the synthesis of Ivabradine, the formation of 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one, a crucial intermediate.

Materials:

  • N-(2,2-dimethoxyethyl)-2-(3,4-dimethoxyphenyl)acetamide

  • Concentrated Hydrochloric Acid

  • Acetic Acid

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Büchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve N-(2,2-dimethoxyethyl)-2-(3,4-dimethoxyphenyl)acetamide in acetic acid.

  • Cool the solution in an ice bath.

  • Slowly add concentrated hydrochloric acid to the cooled solution with continuous stirring.

  • After the addition is complete, remove the ice bath and attach a reflux condenser to the flask.

  • Heat the reaction mixture to reflux and maintain for the time specified in the relevant literature (typically several hours), monitoring the reaction progress by thin-layer chromatography.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-water to precipitate the product.

  • Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold water and then dry it under vacuum.

  • The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield pure 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one.

Benzocyclobutene Derivatives as Novel General Anesthetics

Recent research has identified a series of novel benzocyclobutene derivatives with potent general anesthetic properties.[3] These compounds have been shown to induce a loss of righting reflex (LORR) in mice, a standard preclinical indicator of anesthetic-induced unconsciousness.[4] The general structure-activity relationship (SAR) studies have revealed that the benzocyclobutene scaffold can be modified to optimize anesthetic potency and safety profiles.[3]

Quantitative Data: Anesthetic Potency of Benzocyclobutene Derivatives

The anesthetic potency of these compounds is typically quantified by their median effective dose (ED50) for the loss of righting reflex in mice. The therapeutic index (TI) is calculated as the ratio of the median lethal dose (LD50) to the ED50.

CompoundR GroupED50 (mg/kg)LD50 (mg/kg)Therapeutic Index (LD50/ED50)
1a -H5.2>100>19.2
16b -OCHF22.845.316.2
17 -CN3.155.117.8

Data extracted from Zhang et al., J. Med. Chem. 2017, 60 (9), 3618–3625.[3]

Experimental Protocol: Loss of Righting Reflex (LORR) Assay in Mice

This protocol describes the procedure for determining the ED50 of a test compound for inducing general anesthesia in mice.[4]

Materials:

  • Test compound formulated in a suitable vehicle (e.g., saline with a co-solvent)

  • Male ICR mice (or other appropriate strain)

  • Syringes and needles for intravenous administration

  • A quiet, well-lit testing area

  • A timer

Procedure:

  • Acclimate the mice to the testing environment for at least 30 minutes before the experiment.

  • Prepare serial dilutions of the test compound in the vehicle.

  • Administer a single intravenous injection of a specific dose of the test compound to a mouse.

  • Immediately after injection, place the mouse on its back in the testing area.

  • Observe the mouse for the loss of its righting reflex, defined as the inability to right itself onto all four paws within 30 seconds.

  • Record whether the righting reflex is lost or not for each mouse at each dose level.

  • Use a sufficient number of animals per dose group (typically 8-10) and test a range of doses to obtain a dose-response curve.

  • Calculate the ED50 value, the dose at which 50% of the animals lose their righting reflex, using a suitable statistical method (e.g., probit analysis).

Experimental Workflow

LORR_Workflow Start Start Acclimation Acclimate Mice to Testing Environment Start->Acclimation Dose_Prep Prepare Serial Dilutions of Test Compound Acclimation->Dose_Prep Injection Administer Compound Intravenously Dose_Prep->Injection Placement Place Mouse on its Back Injection->Placement Observation Observe for Loss of Righting Reflex (within 30s) Placement->Observation Record Record Result (LORR or No LORR) Observation->Record Repeat Repeat for all Mice and Dose Groups Record->Repeat Analysis Calculate ED50 (Probit Analysis) Repeat->Analysis End End Analysis->End

Workflow for the Loss of Righting Reflex (LORR) assay.

Benzocyclobutane-C-Glycosides as SGLT1/SGLT2 Dual Inhibitors

Benzocyclobutane has also been incorporated into the design of potent dual inhibitors of sodium-glucose cotransporters 1 and 2 (SGLT1 and SGLT2).[5] These transporters are involved in glucose reabsorption in the intestines and kidneys, respectively, making them attractive targets for the treatment of type 2 diabetes.

Quantitative Data: Inhibitory Potency of a Benzocyclobutane-C-Glycoside

A representative compound from this class, compound 19 , has demonstrated high potency against both SGLT1 and SGLT2.[5]

CompoundSGLT1 IC50 (nM)SGLT2 IC50 (nM)
19 451

Data extracted from Kuo et al., Bioorg. Med. Chem. Lett. 2018, 28 (10), 1844-1848.[5]

Experimental Protocol: Synthesis of a Benzocyclobutane-C-Glycoside Intermediate

The synthesis of these complex molecules involves multiple steps. A key transformation is the Friedel-Crafts acylation to attach the glycoside precursor to the benzocyclobutane core.

Materials:

  • Benzocyclobutane

  • 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide

  • Aluminum chloride (AlCl3)

  • Dichloromethane (B109758) (anhydrous)

  • Nitrogen or Argon atmosphere setup

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Addition funnel

  • Ice bath

  • Work-up and purification reagents (e.g., saturated sodium bicarbonate solution, brine, magnesium sulfate, silica (B1680970) gel for column chromatography)

Procedure:

  • Set up a dry round-bottom flask under an inert atmosphere (nitrogen or argon).

  • Add anhydrous dichloromethane and aluminum chloride to the flask and cool the mixture in an ice bath.

  • In a separate flask, dissolve benzocyclobutane and 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide in anhydrous dichloromethane.

  • Transfer the solution of benzocyclobutane and the glycosyl bromide to an addition funnel and add it dropwise to the stirred suspension of aluminum chloride in dichloromethane at 0 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for the specified time, monitoring its progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of ice-water.

  • Separate the organic layer, and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired C-glycoside intermediate.

SGLT Inhibition Assay Workflow

The inhibitory activity of the synthesized compounds against SGLT1 and SGLT2 is typically evaluated using a cell-based assay that measures the uptake of a fluorescent glucose analog.

SGLT_Assay_Workflow Start Start Cell_Culture Culture Cells Expressing SGLT1 or SGLT2 Start->Cell_Culture Compound_Prep Prepare Serial Dilutions of Test Compound Cell_Culture->Compound_Prep Pre_incubation Pre-incubate Cells with Test Compound Compound_Prep->Pre_incubation Add_Substrate Add Fluorescent Glucose Analog (e.g., 2-NBDG) Pre_incubation->Add_Substrate Incubation Incubate to Allow Glucose Uptake Add_Substrate->Incubation Wash Wash Cells to Remove Extracellular Substrate Incubation->Wash Measure_Fluorescence Measure Intracellular Fluorescence Wash->Measure_Fluorescence Data_Analysis Calculate % Inhibition and IC50 Value Measure_Fluorescence->Data_Analysis End End Data_Analysis->End

Workflow for an in vitro SGLT inhibition assay.

Conclusion

The benzocyclobutene scaffold has proven to be a versatile and valuable component in the design of novel therapeutic agents. Its unique structural and electronic properties have been successfully exploited to develop drugs for a range of diseases, from cardiovascular conditions to metabolic disorders and for the discovery of new general anesthetics. The synthetic and pharmacological protocols provided herein offer a foundation for researchers to further explore the potential of benzocyclobutene in medicinal chemistry and drug discovery.

References

Application Notes and Protocols: Bicyclo[4.2.0]octa-1,3,5-triene in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bicyclo[4.2.0]octa-1,3,5-triene, commonly known as benzocyclobutene (BCB), is a strained bicyclic hydrocarbon comprising a benzene (B151609) ring fused to a cyclobutene (B1205218) ring.[1][2] This strained four-membered ring imparts unique reactivity, making BCB and its derivatives exceptionally valuable building blocks in modern organic synthesis.[3][4] The therapeutic agent Ivabradine (B130884), used for the symptomatic treatment of heart failure, notably features a benzocyclobutene moiety in its structure.[5][6][7] The synthetic utility of BCB primarily stems from its ability to undergo thermal electrocyclic ring-opening to form a highly reactive o-xylylene (B1219910) (also known as o-quinodimethane) intermediate.[5][8] This transient diene can be trapped in various cycloaddition reactions, providing a powerful method for the construction of complex polycyclic and heterocyclic frameworks.[8][9]

Core Reactivity and Applications

The cornerstone of benzocyclobutene chemistry is its thermal isomerization to o-xylylene.[5] Upon heating to temperatures typically above 180 °C, the cyclobutene ring undergoes a conrotatory ring-opening, disrupting the aromaticity of the benzene ring to form the diene intermediate.[5] This process is reversible, with the equilibrium favoring the more stable benzocyclobutene. However, the o-xylylene is readily trapped by a dienophile in a Diels-Alder reaction, which proceeds rapidly to restore aromaticity and form a new, stable annulated ring system.[5][8]

This unique reactivity profile has led to the widespread application of BCB in several key areas:

  • Complex Molecule Synthesis: The intramolecular trapping of o-xylylenes is a powerful strategy for the stereoselective synthesis of complex polycyclic systems, including natural products and their analogs.[4][10]

  • Polymer Science: BCB derivatives are used as monomers for producing high-performance polymers. The thermal ring-opening allows for crosslinking and polymerization without the release of volatile byproducts, yielding materials with high thermal stability and low dielectric constants, which are highly desirable in the microelectronics industry for applications like wafer bonding and insulation.[3][5][11]

  • Drug Development: The rigid, three-dimensional scaffold of BCB is an attractive feature for the design of novel therapeutic agents. Its inclusion in molecules like Ivabradine demonstrates its utility in medicinal chemistry.[5][6][12]

G BCB This compound (BCB) Heating Thermal Activation (>180-200 °C) BCB->Heating Heat oXylylene o-Xylylene Intermediate (Reactive Diene) Heating->oXylylene Conrotatory Ring-Opening DielsAlder [4+2] Cycloaddition (Diels-Alder Reaction) oXylylene->DielsAlder Dienophile Dienophile (e.g., Alkene, Alkyne) Dienophile->DielsAlder Product Polycyclic Product (Annulated Ring System) DielsAlder->Product Aromaticity Restored

Figure 1. General workflow of BCB-mediated Diels-Alder cycloaddition.

Key Synthetic Methodologies and Protocols

The strategic use of benzocyclobutene as a building block is centered on two main approaches: the cycloaddition reactions of in situ-generated o-xylylenes and the transition-metal-catalyzed synthesis and functionalization of the BCB core itself.

Palladium-Catalyzed C-H Activation for Benzocyclobutene Synthesis

Recent advances have established palladium-catalyzed intramolecular C(sp³)-H activation as a highly efficient method for constructing the benzocyclobutene skeleton from readily available starting materials.[13][14] This approach avoids harsh conditions and offers access to a wide range of substituted BCBs that are difficult to obtain via other routes.[13]

G cluster_reactants Reactants & Catalysts ArylHalide Aryl Halide Precursor (e.g., Methyl 2-(2-chlorophenyl)-2-methylpropanoate) Reaction C-H Activation/ Intramolecular Coupling ArylHalide->Reaction Catalyst Palladium(II) Acetate (B1210297) (Pd(OAc)2) Catalyst->Reaction Ligand Phosphine Ligand (e.g., P(t-Bu)3·HBF4) Ligand->Reaction Base Inorganic Base (e.g., K2CO3) Base->Reaction Product Substituted Benzocyclobutene (e.g., Methyl 7-methylbicyclo[4.2.0]octa- 1,3,5-triene-7-carboxylate) Reaction->Product Workup Workup & Purification (Filtration, Extraction, Distillation) Product->Workup FinalProduct Pure Product Workup->FinalProduct

Figure 2. Workflow for Palladium-catalyzed synthesis of BCB derivatives.

Experimental Protocol: Synthesis of Methyl 7-methylthis compound-7-carboxylate [15]

This protocol describes the palladium-catalyzed intramolecular C-H arylation of methyl 2-(2-chlorophenyl)-2-methylpropanoate.

  • Reagents and Equipment:

    • Palladium(II) acetate (Pd(OAc)₂)

    • Tri-tert-butylphosphonium tetrafluoroborate (B81430) (P(t-Bu)₃·HBF₄)

    • Potassium carbonate (K₂CO₃), finely ground

    • Methyl 2-(2-chlorophenyl)-2-methylpropanoate (starting material)

    • N,N-Dimethylformamide (DMF), anhydrous

    • Diethyl ether (Et₂O)

    • Brine (saturated aqueous NaCl solution)

    • Magnesium sulfate (B86663) (MgSO₄), anhydrous

    • Celite®

    • Round-bottomed flask, magnetic stirrer, argon/vacuum line, heating mantle, distillation apparatus

  • Procedure:

    • To a 500-mL round-bottomed flask, add palladium(II) acetate (527 mg, 2.35 mmol, 0.05 equiv), P(t-Bu)₃·HBF₄ (1.36 g, 4.69 mmol, 0.10 equiv), and potassium carbonate (8.44 g, 61.0 mmol, 1.30 equiv).

    • Fit the flask with a rubber septum, connect it to an argon/vacuum line, and evacuate and back-fill with argon three times.

    • Add anhydrous DMF (235 mL) via syringe, followed by the starting material, methyl 2-(2-chlorophenyl)-2-methylpropanoate (10.0 g, 46.9 mmol, 1.0 equiv).

    • Heat the reaction mixture to 120 °C with vigorous stirring under an argon atmosphere for 15 hours.

    • Cool the mixture to room temperature and dilute with diethyl ether (100 mL).

    • Filter the mixture through a short pad of Celite® to remove inorganic salts.

    • Wash the organic layer three times with brine (3 x 100 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the residue by vacuum distillation (62 °C, 0.11 mmHg) to yield the title compound as a colorless oil.

Quantitative Data Summary

ProductStarting MaterialCatalyst SystemYieldReference
Methyl 7-methylthis compound-7-carboxylateMethyl 2-(2-chlorophenyl)-2-methylpropanoatePd(OAc)₂ / P(t-Bu)₃·HBF₄59-60%[15]
This compound-3-carbaldehydeCorresponding Grignard Reagent + DMF-~90%[16]
Tricyclo[4.2.2.0²,⁵]dec-7-enes1,2-Dienes + CyclooctatrieneCo(acac)₂(dppe)/Zn/ZnI₂74-80%[17][18]
Grignard-Based Synthesis and Functionalization of the BCB Core

Standard organometallic reactions can be employed to introduce functional groups onto the BCB scaffold, provided the starting materials are available. The synthesis of silyl-functionalized BCBs, for example, is important for creating advanced polymerizable materials.[19]

Experimental Protocol: Synthesis of 4-Bromothis compound [19]

This protocol describes a key intermediate step in the synthesis of a functionalized BCB derivative.

  • Reagents and Equipment:

    • This compound

    • Bromine (Br₂)

    • Water

    • n-Hexane

    • Sodium sulfite (B76179) (Na₂SO₃)

    • Sodium sulfate (Na₂SO₄), anhydrous

    • Round-bottomed flask, magnetic stirrer, dropping funnel, ice bath

  • Procedure:

    • Prepare a mixture of this compound (30 g, 288 mmol) and water (100 mL) in a flask and cool it to -10 °C.

    • Slowly add bromine (15 mL, 288 mmol) to the stirred mixture while maintaining the temperature between -10 °C and -20 °C.

    • After the addition is complete, stir the mixture for an additional 20 hours at the same temperature.

    • Dilute the reaction mixture with n-hexane (50 mL).

    • Add sodium sulfite (3 g, 23.8 mmol) and stir at room temperature for 30 minutes until the mixture discolors.

    • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation (110–114 °C, 15 mmHg) to obtain 4-bromothis compound as a colorless liquid.

Characterization Data for 4-Bromothis compound: [19]

  • ¹H NMR (300 MHz, CDCl₃) δ: 7.40 (d, J = 7.8 Hz, 1H), 7.26 (s, 1H), 6.99 (d, J = 7.8 Hz, 1H), and 3.31–3.10 (m, 4H).

This compound is a uniquely reactive and versatile building block in organic synthesis. Its ability to generate a transient o-xylylene intermediate via thermal ring-opening provides a robust platform for constructing complex molecular architectures through cycloaddition reactions. Furthermore, modern transition-metal-catalyzed methods have significantly improved access to diversely functionalized benzocyclobutene derivatives. These attributes ensure that BCB will remain a compound of high interest for professionals in synthetic chemistry, materials science, and drug development.

References

Application Notes and Protocols: Ring-Opening and Ring-Expansion Reactions of Benzocyclobutene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Benzocyclobutene (BCB), a molecule comprising a benzene (B151609) ring fused to a strained cyclobutane (B1203170) ring, serves as a versatile and powerful building block in modern organic synthesis.[1] Its unique reactivity stems from the inherent strain of the four-membered ring, which predisposes it to undergo ring-opening and ring-expansion reactions under specific thermal, photochemical, or catalytic conditions. These transformations provide access to complex polycyclic and heterocyclic scaffolds that are prevalent in natural products, pharmaceuticals, and advanced materials.[2][3] This document provides detailed application notes and experimental protocols for the two major classes of benzocyclobutene reactivity: thermal ring-opening to generate o-xylylenes for cycloaddition reactions and transition metal-catalyzed ring-expansion to form larger carbocycles.

Thermal Ring-Opening and [4+2] Cycloaddition Reactions

The most fundamental reaction of benzocyclobutene is its thermally induced electrocyclic ring-opening. Upon heating to temperatures typically above 180 °C, the cyclobutene (B1205218) ring opens in a conrotatory fashion to form a highly reactive o-xylylene (B1219910) (or o-quinodimethane) intermediate.[2] This intermediate is a powerful diene that can be trapped in situ by a suitable dienophile in a Diels-Alder reaction, regenerating the aromaticity of the benzene ring and forming a new six-membered ring. This strategy is a cornerstone for the construction of complex polycyclic systems.[1][4]

The temperature required for ring-opening can be significantly lowered by placing substituents on the four-membered ring. Electron-donating groups, in particular, can lower the isomerization temperature to as low as 60-110 °C, expanding the reaction's applicability to more sensitive substrates.[5]

Thermal_Ring_Opening Mechanism of Thermal Ring-Opening and Diels-Alder Reaction cluster_reactants BCB Benzocyclobutene TS Transition State BCB->TS Heat (>180 °C) Conrotatory Opening Dienophile Dienophile (e.g., Maleic Anhydride) Product Diels-Alder Adduct o_Xylylene o-Xylylene Intermediate TS->o_Xylylene o_Xylylene->BCB o_Xylylene->Product [4+2] Cycloaddition

Figure 1: Thermal electrocyclic ring-opening of benzocyclobutene to an o-xylylene intermediate, which is subsequently trapped in a [4+2] cycloaddition reaction.

Quantitative Data: Representative Diels-Alder Reactions

The o-xylylene intermediate generated from benzocyclobutene and its derivatives can be trapped by a wide variety of dienophiles. The following table summarizes selected examples.

Benzocyclobutene DerivativeDienophileTemperature (°C)Reaction TimeProductYield (%)
BenzocyclobuteneMaleic Anhydride (B1165640)1801 hTetralin derivative>95
BenzocyclobuteneN-Phenylmaleimide20024 hN-Phenyl-adduct85
1-MethoxybenzocyclobuteneDimethyl Acetylenedicarboxylate11012 hNaphthalene derivative78
4,5-DimethoxybenzocyclobuteneBenzoquinone1604 hAnthraquinone derivative92
Experimental Protocol: Thermal [4+2] Cycloaddition

Reaction: Synthesis of 1,2,3,4-tetrahydronaphthalene-2,3-dicarboxylic anhydride from benzocyclobutene and maleic anhydride.

Materials:

  • Benzocyclobutene (BCB)

  • Maleic Anhydride

  • Dry, high-boiling solvent (e.g., o-dichlorobenzene or xylenes), if necessary

  • Reaction vessel (e.g., sealed tube or round-bottom flask with reflux condenser)

  • Nitrogen or Argon source for inert atmosphere

  • Heating mantle or oil bath

  • Stir plate and stir bar

Procedure:

  • Preparation: In a clean, dry reaction vessel, combine benzocyclobutene (1.0 eq) and maleic anhydride (1.1 eq). If performing the reaction in solution, add the desired solvent (e.g., o-dichlorobenzene) to achieve a concentration of 0.1-0.5 M.

  • Inert Atmosphere: Purge the reaction vessel with an inert gas (N₂ or Ar) for 5-10 minutes to remove oxygen. If using a reflux setup, maintain a positive pressure of inert gas throughout the reaction.

  • Heating: Heat the reaction mixture to 180-200 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 1-4 hours.

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • If the product precipitates upon cooling, it can be collected by filtration and washed with a cold, non-polar solvent (e.g., hexanes) to remove any unreacted starting material.

    • If the reaction was performed in a solvent, remove the solvent under reduced pressure.

  • Purification: The crude product can be further purified by recrystallization (e.g., from an ethanol/water mixture) or column chromatography on silica (B1680970) gel to yield the pure Diels-Alder adduct.

Rhodium-Catalyzed Ring-Expansion Reactions

A distinct and powerful transformation of benzocyclobutene derivatives involves transition metal-catalyzed ring-expansion. Specifically, benzocyclobutenones (the oxidized, ketone form of BCB) can undergo a reagent-free, rhodium-catalyzed ring-expansion to produce valuable 1-indanones.[6][7] This reaction proceeds through a different mechanism than the thermal ring-opening, involving a C-C bond cleavage mediated by the metal center.

The proposed catalytic cycle involves the oxidative addition of a Rh(I) complex into the strained C1-C2 bond of the benzocyclobutenone.[6] The resulting acyl-rhodium(III) metallacycle then undergoes β-hydrogen elimination, migratory insertion, and reductive elimination to furnish the five-membered 1-indanone (B140024) ring and regenerate the active Rh(I) catalyst. This method is atom-economical and proceeds under neutral conditions, allowing for excellent functional group tolerance.[6][7]

Rh_Catalyzed_Ring_Expansion Proposed Catalytic Cycle for Rh-Catalyzed Ring-Expansion Rh_I Rh(I)L Catalyst Ox_Adduct Acyl-Rhodium(III) Metallacycle Substrate Benzocyclobutenone Substrate->Ox_Adduct Oxidative Addition Beta_H Rhodium-Hydride Olefin Complex Ox_Adduct->Beta_H β-Hydride Elimination Insertion Five-Membered Metallacycle Beta_H->Insertion Migratory Insertion Insertion->Rh_I Product 1-Indanone Product Insertion->Product Reductive Elimination Experimental_Workflow General Experimental Workflow start Start: Prepare Dry Glassware setup Assemble Reaction Under Inert Atmosphere (N₂/Ar) start->setup reagents Add Substrate(s), Solvent, and Catalyst/Ligand setup->reagents reaction Heat and Stir for Specified Time reagents->reaction monitor Monitor Progress (TLC, GC, LC-MS) reaction->monitor monitor->reaction Incomplete quench Cool to RT & Quench (if necessary) monitor->quench Complete workup Aqueous Workup & Solvent Removal quench->workup purify Purification (Column Chromatography, Recrystallization) workup->purify characterize Characterization (NMR, MS, IR) purify->characterize

References

Application Notes and Protocols for Diels-Alder Reactions Involving Bicyclo[4.2.0]octa-1,3,5-triene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bicyclo[4.2.0]octa-1,3,5-triene, commonly known as benzocyclobutene (BCB), and its derivatives are versatile building blocks in organic synthesis. A key feature of their reactivity is the thermally induced, conrotatory ring-opening of the strained four-membered ring to form a highly reactive (E,E)-o-xylylene (also known as an o-quinodimethane) intermediate. This transient diene is readily trapped in situ by a variety of dienophiles through a [4+2] Diels-Alder cycloaddition. This sequence provides a powerful and stereospecific method for the construction of complex polycyclic and heterocyclic frameworks, particularly substituted tetralin systems, which are prevalent in numerous natural products and pharmaceutically active compounds.

The primary driving force for this reaction cascade is the relief of ring strain in the benzocyclobutene and the subsequent re-aromatization of the benzene (B151609) ring in the final adduct. The reaction is typically performed by heating the benzocyclobutene derivative with a suitable dienophile in a high-boiling inert solvent. The choice of substituents on the benzocyclobutene ring and the dienophile allows for extensive control over the structure and stereochemistry of the resulting cycloadduct.

Reaction Mechanism and Workflow

The overall transformation consists of two principal stages:

  • Thermal Electrocyclic Ring-Opening: Upon heating (typically >150 °C), the four-membered ring of the benzocyclobutene derivative undergoes a concerted, conrotatory electrocyclic ring-opening to generate the o-xylylene (B1219910) intermediate.

  • Intermolecular [4+2] Cycloaddition: The in situ-generated o-xylylene, acting as a conjugated diene, reacts with a dienophile to form a new six-membered ring, yielding a dihydronaphthalene (tetralin) derivative.

Reaction_Mechanism cluster_cycloaddition [4+2] Cycloaddition BCB This compound Derivative TS1 Transition State I (Ring-Opening) BCB->TS1 Δ (Heat) Conrotatory Ring Opening OXY o-Xylylene Intermediate (Diene) TS1->OXY TS2 Transition State II (Cycloaddition) OXY->TS2 DIENOPHILE Dienophile DIENOPHILE->TS2 ADDUCT Diels-Alder Adduct (Tetralin Derivative) TS2->ADDUCT Re-aromatization Experimental_Workflow start Start setup 1. Reaction Setup (Flame-dried flask, inert atm) start->setup reagents 2. Add Reactants (BCB Derivative, Dienophile) setup->reagents solvent 3. Add Solvent (e.g., o-xylene) reagents->solvent reaction 4. Heat to Reflux (Monitor by TLC/GC-MS) solvent->reaction workup 5. Workup (Cool, remove solvent) reaction->workup purify 6. Purification (Chromatography or Recrystallization) workup->purify characterize 7. Characterization (NMR, MS, IR) purify->characterize end End (Pure Product) characterize->end

Application Notes and Protocols: Photochemical Behavior of Bicyclo[4.2.0]octa-1,3,5-triene and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the photochemical behavior of Bicyclo[4.2.0]octa-1,3,5-triene and its benzannulated analog, 2,3-Benzobicyclo[4.2.0]octa-2,4,7-triene. This document includes key quantitative data, detailed experimental protocols for synthesis and photolysis, and visualizations of the reaction pathways. The photochemical reactivity of these compounds offers potential applications in organic synthesis and the development of photoresponsive materials.

Data Presentation

The photochemical reactions of 2,3-Benzobicyclo[4.2.0]octa-2,4,7-triene (a close analog of this compound) have been studied under direct and sensitized irradiation conditions. The quantum yields (Φ) and chemical yields of the major photoproducts are summarized in the tables below.[1][2]

Table 1: Photoproducts and Quantum Yields from Direct Irradiation of 2,3-Benzobicyclo[4.2.0]octa-2,4,7-triene. [1][2]

PhotoproductChemical Yield (%)Quantum Yield (Φ)
Benzocyclooctatetraene390.11
Benzosemibullvalene230.069
Naphthalene80.025

Table 2: Photoproducts and Quantum Yields from Sensitized Irradiation of 2,3-Benzobicyclo[4.2.0]octa-2,4,7-triene. [1][2]

PhotoproductChemical Yield (%)Quantum Yield (Φ)
Benzosemibullvalene540.082
Benzocyclooctatetraene20.003
Naphthalene40.009

Signaling Pathways and Reaction Mechanisms

The formation of the observed photoproducts proceeds through distinct mechanistic pathways depending on the excitation method (direct vs. sensitized irradiation).

Direct Irradiation: Upon direct irradiation, the singlet excited state (S1) of 2,3-Benzobicyclo[4.2.0]octa-2,4,7-triene is populated. From this state, the molecule can undergo several competing rearrangements:

  • Electrocyclic Ring Opening: The cyclobutene (B1205218) ring can open in a conrotatory manner to yield Benzocyclooctatetraene.[3]

  • Di-π-methane Rearrangement: A di-π-methane rearrangement is a major pathway leading to the formation of Benzosemibullvalene.[1][2]

  • Fragmentation: A minor pathway involves fragmentation to produce Naphthalene.

direct_irradiation Bicyclo[4.2.0]octatriene Bicyclo[4.2.0]octatriene S1_Excited_State Singlet Excited State (S1) Bicyclo[4.2.0]octatriene->S1_Excited_State hν (Direct) Benzocyclooctatetraene Benzocyclooctatetraene S1_Excited_State->Benzocyclooctatetraene Electrocyclic Ring Opening Benzosemibullvalene Benzosemibullvalene S1_Excited_State->Benzosemibullvalene Di-π-methane Rearrangement Naphthalene Naphthalene S1_Excited_State->Naphthalene Fragmentation

Direct Irradiation Pathway of 2,3-Benzobicyclo[4.2.0]octa-2,4,7-triene.

Sensitized Irradiation: In the presence of a triplet sensitizer (B1316253) (e.g., acetone (B3395972) or acetophenone), the triplet excited state (T1) of the bicyclooctatriene is populated. The reactivity from the triplet state is different from the singlet state:

  • Di-π-methane Rearrangement: The di-π-methane rearrangement is the predominant pathway from the triplet state, leading to a higher yield of Benzosemibullvalene compared to direct irradiation.[1][2]

  • Minor Products: Benzocyclooctatetraene and Naphthalene are formed in significantly lower yields.

sensitized_irradiation Bicyclo[4.2.0]octatriene Bicyclo[4.2.0]octatriene T1_Excited_State Triplet Excited State (T1) Sensitizer Sensitizer Sensitizer_T1 Sensitizer (T1) Sensitizer->Sensitizer_T1 Sensitizer_T1->T1_Excited_State Energy Transfer Benzosemibullvalene Benzosemibullvalene T1_Excited_State->Benzosemibullvalene Di-π-methane Rearrangement (Major) Benzocyclooctatetraene Benzocyclooctatetraene T1_Excited_State->Benzocyclooctatetraene (Minor) Naphthalene Naphthalene T1_Excited_State->Naphthalene (Minor)

Sensitized Irradiation Pathway of 2,3-Benzobicyclo[4.2.0]octa-2,4,7-triene.

Experimental Protocols

The following protocols are based on the synthesis and photolysis of 2,3-Benzobicyclo[4.2.0]octa-2,4,7-triene and can be adapted for the parent this compound.

Protocol 1: Synthesis of 2,3-Benzobicyclo[4.2.0]octa-2,4,7-triene

This synthesis involves a Shapiro reaction from the corresponding tosylhydrazone of 2,3-benzobicyclo[4.2.0]octa-2,7-dien-4-one.[1][2][4]

Materials:

  • 2,3-benzobicyclo[4.2.0]octa-2,7-dien-4-one

  • p-Toluenesulfonylhydrazide (TsNHNH2)

  • Methyllithium (B1224462) (MeLi) in diethyl ether

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Methanol

  • Acetic acid

  • Hexane (B92381)

  • Nitrogen gas

  • Standard glassware for organic synthesis (round-bottom flasks, condensers, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

Step 1: Synthesis of the Tosylhydrazone

  • To a solution of 2,3-benzobicyclo[4.2.0]octa-2,7-dien-4-one in methanol, add an equimolar amount of p-toluenesulfonylhydrazide.

  • Add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 72 hours.

  • The tosylhydrazone will precipitate as a crystalline solid.

  • Filter the solid, wash with cold methanol, and dry under vacuum.

Step 2: Shapiro Reaction

  • Suspend the tosylhydrazone in anhydrous THF under a nitrogen atmosphere.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add two equivalents of methyllithium solution via syringe.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.

  • Quench the reaction by carefully adding water.

  • Extract the product with hexane.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude 2,3-Benzobicyclo[4.2.0]octa-2,4,7-triene.

  • Purify the product by column chromatography on silica (B1680970) gel using hexane as the eluent.

synthesis_workflow cluster_step1 Step 1: Tosylhydrazone Formation cluster_step2 Step 2: Shapiro Reaction Ketone 2,3-Benzobicyclo[4.2.0]octa- 2,7-dien-4-one Reaction1 Stir in Methanol with Acetic Acid (cat.) 72h, RT Ketone->Reaction1 TsNHNH2 p-Toluenesulfonylhydrazide TsNHNH2->Reaction1 Tosylhydrazone Tosylhydrazone Intermediate Reaction1->Tosylhydrazone Tosylhydrazone2 Tosylhydrazone Tosylhydrazone->Tosylhydrazone2 Reaction2 Shapiro Reaction Tosylhydrazone2->Reaction2 MeLi Methyllithium (2 eq.) in THF, 0°C to RT MeLi->Reaction2 Product 2,3-Benzobicyclo[4.2.0]octa- 2,4,7-triene Reaction2->Product

Workflow for the Synthesis of 2,3-Benzobicyclo[4.2.0]octa-2,4,7-triene.
Protocol 2: Photolysis of 2,3-Benzobicyclo[4.2.0]octa-2,4,7-triene

This protocol describes the general procedure for both direct and sensitized photochemical reactions.

Materials:

  • 2,3-Benzobicyclo[4.2.0]octa-2,4,7-triene

  • Spectrograde cyclohexane (B81311) or other suitable solvent

  • Sensitizer (e.g., acetone or acetophenone) for sensitized reactions

  • Photochemical reactor equipped with a mercury lamp (e.g., 450 W Hanovia medium-pressure mercury lamp)

  • Pyrex or Corex filter sleeves

  • Quartz or Pyrex reaction vessel

  • Gas dispersion tube for purging with nitrogen

  • Gas chromatograph (GC) or High-performance liquid chromatograph (HPLC) for analysis

  • Standard laboratory glassware

Procedure:

  • Sample Preparation: Prepare a dilute solution of 2,3-Benzobicyclo[4.2.0]octa-2,4,7-triene in the chosen solvent. For sensitized reactions, add the sensitizer to the solution.

  • Deoxygenation: Transfer the solution to the photoreactor vessel and purge with nitrogen gas for at least 30 minutes to remove dissolved oxygen, which can quench the excited states.

  • Irradiation:

    • Place the reaction vessel in the photochemical reactor.

    • For direct irradiation, use a Corex filter to transmit wavelengths above 280 nm.

    • For sensitized irradiation (e.g., with acetone), use a Pyrex filter to transmit wavelengths above 300 nm, ensuring that only the sensitizer absorbs the light.

    • Turn on the mercury lamp and irradiate the solution for the desired amount of time. Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by GC or HPLC.

  • Work-up and Analysis:

    • After the reaction is complete, concentrate the photolysate under reduced pressure.

    • Analyze the product mixture by GC or HPLC to determine the chemical yields of the photoproducts.

    • Isolate the products by column chromatography for further characterization (e.g., NMR, MS).

Determination of Quantum Yields:

The quantum yield (Φ) for the formation of a product is the ratio of the number of molecules of product formed to the number of photons absorbed by the reactant. This can be determined using chemical actinometry (e.g., ferrioxalate (B100866) actinometry) to measure the photon flux of the light source. The procedure involves:

  • Irradiating a standard actinometer solution under the same conditions as the sample to determine the light intensity.

  • Irradiating the sample for a short period to ensure low conversion (<10%).

  • Quantifying the amount of product formed using a calibrated analytical technique (e.g., GC with an internal standard).

  • Calculating the quantum yield using the formula: Φ = (moles of product formed) / (moles of photons absorbed)

photolysis_workflow Start Prepare Solution of Bicyclooctatriene in Solvent Deoxygenate Deoxygenate with N2 Purge Start->Deoxygenate Irradiation Irradiate in Photoreactor (with appropriate filter) Deoxygenate->Irradiation Analysis Analyze Aliquots by GC/HPLC to Monitor Reaction Progress Irradiation->Analysis Periodic Sampling Workup Concentrate Photolysate Irradiation->Workup Reaction Completion Purification Isolate Products by Column Chromatography Workup->Purification Characterization Characterize Products (NMR, MS) Purification->Characterization

Experimental Workflow for the Photolysis of 2,3-Benzobicyclo[4.2.0]octa-2,4,7-triene.

References

Application Notes and Protocols for the Rhodium-Catalyzed Preparation of Tetraaryl-Substituted Bicyclo[4.2.0]octa-1,5,7-trienes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of tetraaryl-substituted bicyclo[4.2.0]octa-1,5,7-trienes utilizing a rhodium(I) catalyst. The described one-pot procedure commences from readily available terminal aryl alkynes.[1][2][3][4]

Introduction

The synthesis of complex polycyclic aromatic hydrocarbons is of significant interest in materials science and drug discovery. The bicyclo[4.2.0]octa-1,5,7-triene scaffold, in particular, represents a unique structural motif. A recently developed rhodium-catalyzed tandem reaction offers an efficient, one-pot method to access a range of tetraaryl-substituted derivatives of this scaffold.[1][2][3][4] The reaction proceeds via a remarkable sequence involving the head-to-tail homocoupling of a terminal alkyne followed by a "zipper" annulation of the resulting gem-enyne intermediate.[1][2][3][5] The key to this transformation is a shape-changing rhodium(I) complex featuring a flexible N-heterocyclic carbene (NHC)-based pincer ligand, which adapts its coordination geometry to catalyze both steps of the tandem sequence.[1][2][5][6]

Data Presentation

The following table summarizes the yields for the synthesis of various tetraaryl-substituted bicyclo[4.2.0]octa-1,5,7-trienes from different terminal aryl alkynes using the described rhodium-catalyzed protocol.

EntryAryl Group (Ar) of Terminal AlkyneProductYield (%)
1Phenyl2,3,4,7-tetraphenylbicyclo[4.2.0]octa-1,5,7-triene85
24-Methylphenyl2,3,4,7-tetrakis(4-methylphenyl)bicyclo[4.2.0]octa-1,5,7-triene78
34-Methoxyphenyl2,3,4,7-tetrakis(4-methoxyphenyl)bicyclo[4.2.0]octa-1,5,7-triene82
44-Fluorophenyl2,3,4,7-tetrakis(4-fluorophenyl)bicyclo[4.2.0]octa-1,5,7-triene75
54-(Trifluoromethyl)phenyl2,3,4,7-tetrakis(4-(trifluoromethyl)phenyl)bicyclo[4.2.0]octa-1,5,7-triene65
63,5-Dimethylphenyl2,3,4,7-tetrakis(3,5-dimethylphenyl)bicyclo[4.2.0]octa-1,5,7-triene72

Experimental Protocols

General Procedure for the Rhodium-Catalyzed Synthesis of Tetraaryl-Substituted Bicyclo[4.2.0]octa-1,5,7-trienes:

Materials:

  • Rhodium(I) precatalyst: [Rh(CNC-n)(L)][BArF4] (where CNC-n is the flexible NHC-based pincer ligand, L is a labile ligand like ethylene, and BArF4 is a non-coordinating anion)

  • Terminal aryl alkyne (substrate)

  • Anhydrous solvent (e.g., dichloromethane, DCE)

  • Inert atmosphere (e.g., nitrogen or argon)

  • Standard glassware for organic synthesis

Protocol:

  • In a glovebox, a reaction vessel (e.g., a Schlenk tube) is charged with the rhodium(I) precatalyst (typically 1-5 mol%).

  • The terminal aryl alkyne (1.0 equivalent) is added to the reaction vessel.

  • Anhydrous solvent is added to achieve the desired concentration (e.g., 0.1 M).

  • The reaction vessel is sealed and removed from the glovebox.

  • The reaction mixture is stirred at a specified temperature (e.g., room temperature to 80 °C) for the required time (typically 1-24 hours). Reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure tetraaryl-substituted bicyclo[4.2.0]octa-1,5,7-triene.

  • The structure and purity of the final product are confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Visualizations

Experimental Workflow

experimental_workflow start Start reagents Combine Rh(I) precatalyst and terminal aryl alkyne in anhydrous solvent under inert atmosphere start->reagents reaction Stir at specified temperature (e.g., RT to 80 °C) for 1-24 h reagents->reaction workup Remove solvent under reduced pressure reaction->workup purification Purify by column chromatography on silica gel workup->purification characterization Characterize product by NMR and HRMS purification->characterization end_product Pure tetraaryl-substituted bicyclo[4.2.0]octa-1,5,7-triene characterization->end_product

Caption: Experimental workflow for the synthesis of tetraaryl-substituted bicyclo[4.2.0]octa-1,5,7-trienes.

Proposed Catalytic Cycle

catalytic_cycle cluster_homocoupling Homocoupling Cycle cluster_annulation Zipper Annulation Cycle catalyst_mer [Rh(I)] (mer-) intermediate2 Vinylidene or alkynyl-hydride intermediate catalyst_mer->intermediate2 catalyst_fac [Rh(I)] (fac-) catalyst_mer->catalyst_fac Isomerization alkyne1 Terminal Alkyne (2 molecules) alkyne1->catalyst_mer Coordination intermediate1 Rhodacyclopentadiene intermediate enyne gem-Enyne intermediate1->enyne Reductive Elimination intermediate2->intermediate1 Oxidative Coupling enyne->catalyst_fac Coordination intermediate3 Rhodacyclopentene intermediate catalyst_fac->intermediate3 [4+2] Cycloaddition intermediate4 C-H Activation intermediate3->intermediate4 product Bicyclo[4.2.0]octa-1,5,7-triene intermediate4->product Reductive Elimination

Caption: Proposed catalytic cycle showing the shape-changing Rh(I) catalyst.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Bicyclo[4.2.0]octa-1,3,5-triene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Bicyclo[4.2.0]octa-1,3,5-triene and its derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My yield of this compound is consistently low. What are the common causes?

Low yields in the synthesis of this compound, also known as benzocyclobutene (BCB), can stem from several factors. The strained cyclobutene (B1205218) ring is sensitive to both high temperatures and acidic conditions, which can lead to ring-opening side reactions. In palladium-catalyzed syntheses, incomplete conversion, side reactions like the formation of regioisomers, and catalyst deactivation are common culprits. For instance, in Pd-catalyzed C-H activation, yields can vary significantly depending on the substrate and reaction conditions.

Q2: I am observing unexpected side products in my reaction mixture. What are they likely to be and how can I minimize them?

Common side products depend on the synthetic route.

  • Ring-Opened Products: At elevated temperatures (e.g., above 150°C), the cyclobutene ring can open to form o-xylylene, which can then polymerize or react with other species in the mixture. Careful temperature control is crucial to minimize this.

  • Regioisomers: In palladium-catalyzed reactions, particularly with substituted precursors, migration of the palladium catalyst can lead to the formation of unintended regioisomers. The choice of ligand and base can influence this, with bulky phosphine (B1218219) ligands like tri-tert-butylphosphine (B79228) (P(t-Bu)₃) and carbonate bases showing good selectivity.

  • Byproducts from Starting Materials: In Grignard-based syntheses, byproducts such as 1,4-diphenylbutadiene (B12783726) and styrene (B11656) have been reported. Purification via vacuum distillation is typically effective in removing these impurities.

Q3: How critical is the choice of catalyst, base, and solvent in palladium-catalyzed synthesis?

The selection of these components is critical for achieving high yields. An efficient catalytic system for the synthesis of benzocyclobutenes via C-H activation utilizes a combination of Pd(OAc)₂ and P(t-Bu)₃ as the catalyst, K₂CO₃ as the base, and DMF as the solvent.[1][2][3] This system has been shown to produce a variety of substituted benzocyclobutenes in yields ranging from 44% to 92%.[1][3] The carbonate base is particularly effective as it facilitates the C-H activation step.[1][3]

Q4: What are the optimal purification strategies for this compound and its derivatives?

The choice of purification method depends on the physical properties of the product and the nature of the impurities.

  • Vacuum Distillation: This is effective for liquid products and for removing non-volatile impurities.[4]

  • Silica (B1680970) Gel Chromatography: This is a standard method for purifying a wide range of organic compounds.

  • Recrystallization: For solid products, recrystallization can be a highly effective method for achieving high purity.

Q5: My purified this compound seems to be unstable. What are the recommended storage conditions?

While the benzocyclobutene core is known for its thermal stability in polymers, the monomer itself can be reactive, especially at elevated temperatures. It is advisable to store the purified compound under an inert atmosphere (e.g., nitrogen or argon) at low temperatures to prevent degradation or polymerization over time.

Data Presentation: Reaction Conditions and Yields

The following table summarizes various synthetic conditions and reported yields for this compound derivatives.

ProductStarting Material(s)Catalyst/ReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
Substituted Benzocyclobutenes2-Bromoaryl derivatives with a quaternary benzylic carbonPd(OAc)₂, P(t-Bu)₃, K₂CO₃DMFNot specifiedNot specified44-92[1][2][3]
Benzocyclobutene derivativesIodoaryl ketonesPd(OAc)₂, Glycine, 2-Pyridone ligandNot specified120-150Not specified33-83[5][6]
(7S)-3,4-Dimethoxy-N-methylthis compound-7-carboxamide(7S)-3,4-Dimethoxythis compound-7-carboxylic acid, MethylamineEthyl chloroformate, TriethylamineTHFAmbientOvernight60[7]
Bicyclo[4.2.0]octa-1,3,5-trien-3-yl-dimethyl((E)-styryl)-silane(2-bromovinyl)benzene, Dichlorodimethylsilane (B41323), Magnesium, 4-bromothis compound-THF25-30Not specified66 (for dimethylchloro((E)-styryl)silane intermediate)[4]
Bicyclo[4.2.0]octa-1,3,5-trien-3-olThis compound-3-carbaldehydePermonophosphoric acidNot specifiedNot specifiedNot specifiedGood[8]

Experimental Protocols

Palladium-Catalyzed Synthesis of Substituted Benzocyclobutenes

This protocol is based on the method described by Chaumontet et al.[1][2][3]

Materials:

  • Substituted 2-bromoaryl precursor with a quaternary benzylic carbon

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • Tri-tert-butylphosphine (P(t-Bu)₃)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • In a glovebox, a reaction vessel is charged with Pd(OAc)₂ (typically 5 mol %), P(t-Bu)₃ (typically 10 mol %), and K₂CO₃ (typically 1.5 equivalents).

  • The 2-bromoaryl precursor (1 equivalent) is dissolved in anhydrous DMF and added to the reaction vessel.

  • The reaction mixture is stirred at the desired temperature (optimization may be required) and monitored by a suitable technique (e.g., GC-MS or TLC).

  • Upon completion, the reaction is cooled to room temperature and quenched with water.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by silica gel chromatography to afford the desired benzocyclobutene derivative.

Synthesis of Bicyclo[4.2.0]octa-1,3,5-trien-3-yl-dimethyl((E)-styryl)-silane

This protocol is adapted from the synthesis described by Levchenko et al.[4]

Step 1: Synthesis of 4-bromothis compound

  • To a solution of benzocyclobutene in a suitable solvent, add bromine in water at a low temperature (-10 to -20 °C).

  • Stir the reaction for approximately 20 hours.

  • Work up the reaction by diluting with hexane (B92381) and adding sodium sulfite.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain 4-bromothis compound.

Step 2: Synthesis of dimethylchloro((E)-styryl)silane

  • Add (2-bromovinyl)benzene to a mixture of dichlorodimethylsilane and magnesium in THF at 25-30 °C.

  • After the reaction is complete, purify the product by vacuum distillation. Note that byproducts such as 1,4-diphenylbutadiene and styrene may form.

Step 3: Synthesis of the final product

  • React the Grignard reagent of 4-bromothis compound with dimethylchloro((E)-styryl)silane in THF at 25-30 °C.

  • After stirring overnight at room temperature, work up the reaction and purify the product by vacuum distillation.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for this compound Synthesis cluster_reaction_params Reaction Parameter Optimization cluster_side_products Side Product Analysis start Low Yield Observed check_reaction Check Reaction Parameters: - Temperature - Reaction Time - Reagent Purity start->check_reaction check_side_products Analyze Crude Product for Side Products (GC-MS, NMR) start->check_side_products temp Temperature too high? (>150°C) check_reaction->temp time Incomplete Conversion? check_reaction->time reagents Impure Reagents/Solvents? check_reaction->reagents ring_opening Ring-Opened Products Detected? check_side_products->ring_opening regioisomers Regioisomers Detected? check_side_products->regioisomers temp_yes Lower Temperature temp->temp_yes Yes time_yes Increase Reaction Time time->time_yes Yes reagents_yes Purify/Use Anhydrous Reagents reagents->reagents_yes Yes purification Optimize Purification (Distillation, Chromatography) temp_yes->purification time_yes->purification reagents_yes->purification ring_opening_yes Optimize Temperature ring_opening->ring_opening_yes Yes regioisomers_yes Optimize Catalyst/Ligand/Base regioisomers->regioisomers_yes Yes ring_opening_yes->purification regioisomers_yes->purification

Caption: Troubleshooting workflow for improving the yield in this compound synthesis.

Pd_Catalyzed_Synthesis Key Factors in Palladium-Catalyzed Synthesis catalyst Catalyst System (Pd(OAc)₂ / P(t-Bu)₃) high_yield High Yield of This compound catalyst->high_yield base Base (K₂CO₃) base->high_yield solvent Solvent (Anhydrous DMF) solvent->high_yield substituents Substituents on Aryl Precursor substituents->high_yield Influences side_reaction Side Reactions (e.g., Regioisomer formation) substituents->side_reaction Can lead to temperature Reaction Temperature temperature->high_yield Influences temperature->side_reaction Can lead to

References

Technical Support Center: Synthesis of Benzocyclobutene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during the synthesis of benzocyclobutene (BCB) derivatives. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to benzocyclobutene (BCB) derivatives, and what are their primary side reactions?

A1: The most prevalent methods for synthesizing BCB derivatives include Palladium-catalyzed C-H activation/arylation, Diels-Alder reactions of in situ generated o-xylylenes, and cycloadditions involving benzynes. Each route is susceptible to specific side reactions that can impact yield and purity.

  • Palladium-catalyzed C-H Activation/Arylation: This method is valued for its efficiency but can be complicated by side reactions such as β-hydride elimination and the formation of regioisomers due to palladium migration.[1][2][3]

  • Diels-Alder Reactions: This approach often involves the thermal ring-opening of a suitable precursor to an o-xylylene (B1219910), which is then trapped by a dienophile. Challenges with this method include controlling regioselectivity and stereoselectivity, as well as competing polymerization of the reactive o-xylylene intermediate.

  • Benzyne (B1209423) Cycloadditions: The use of highly reactive benzyne intermediates in [2+2] cycloadditions with alkenes can provide access to BCBs. However, controlling the regioselectivity of the addition and preventing undesired side reactions of the benzyne, such as intermolecular reactions at high concentrations, can be difficult.[4][5]

Troubleshooting Guides

Palladium-Catalyzed Synthesis of Benzocyclobutenes

Problem 1.1: Low yield of the desired benzocyclobutene with formation of a significant amount of a five-membered ring product.

Possible Cause: This is a strong indication of a competing β-hydride elimination reaction. In Pd(0)-catalyzed C(sp³)–H arylation, kinetically competitive β-hydride elimination at methylene (B1212753) C–H bonds can occur, which often favors the formation of a five-membered ring over the desired four-membered benzocyclobutene.[3]

Troubleshooting:

  • Choice of Catalyst and Ligands: The ligand system can significantly influence the competition between reductive elimination (forming the BCB) and β-hydride elimination. The use of a Pd(II)/Pd(IV) catalytic cycle with a suitable ligand, such as a 2-pyridone ligand in combination with a transient directing group like glycine, has been shown to be highly selective for methylene C(sp³)–H arylation to form benzocyclobutenes, with only trace amounts of the five-membered ring byproduct observed.[3][6]

  • Substrate Design: The Pd(0)/Pd(II) catalytic system is more effective for generating gem-disubstituted BCBs. If your target is a monosubstituted or vicinally disubstituted BCB, a Pd(II)/Pd(IV) system is more appropriate and less prone to β-hydride elimination in these cases.[3]

  • Reaction Temperature: Higher temperatures can favor β-hydride elimination. If possible, screen lower reaction temperatures to disfavor this side reaction. For instance, in some Pd(II)-catalyzed syntheses, ring-opened side products were observed at 150°C, while the desired BCB formation was successful at 120°C.[6]

Problem 1.2: Formation of an unexpected regioisomer of the desired benzocyclobutene.

Possible Cause: This is likely due to a 1,4-palladium migration process. This side reaction is particularly prevalent in substrates that have a small substituent para to the bromine atom.[1][2]

Troubleshooting:

  • Substrate Modification: The formation of the "abnormal" regioisomer can be suppressed by introducing a larger substituent at the position para to the bromine.[1][2] This sterically disfavors the palladium migration.

  • Optimization of Base and Ligand: The choice of base and ligand is critical. Carbonate bases have been shown to be more efficient than acetate (B1210297) or bicarbonate in facilitating the desired C-H activation while minimizing pathways for palladium migration.[1][2] The use of bulky phosphine (B1218219) ligands like PtBu₃ can also help to control the coordination environment of the palladium and disfavor migration.[1]

Quantitative Data on Side Product Formation in Pd-Catalyzed BCB Synthesis:

Reaction Condition/SubstrateDesired BCB YieldSide Product(s)Side Product YieldReference
Pd(II)-catalyzed methylene C(sp³)–H arylation83% (for 2a)Tetralin (five-membered ring)Trace quantities[3]
Substrate with small para-substituentVariable"Abnormal" regioisomerSignificant[1][2]
Substrate with large para-substituent44-92%"Abnormal" regioisomerSuppressed[1][2]
Aldonitrone with dppe ligand-Bridged isoxazolidine (B1194047) and ketonitroneMixture of isomers[7]
Aldonitrone with rac-BINAP ligand55%-Exclusively BCB product[7]

Experimental Protocol: Minimizing 1,4-Palladium Migration in the Synthesis of a Substituted Benzocyclobutene

This protocol is adapted from the work of Baudoin and coworkers, which highlights the importance of substrate design and reaction conditions to suppress the formation of regioisomers.[1][2]

Reactants:

  • 2-bromo-4-(tert-butyl)-1-(1,1-dimethylpropyl)benzene (Substrate with a large para-substituent)

  • Pd(OAc)₂ (Palladium(II) acetate)

  • P(tBu)₃ (Tri-tert-butylphosphine)

  • K₂CO₃ (Potassium carbonate)

  • DMF (Anhydrous N,N-Dimethylformamide)

Procedure:

  • To an oven-dried Schlenk tube under an argon atmosphere, add the aryl bromide (1.0 mmol), K₂CO₃ (2.0 mmol), and Pd(OAc)₂ (0.05 mmol).

  • Add anhydrous DMF (5 mL) via syringe.

  • Add a solution of P(tBu)₃ (0.10 mmol) in DMF (1 mL) to the reaction mixture.

  • Seal the Schlenk tube and heat the reaction mixture at 120 °C for 16 hours.

  • After cooling to room temperature, dilute the reaction mixture with diethyl ether (20 mL) and filter through a pad of celite.

  • Wash the filtrate with water (3 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired benzocyclobutene derivative. The use of a bulky para-substituent in this protocol is crucial for preventing the 1,4-palladium migration and ensuring the selective formation of the desired regioisomer.

Logical Workflow for Troubleshooting Pd-Catalyzed BCB Synthesis:

troubleshooting_pd_catalyzed start Low Yield or Impure Product check_side_products Identify Side Products (NMR, GC-MS, LC-MS) start->check_side_products five_membered_ring Five-membered Ring Product Detected check_side_products->five_membered_ring Predominant impurity regioisomer Unexpected Regioisomer Detected check_side_products->regioisomer Isomeric impurity cause_beta_hydride Cause: β-Hydride Elimination five_membered_ring->cause_beta_hydride cause_pd_migration Cause: 1,4-Palladium Migration regioisomer->cause_pd_migration solution_beta_hydride Solution: - Switch to Pd(II)/Pd(IV) catalyst system - Optimize ligand and temperature - Redesign substrate cause_beta_hydride->solution_beta_hydride solution_pd_migration Solution: - Introduce bulky para-substituent - Optimize base (e.g., K₂CO₃) - Use bulky phosphine ligand cause_pd_migration->solution_pd_migration

Caption: Troubleshooting workflow for common side reactions in Pd-catalyzed benzocyclobutene synthesis.

Diels-Alder and Benzyne-Mediated Synthesis of Benzocyclobutenes

Problem 2.1: Low yield and formation of multiple products in a benzyne-mediated [2+2] cycloaddition.

Possible Cause: The high reactivity of benzyne can lead to several competing side reactions. At higher concentrations, intermolecular reactions of benzyne can compete with the desired intramolecular cycloaddition, leading to a decrease in yield.[4] Furthermore, the cycloaddition itself may not be highly selective, potentially leading to a mixture of products.[5]

Troubleshooting:

  • Control of Benzyne Concentration: Perform the reaction under high dilution conditions to favor the intramolecular pathway and minimize intermolecular side reactions.

  • Method of Benzyne Generation: The method of benzyne generation is crucial. The use of o-(trimethylsilyl)aryl triflates with a fluoride (B91410) source like TBAT can be effective for generating benzynes under mild conditions, which can improve the selectivity of subsequent cycloadditions.[4]

  • Reaction Temperature: Optimize the reaction temperature. While benzyne generation from some precursors requires elevated temperatures, the subsequent cycloaddition may be more selective at lower temperatures.

Problem 2.2: Poor regioselectivity or stereoselectivity in a Diels-Alder reaction to form a substituted benzocyclobutene.

Possible Cause: The regioselectivity of the Diels-Alder reaction is governed by the electronic properties of the diene (o-xylylene) and the dienophile. Mismatched electronics or steric hindrance can lead to a mixture of regioisomers. The stereoselectivity is dictated by the concerted nature of the reaction, where the stereochemistry of the dienophile is retained in the product.

Troubleshooting:

  • Choice of Dienophile: Employ dienophiles with strong electron-withdrawing groups to enhance the rate and regioselectivity of the reaction with the electron-rich o-xylylene.

  • Diene Precursor Design: The substituents on the precursor that forms the o-xylylene can influence its reactivity and the regioselectivity of the cycloaddition.

  • Lewis Acid Catalysis: In some cases, the use of a Lewis acid catalyst can improve the rate and regioselectivity of the Diels-Alder reaction.

  • Intramolecular vs. Intermolecular: If applicable, an intramolecular Diels-Alder reaction can offer better control over regioselectivity and stereoselectivity due to the tether connecting the diene and dienophile.

Experimental Protocol: Regioselective Synthesis of a Benzocyclobutene Derivative via a Benzyne [2+2] Cycloaddition

This protocol is a general representation for a benzyne cycloaddition, emphasizing conditions that can improve selectivity.

Reactants:

  • o-(Trimethylsilyl)aryl triflate (Benzyne precursor)

  • Alkene (Cycloaddition partner)

  • Tetrabutylammonium difluorotriphenylsilicate (TBAT) (Fluoride source)

  • Anhydrous acetonitrile (B52724) (Solvent)

Procedure:

  • In a flame-dried flask under an inert atmosphere (argon or nitrogen), dissolve the o-(trimethylsilyl)aryl triflate (1.0 equiv) and the alkene (1.5 equiv) in anhydrous acetonitrile to make a dilute solution (e.g., 0.01 M).

  • Add a solution of TBAT (1.2 equiv) in anhydrous acetonitrile dropwise to the reaction mixture at room temperature over a period of 1-2 hours using a syringe pump. The slow addition helps maintain a low concentration of the reactive benzyne intermediate.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Signaling Pathway Diagram for Benzyne-Mediated BCB Synthesis and Side Reactions:

benzyne_reactions precursor Benzyne Precursor (e.g., o-(TMS)aryl triflate) benzyne Benzyne Intermediate precursor->benzyne Fluoride source (e.g., TBAT) desired_product Desired Benzocyclobutene ([2+2] Cycloaddition) benzyne->desired_product side_product_intermolecular Intermolecular Side Products (e.g., biaryls, oligomers) benzyne->side_product_intermolecular High Concentration alkene Alkene alkene->desired_product

Caption: Reaction pathways in benzyne-mediated synthesis of benzocyclobutenes, highlighting the desired cycloaddition and potential side reactions.

Purification of Benzocyclobutene Derivatives

Problem 3.1: Difficulty in separating the desired benzocyclobutene from its regioisomer by standard column chromatography.

Possible Cause: Regioisomers often have very similar polarities, making their separation by conventional silica gel chromatography challenging.

Troubleshooting:

  • Chromatography System Optimization:

    • Solvent System: Experiment with a variety of solvent systems with different polarities and selectivities (e.g., hexane/ethyl acetate, hexane/dichloromethane (B109758), toluene/ethyl acetate). A shallow gradient elution can sometimes improve separation.

    • Stationary Phase: If silica gel is ineffective, consider using other stationary phases such as alumina (B75360) (basic or neutral) or reverse-phase silica (C18).

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be a highly effective method for separating isomers. Careful screening of solvents is necessary.

  • Preparative HPLC or SFC: For challenging separations, preparative High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) may be required. These techniques offer higher resolution than standard column chromatography.

  • Derivatization: In some cases, it may be possible to selectively derivatize either the desired product or the impurity to alter its polarity, facilitating separation. The protecting group can then be removed after purification.

Experimental Protocol: General Guidance for Purification of BCB Regioisomers

  • Initial Assessment: Analyze the crude product mixture by analytical TLC or LC-MS to determine the number of components and their relative polarities.

  • Column Chromatography Trial:

    • Start with a standard silica gel column and a non-polar eluent system (e.g., hexanes).

    • Gradually increase the polarity of the eluent.

    • If co-elution occurs, try a different solvent system (e.g., replacing ethyl acetate with dichloromethane or toluene).

  • Recrystallization Screening (for solids):

    • Dissolve small amounts of the crude mixture in various solvents at elevated temperatures.

    • Allow the solutions to cool slowly to room temperature and then in an ice bath.

    • Observe for crystal formation and analyze the purity of the crystals and the mother liquor by TLC or LC-MS.

  • Preparative Chromatography (if necessary):

    • Develop an analytical HPLC or SFC method that shows good separation of the isomers.

    • Scale up the analytical method to a preparative scale.

This systematic approach increases the likelihood of successfully separating challenging regioisomers of benzocyclobutene derivatives.

References

Technical Support Center: Purification of Bicyclo[4.2.0]octa-1,3,5-triene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of Bicyclo[4.2.0]octa-1,3,5-triene and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The most common and effective purification techniques for this compound and its derivatives are vacuum distillation, column chromatography, and for solid derivatives, recrystallization. The choice of method depends on the scale of the purification, the nature of the impurities, and the thermal stability of the specific compound.

Q2: What are the typical impurities I might encounter?

A2: Common impurities can include starting materials from the synthesis, byproducts such as 1,4-diphenylbutadiene (B12783726) and styrene (B11656) (in specific synthetic routes), and decomposition products.[1] Given the strained ring system, thermal rearrangement or polymerization products can also be present, especially if the compound has been heated for prolonged periods. Oxidation products may form upon exposure to air.

Q3: Is this compound stable to air and heat?

A3: this compound is stable under recommended storage conditions, which typically involve a cool, dry, and well-ventilated area, away from ignition sources.[2] It is incompatible with strong oxidizing agents.[2][3] While it can be purified by vacuum distillation, prolonged exposure to high temperatures should be avoided to minimize the risk of thermal rearrangement or polymerization.[1] For sensitive derivatives, it is advisable to handle the compound under an inert atmosphere (e.g., nitrogen or argon).

Q4: How should I store purified this compound?

A4: Purified this compound should be stored in a tightly sealed container in a cool, dark, and well-ventilated place.[2] Storing under an inert atmosphere is recommended to prevent oxidation. For long-term storage, refrigeration (2-8 °C) is advisable.

Troubleshooting Guides

Vacuum Distillation
Issue Possible Cause(s) Troubleshooting Steps
Bumping/Uncontrolled Boiling - Uneven heating.- Lack of boiling chips or inadequate stirring.- Vacuum applied too quickly.- Use a heating mantle with a stirrer for uniform heating.- Add fresh boiling chips or a magnetic stir bar before heating.- Apply vacuum gradually.
Product Decomposition (Darkening of Distillate) - Overheating.- Presence of oxygen.- Contamination with incompatible substances.- Ensure the distillation temperature does not significantly exceed the boiling point at the given pressure.- Use a high-quality vacuum pump and ensure all joints are well-sealed to prevent air leaks.- Ensure all glassware is clean and free of oxidizing agents.
No Product Distilling Over - Vacuum is not low enough.- Thermometer placement is incorrect.- Blockage in the distillation head or condenser.- Check the vacuum pump and all connections for leaks.- Ensure the top of the thermometer bulb is level with the side arm of the distillation head.- Allow the apparatus to cool, release the vacuum, and check for any obstructions.
Low Recovery - Inefficient condensation.- Product is too volatile for the condenser temperature.- Leaks in the system.- Ensure a steady flow of cold water through the condenser.- For very volatile compounds, consider using a condenser with a larger surface area or a colder coolant.- Check all seals and joints for leaks.
Column Chromatography
Issue Possible Cause(s) Troubleshooting Steps
Poor Separation of Compound from Impurities - Incorrect solvent system (eluent).- Column overloading.- Column was not packed properly.- Perform thin-layer chromatography (TLC) to determine the optimal solvent system that gives good separation (Rf values ideally between 0.2 and 0.5).- Use an appropriate amount of silica (B1680970) gel for the amount of sample (typically a 30:1 to 100:1 ratio of silica to sample by weight).- Ensure the silica gel bed is uniform and free of cracks or air bubbles.
Compound is not Eluting from the Column - Solvent system is not polar enough.- Compound may have decomposed on the silica gel.- Gradually increase the polarity of the eluent.- Test the stability of your compound on a small amount of silica gel before performing large-scale chromatography.[4] If it is unstable, consider using a different stationary phase like alumina (B75360) or a deactivated silica gel.[4]
Streaking or Tailing of Bands - Sample is not soluble in the eluent.- The compound is interacting too strongly with the stationary phase.- Dissolve the sample in a minimal amount of a slightly more polar solvent before loading it onto the column, or use a dry loading technique.[5]- Add a small amount of a modifier to the eluent (e.g., a few drops of triethylamine (B128534) for basic compounds or acetic acid for acidic compounds) to reduce strong interactions with the silica gel.
Cracking of the Silica Gel Bed - The column has run dry.- Heat generated from the solvent mixing with the silica gel.- Always keep the solvent level above the top of the silica gel.- When changing to a more polar solvent, do so gradually to avoid generating heat that can cause cracks.

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation

This protocol is suitable for the purification of liquid this compound and its volatile derivatives.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Short-path distillation head with condenser and collection flask

  • Thermometer and adapter

  • Heating mantle with magnetic stirrer

  • Magnetic stir bar or boiling chips

  • Vacuum pump with a cold trap

  • Manometer

Procedure:

  • Assemble the distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease.

  • Place the crude this compound and a magnetic stir bar or boiling chips into the distillation flask.

  • Connect the apparatus to the vacuum pump with a cold trap in between.

  • Begin stirring and gradually apply the vacuum.

  • Once the desired pressure is reached and stable, begin to heat the distillation flask gently.

  • Collect the fraction that distills at the expected boiling point and pressure. For a brominated derivative, a boiling point of 110–114 °C at 15 mm of Hg has been reported.[1]

  • Once the distillation is complete, turn off the heat and allow the apparatus to cool to room temperature before slowly releasing the vacuum.

Protocol 2: Purification by Column Chromatography

This protocol is suitable for the purification of this compound and its derivatives from non-volatile impurities.

Materials:

  • Crude this compound

  • Chromatography column

  • Silica gel (or other suitable stationary phase)

  • Eluent (e.g., a mixture of hexanes and ethyl acetate)

  • Sand

  • Collection tubes or flasks

  • TLC plates and chamber

Procedure:

  • Determine the optimal eluent system using TLC. A good separation is often achieved when the desired compound has an Rf value of approximately 0.3. For some derivatives, a 5% ethyl acetate (B1210297) in hexanes mixture has been shown to be effective.

  • Pack the chromatography column with silica gel as a slurry in the initial, least polar eluent.

  • Add a thin layer of sand to the top of the silica gel to prevent disturbance of the stationary phase.

  • Drain the solvent until the level is just at the top of the sand.

  • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and carefully load it onto the column. Alternatively, use a dry loading method by adsorbing the crude product onto a small amount of silica gel and adding the dried powder to the top of the column.[5]

  • Carefully add more eluent and begin collecting fractions.

  • If necessary, gradually increase the polarity of the eluent to elute the desired compound.

  • Monitor the collected fractions by TLC to identify those containing the purified product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

experimental_workflow_distillation start Start: Crude Product setup Assemble Distillation Apparatus start->setup load Load Crude Product & Stir Bar setup->load vacuum Apply Vacuum Gradually load->vacuum heat Gentle Heating vacuum->heat collect Collect Pure Fraction heat->collect cooldown Cool Down collect->cooldown end End: Purified Product cooldown->end

Caption: Workflow for Vacuum Distillation.

experimental_workflow_chromatography start Start: Crude Product tlc TLC Analysis for Solvent System start->tlc pack Pack Column with Silica Gel tlc->pack load Load Sample pack->load elute Elute with Solvent & Collect Fractions load->elute monitor Monitor Fractions by TLC elute->monitor combine Combine Pure Fractions monitor->combine evaporate Evaporate Solvent combine->evaporate end End: Purified Product evaporate->end

Caption: Workflow for Column Chromatography.

troubleshooting_poor_separation issue Issue: Poor Separation in Column Chromatography cause1 Incorrect Solvent System? issue->cause1 cause2 Column Overloaded? issue->cause2 cause3 Improperly Packed Column? issue->cause3 solution1 Optimize Eluent with TLC cause1->solution1 solution2 Reduce Sample Amount cause2->solution2 solution3 Repack Column Carefully cause3->solution3

Caption: Troubleshooting Poor Chromatographic Separation.

References

Stability and degradation pathways of benzocyclobutene compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with benzocyclobutene (BCB) compounds. It covers common issues related to stability, degradation, and polymerization, offering practical solutions and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for benzocyclobutene compounds?

A1: The main stability concerns for BCB compounds are:

  • Thermal Instability: Unsubstituted BCB is stable at room temperature but undergoes a thermally induced ring-opening reaction at temperatures above 200°C, leading to polymerization.[1][2] The presence of substituents on the cyclobutene (B1205218) ring can lower this activation temperature.[2]

  • Oxidation: While stable under recommended storage, BCB compounds can be sensitive to strong oxidizing agents.[3] Curing of BCB resins should ideally be conducted in an atmosphere with low oxygen content (<100 ppm) to prevent oxidation.[4] Formulations containing antioxidants can, however, be cured in air.[5][6]

  • Sensitivity to Strong Acids: The cyclobutene ring can be sensitive to strong acids, which may lead to undesired side reactions and degradation.[7]

Q2: What are the recommended storage conditions for BCB monomers and resins?

A2: To ensure optimal stability and shelf life, BCB compounds should be stored in a cool, dry, and dark environment. For photosensitive BCB resins, storage at -20°C can provide a shelf life of about one year. This is reduced to one to two months at 4°C and only one to two weeks at room temperature. It is also advisable to store them under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen and moisture.

Q3: My BCB compound is not polymerizing as expected. What are the possible causes?

A3: Incomplete or failed polymerization can be due to several factors:

  • Incorrect Curing Temperature: The ring-opening and subsequent polymerization of BCB are highly temperature-dependent. Ensure your curing temperature is appropriate for the specific BCB derivative you are using. Substituents on the cyclobutene ring can significantly lower the required curing temperature.[2]

  • Presence of Inhibitors: Contaminants in your reaction mixture can act as inhibitors. Oxygen can inhibit free-radical polymerization by reacting with propagating radicals, acting as a retardant or, in some cases, a complete inhibitor.[3][8]

  • Monomer Purity: Impurities in the BCB monomer can interfere with the polymerization process. Ensure you are using a high-purity monomer.

Q4: The cured BCB polymer film is brittle. What could be the cause?

A4: Brittleness in the cured polymer can stem from:

  • Degraded Material: Using monomer that has degraded due to improper storage can lead to a brittle final product.

  • Excessive Curing Temperature or Time: Over-curing can lead to thermal degradation of the polymer network.

  • Incomplete Curing: Insufficient curing can result in a poorly formed polymer network with suboptimal mechanical properties.

  • Internal Stress: High molded-in stress can also contribute to brittleness.[9]

Q5: I am observing unexpected peaks in the NMR spectrum of my purified BCB compound. What could they be?

A5: Unexpected peaks in an NMR spectrum often arise from common laboratory contaminants. These can include:

  • Solvent Residues: Traces of solvents used in purification (e.g., hexanes, ethyl acetate, dichloromethane).[10]

  • Silicone Grease: From glassware joints. This typically appears around 0 ppm in a ¹H NMR spectrum.[11]

  • Phthalates: Plasticizers that can leach from plastic tubing or containers.[11]

  • Water: A broad peak that can appear at various chemical shifts depending on the solvent.

Q6: My BCB-based film is showing poor adhesion to the substrate. How can I troubleshoot this?

A6: Adhesion failure can be a complex issue with several potential causes:

  • Substrate Contamination: The substrate surface must be scrupulously clean. Any organic residues, dust, or moisture can interfere with proper adhesion.[12]

  • Improper Surface Preparation: For many substrates, an adhesion promoter is necessary to ensure a strong bond with the BCB film.[13]

  • Inadequate Curing: Incomplete curing of the BCB film can lead to poor adhesive strength.

  • Mismatched Material Properties: Significant differences in the coefficient of thermal expansion between the BCB film and the substrate can lead to stress at the interface upon cooling, causing delamination.

Troubleshooting Guides

Issue 1: Incomplete or Failed Polymerization
Possible Cause Suggested Solution
Incorrect Curing Temperature Verify the recommended curing temperature for your specific BCB derivative. Perform a differential scanning calorimetry (DSC) analysis to determine the precise onset of the polymerization exotherm.
Presence of Inhibitors (e.g., Oxygen) Ensure all polymerization reactions are carried out under an inert atmosphere (e.g., nitrogen or argon).[4] Use freshly distilled and degassed solvents and reagents.
Monomer Impurity/Degradation Use high-purity monomer. If the monomer has been stored for an extended period or under suboptimal conditions, consider purifying it before use.
Insufficient Curing Time Ensure the polymerization is allowed to proceed for the recommended duration at the specified temperature. Monitor the extent of the reaction using techniques like FTIR spectroscopy.[14]
Issue 2: Poor Adhesion of BCB Films
Possible Cause Suggested Solution
Substrate Contamination Thoroughly clean the substrate surface using appropriate solvents and/or plasma cleaning to remove any organic contaminants.[15]
Lack of Adhesion Promoter Use a suitable adhesion promoter for your substrate material. For example, organosilane-based adhesion promoters are often used for silicon-based substrates.[13]
Incomplete Curing Optimize the curing profile (temperature and time) to ensure complete polymerization of the BCB film. A "soft cure" followed by a "hard cure" can sometimes improve adhesion in multilayer applications.[4]
High Internal Stress Optimize the film deposition and curing process to minimize stress. This may involve adjusting the spin coating speed, cure temperature ramp rate, and final cure temperature.

Quantitative Data Summary

Table 1: Thermal Stability of Selected BCB-Based Polymers
Polymer SystemT5% (Temperature at 5% Weight Loss, °C)Curing ConditionsReference
Divinylsiloxane-bis-benzocyclobutene (DVS-bisBCB) based polymer> 350> 200°C[16]
BCB-modified silicone resin (26.28% BCB)427.8Cured[17]
BCB-modified silicone resin (81.76% BCB)495.0Cured[17]
Triazine-based polymers with BCBup to 425Thermally cured[5]
Resveratrol-based BCB monomers> 450Cured[18]
Table 2: Effect of Substituents on BCB Ring-Opening/Curing Temperature
BCB DerivativeRing-Opening/Curing Temperature (°C)CommentReference
Unsubstituted BCB~250High temperature required for cross-linking.[14]
1-Ethoxyvinylbenzocyclobutene100-150~100°C lower than unsubstituted vinylbenzocyclobutene.[2]
Cyano-containing BCB-terminated imide150-20050-100°C lower curing temperature than typical BCBs.[19]
Tetraphenylethylene-functionalized BCB190 (peak temperature)60°C reduction compared to conventional BCBs.[20]

Experimental Protocols

Protocol 1: Forced Degradation Study of a BCB Compound

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[21]

1. Objective: To identify potential degradation products and pathways for a given BCB compound under various stress conditions.

2. Stress Conditions (as per ICH guidelines): [22][23]

  • Acid Hydrolysis: 0.1 M HCl at room temperature, and if no degradation, at 50-60°C.
  • Base Hydrolysis: 0.1 M NaOH at room temperature, and if no degradation, at 50-60°C.
  • Oxidation: 3% H₂O₂ at room temperature.
  • Thermal Degradation: Expose the solid compound to 40-80°C.
  • Photostability: Expose the compound to a light source combining UV and visible light (e.g., 1.2 million lux hours and 200 watt-hours/m²).

3. Procedure:

  • Prepare solutions of the BCB compound (e.g., 1 mg/mL) in a suitable solvent. For hydrolysis and oxidation studies, the stress reagent is added to this solution.
  • Expose the samples to the different stress conditions for a defined period (e.g., up to 7 days).[23]
  • At specified time points, withdraw aliquots of the samples.
  • Neutralize the acid and base hydrolysis samples.
  • Analyze all samples, including a non-degraded control, using a stability-indicating HPLC-UV/MS method.

4. Analysis:

  • Develop an HPLC method that separates the parent BCB compound from all degradation products.
  • Use a photodiode array (PDA) detector to check for peak purity.
  • Use a mass spectrometer (MS) to identify the mass-to-charge ratio of the degradation products, which aids in their structural elucidation.[24][25]

Protocol 2: Monitoring BCB Polymerization Kinetics using DSC

Differential Scanning Calorimetry (DSC) is a powerful technique for studying the curing kinetics of thermosetting polymers like BCB.[26][27]

1. Objective: To determine the curing profile (onset temperature, peak exotherm, and heat of reaction) of a BCB monomer or resin.

2. Instrument: Differential Scanning Calorimeter.

3. Procedure:

  • Accurately weigh a small amount of the BCB sample (5-10 mg) into a DSC pan.
  • Seal the pan and place it in the DSC cell. Place an empty, sealed pan in the reference position.
  • Purge the DSC cell with an inert gas (e.g., nitrogen).
  • Heat the sample at a constant rate (e.g., 10°C/min) over a temperature range that encompasses the curing reaction (e.g., from room temperature to 350°C).
  • Record the heat flow as a function of temperature.

4. Data Analysis:

  • The resulting thermogram will show an exothermic peak corresponding to the curing reaction.
  • Onset Temperature: The temperature at which the exothermic peak begins to deviate from the baseline.
  • Peak Temperature: The temperature at the apex of the exotherm, indicating the maximum rate of reaction.
  • Heat of Reaction (ΔH): The area under the exothermic peak, which is proportional to the extent of cure.

Protocol 3: In-situ Monitoring of BCB Polymerization using FTIR Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy can be used to monitor the chemical changes occurring during polymerization in real-time.[14][28]

1. Objective: To track the disappearance of reactant functional groups and the appearance of product functional groups during the curing of a BCB compound.

2. Instrument: FTIR spectrometer, preferably with a heated transmission or ATR accessory.

3. Procedure:

  • Obtain an initial FTIR spectrum of the uncured BCB monomer/resin at room temperature.
  • Place a thin film of the sample in the heated cell.
  • Heat the sample to the desired curing temperature.
  • Acquire FTIR spectra at regular intervals as the polymerization proceeds.

4. Data Analysis:

  • Monitor the decrease in the intensity of absorbance bands corresponding to the reactive groups of the monomer (e.g., the cyclobutene ring vibrations).
  • Monitor the increase in the intensity of absorbance bands corresponding to the newly formed structures in the polymer.
  • By plotting the change in absorbance of a characteristic peak over time, the reaction kinetics can be studied.

Visualizations

G cluster_storage BCB Monomer/Resin Storage cluster_troubleshooting Troubleshooting Polymerization Issues Storage Store at recommended temperature (-20°C for photosensitive resins) Problem Incomplete Polymerization or Brittle Polymer Storage->Problem Improper Storage Leads to... Inert Store under inert atmosphere (Nitrogen or Argon) Light Protect from light Temp Verify Curing Temperature (DSC) Problem->Temp Purity Check Monomer Purity (NMR, HPLC) Problem->Purity Oxygen Ensure Inert Atmosphere Problem->Oxygen Time Optimize Curing Time (FTIR) Problem->Time G BCB Benzocyclobutene (BCB) Heat Heat (>200°C) BCB->Heat Ring-Opening o_Xylylene o-Xylylene Intermediate Heat->o_Xylylene Ring-Opening Diels_Alder [4+2] Diels-Alder Cycloaddition o_Xylylene->Diels_Alder Polymer Cross-linked Polymer Network Diels_Alder->Polymer G Start Start Forced Degradation Study Prepare Prepare Samples (e.g., 1 mg/mL) Start->Prepare Stress Apply Stress Conditions (Acid, Base, Heat, Light, Oxidation) Prepare->Stress Analyze Analyze by Stability-Indicating HPLC-UV/MS Method Stress->Analyze After defined time points Identify Identify & Characterize Degradation Products Analyze->Identify End End Study Identify->End

References

Technical Support Center: Scaling Up Benzocyclobutene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for benzocyclobutene (BCB) reactions. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up BCB chemistry from the laboratory to pilot and production scales. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to ensure a safe, efficient, and reproducible scale-up process.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up benzocyclobutene (BCB) reactions?

A1: Scaling up BCB reactions introduces several challenges that are often not apparent at the lab scale. The most critical issues include:

  • Heat Management: BCB polymerization is an exothermic process. As the reaction volume increases, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This can lead to thermal runaway, a dangerous situation where the reaction rate increases uncontrollably.[1][2][3]

  • Mixing Efficiency: Achieving uniform mixing in large reactors is more difficult. Poor mixing can result in localized temperature gradients (hot spots) and concentration differences, leading to inconsistent product quality and the formation of byproducts.[3][4]

  • Viscosity Control: Many BCB resins require a pre-polymerization step to achieve the target viscosity for application.[5] Controlling this process consistently at a large scale can be challenging.[5]

  • Safety: Handling larger quantities of reagents and solvents increases the risk of fire, explosion, and chemical exposure. A thorough risk assessment is essential before any scale-up.[6][7][8]

  • Curing Temperatures: The high temperatures (typically around 250°C) required for BCB curing can be a limitation for some equipment and may damage sensitive components in electronic applications.[9]

Q2: My scaled-up BCB reaction is showing inconsistent product properties. What could be the cause?

A2: Inconsistent product properties in scaled-up BCB reactions are often linked to issues with heat and mass transfer. Key factors to investigate include:

  • Non-uniform Temperature: Inadequate mixing can create hot spots within the reactor, leading to variations in the degree of polymerization and cross-linking.

  • Incomplete Mixing: If reactants are not mixed thoroughly, the resulting polymer will be heterogeneous, with different properties in different parts of the batch.

  • Reaction Time: Reactions at a larger scale may require longer to reach completion due to slower heating and cooling rates.[10] Ensure the reaction is proceeding for a sufficient duration.

Q3: How can I improve heat management during the scale-up of my exothermic BCB polymerization?

A3: Effective heat management is crucial for safety and product consistency. Consider the following strategies:

  • Controlled Reagent Addition: For highly exothermic reactions, use a semi-batch process where one of the reagents is added gradually to control the rate of heat generation.[2]

  • Reactor Design: Utilize a reactor with a high surface area to volume ratio to facilitate heat transfer. Jacketed reactors with efficient cooling systems are recommended.

  • Solvent Selection: Choose a solvent with a high boiling point and good heat transfer properties.

  • Monitoring and Control: Implement real-time temperature monitoring and have a robust cooling system in place to quickly address any temperature spikes.[6]

Q4: What are the key safety precautions to take when scaling up BCB reactions?

A4: Safety should be the top priority during scale-up. Key precautions include:

  • Risk Assessment: Conduct a thorough risk assessment for each stage of the scale-up process, identifying potential hazards and implementing mitigation strategies.[6][7]

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including safety glasses, lab coats, and gloves.

  • Ventilation: Work in a well-ventilated area, preferably in a fume hood designed for larger-scale reactions.[6]

  • Emergency Preparedness: Have a clear plan for handling emergencies, including spills, fires, and runaway reactions.

  • Incremental Scale-Up: Do not scale up a reaction by more than a factor of three to five in a single step.[6][7]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the scale-up of benzocyclobutene reactions.

Problem Potential Causes Recommended Solutions
Low Yield Incomplete reaction due to insufficient time or temperature.Increase reaction time and/or temperature. Monitor reaction progress using techniques like FTIR or NMR spectroscopy.
Side reactions consuming starting materials.Optimize reaction conditions (temperature, concentration) to minimize side reactions. Consider using a different catalyst or solvent.
Formation of Gels or Insoluble Material Uncontrolled, rapid polymerization due to poor temperature control.Improve heat dissipation with better reactor cooling and slower reagent addition.
Localized high concentrations of reactants.Enhance mixing efficiency with an overhead stirrer and appropriate impeller design.
Inconsistent Viscosity Difficulty in controlling the pre-polymerization step.[5]Implement precise temperature and time control for the pre-polymerization stage. Use in-process viscosity measurements to monitor progress.
Poor Adhesion of BCB Films Substrate contamination or improper surface preparation.Ensure substrates are thoroughly cleaned. A brief oxygen plasma treatment can improve adhesion.[11]
Incomplete curing of the polymer.Verify the curing temperature and time are sufficient for complete cross-linking.

Experimental Protocols

Protocol 1: Scale-Up of a Generic Benzocyclobutene Polymerization

This protocol outlines a general procedure for scaling up a BCB polymerization reaction. Note: This is a template and must be adapted to the specific requirements of your reaction.

  • Risk Assessment: Before starting, conduct a comprehensive risk assessment covering all reagents, equipment, and procedures.[6][7]

  • Small-Scale Optimization: Ensure the reaction is well-understood and optimized at a small scale (e.g., 1-10 g).

  • Intermediate Scale-Up (3-5x):

    • Select a reactor with a volume at least twice that of the total reaction mixture.[6][7]

    • Use an overhead mechanical stirrer for efficient mixing.[1]

    • Equip the reactor with a temperature probe and a cooling system (e.g., a cooling bath or a jacketed reactor).

    • Add the BCB monomer and solvent to the reactor.

    • If the reaction is highly exothermic, add the initiator or second reactant slowly and monitor the internal temperature closely.

    • Maintain the desired reaction temperature and monitor the reaction's progress.

  • Work-up and Purification:

    • At a larger scale, purification methods like column chromatography become impractical.[1]

    • Consider alternative purification methods such as precipitation, recrystallization, or distillation.

  • Analysis: Analyze the final product to ensure it meets the required specifications (e.g., molecular weight, viscosity, purity).

Visualizing Workflows and Pathways

Diagram 1: Troubleshooting Workflow for Low Yield in BCB Scale-Up

Low_Yield_Troubleshooting start Low Yield Observed check_reaction_time Increase Reaction Time? start->check_reaction_time check_temp Increase Temperature? check_reaction_time->check_temp No monitor_progress Monitor Progress (FTIR, NMR) check_reaction_time->monitor_progress Yes check_side_reactions Evidence of Side Reactions? check_temp->check_side_reactions No check_temp->monitor_progress Yes optimize_conditions Optimize Conditions (Concentration, Catalyst) check_side_reactions->optimize_conditions Yes end_bad Consult Senior Chemist check_side_reactions->end_bad No optimize_conditions->monitor_progress end_good Yield Improved monitor_progress->end_good

Caption: A decision tree for troubleshooting low yield in scaled-up BCB reactions.

Diagram 2: Benzocyclobutene Ring-Opening and Polymerization Pathway

BCB_Polymerization BCB Benzocyclobutene o_Quinodimethane o-Quinodimethane (Reactive Intermediate) BCB->o_Quinodimethane Heat (>200°C) Ring Opening Dimer Dimerization (Side Product) o_Quinodimethane->Dimer [4+4] Cycloaddition Polymer Polymerization (Desired Product) o_Quinodimethane->Polymer [4+2] Diels-Alder

Caption: The thermally induced ring-opening of BCB and subsequent reaction pathways.

References

Preventing byproduct formation in Grignard synthesis of benzocyclobutene aldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Grignard Synthesis of Benzocyclobutene Aldehyde

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to mitigate byproduct formation during the Grignard synthesis of benzocyclobutene aldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed in the Grignard synthesis of benzocyclobutene aldehyde?

A1: The primary byproducts are typically Wurtz coupling products from the dimerization of the Grignard reagent, reduction of the aldehyde to the corresponding benzyl (B1604629) alcohol, and unreacted starting materials due to quenching by moisture.[1][2] Enolization is another potential side reaction if the aldehyde possesses α-hydrogens.[3][4]

Q2: My Grignard reaction is sluggish or fails to initiate. What are the likely causes and solutions?

A2: This issue almost always stems from two sources:

  • Magnesium Passivation: A layer of magnesium oxide on the turnings can prevent the reaction.[1] Activate the magnesium surface by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by crushing the turnings under an inert atmosphere to expose a fresh surface.[5][6]

  • Trace Moisture: Grignard reagents are extremely sensitive to water.[7][8] Ensure all glassware is oven-dried, and all solvents and reagents are rigorously anhydrous.

Q3: How can I minimize the formation of the Wurtz coupling byproduct (homocoupling)?

A3: Wurtz coupling occurs when the Grignard reagent reacts with the unreacted alkyl/aryl halide.[2] To minimize this:

  • Add the halide slowly to the magnesium suspension to maintain a low concentration.

  • Ensure the reaction initiates before adding the bulk of the halide.

  • Using solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) has been shown to suppress Wurtz byproduct formation compared to THF.[9]

Q4: I am observing a significant amount of the corresponding benzyl alcohol instead of the target aldehyde. How can this be prevented?

A4: The formation of a benzyl alcohol indicates the reduction of the aldehyde by the Grignard reagent, which can act as a hydride donor.[4] This is more common with sterically hindered ketones but can occur with aldehydes. To favor nucleophilic addition over reduction:

  • Perform the reaction at very low temperatures (e.g., -78 °C).[6][10]

  • Add the Grignard reagent slowly to the aldehyde solution.[6]

  • Consider using additives like cerium(III) chloride (CeCl₃), which chelates to the carbonyl oxygen and enhances its electrophilicity, promoting 1,2-addition.[3][6]

Q5: Does the choice of solvent significantly impact the reaction outcome?

A5: Yes, the solvent plays a critical role.[11] While standard ethereal solvents like diethyl ether and tetrahydrofuran (B95107) (THF) are commonly used, they can influence the equilibrium of Grignard species (Schlenk equilibrium).[12] For certain substrates, using less polar solvents like toluene (B28343) in combination with a coordinating ether, or using 2-MeTHF, can improve selectivity and reduce side reactions.[9]

Troubleshooting Guide

Symptom / Observation Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive magnesium surface. 2. Wet glassware, solvents, or reagents.[13] 3. Grignard reagent degraded over time.1. Activate magnesium with iodine or 1,2-dibromoethane.[5] 2. Oven-dry all glassware; use freshly distilled, anhydrous solvents. 3. Use freshly prepared Grignard reagent.
High Percentage of Dimeric Byproduct Wurtz coupling reaction.[2]1. Ensure slow, dropwise addition of the halide during Grignard formation. 2. Use a more dilute solution. 3. Consider using 2-MeTHF as the solvent.[9]
Significant Benzyl Alcohol Byproduct Reduction of the aldehyde carbonyl group.[4]1. Maintain low reaction temperatures (-78 °C) during the addition of the Grignard to the aldehyde.[6] 2. Add CeCl₃ to the aldehyde solution before introducing the Grignard reagent to promote 1,2-addition.[3]
Reaction Mixture Turns Brown/Black Rapidly Radical side reactions or decomposition, possibly due to impurities or overheating.1. Ensure a clean, inert atmosphere (Nitrogen or Argon). 2. Control the rate of addition to manage the exothermic nature of the reaction. 3. Check the purity of the magnesium turnings.

Data on Reaction Optimization

The following tables summarize how reaction parameters can influence product distribution.

Table 1: Effect of Solvent and Temperature on Product Distribution

SolventTemperatureDesired Aldehyde Yield Wurtz Byproduct (%) Reduction Byproduct (%)
Diethyl Ether35 °C (reflux)65%15%10%
THF25 °C75%12%8%
THF-78 °C85%10%3%
2-MeTHF25 °C82%5%8%

Note: Data are representative and may vary based on specific substrates and conditions.

Table 2: Influence of CeCl₃ Additive on Selectivity (Solvent: THF, Temp: -78 °C)

AdditiveMolar Ratio (Additive:Aldehyde)Desired Aldehyde Yield Reduction Byproduct (%)
None085%3%
CeCl₃1.192%<1%

Key Experimental Protocol: Minimizing Byproduct Formation

This protocol is designed to maximize the yield of the target benzocyclobutene aldehyde while minimizing common side reactions.

Part A: Preparation of the Grignard Reagent

  • Setup: Assemble an oven-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.

  • Magnesium Activation: Place magnesium turnings (1.2 eq.) into the flask. Under a gentle flow of inert gas, add a single crystal of iodine. Gently warm the flask with a heat gun until violet vapors are observed and subside. Allow the flask to cool.

  • Solvent Addition: Add anhydrous THF (or 2-MeTHF) to the flask.

  • Initiation: Add a small portion (approx. 5-10%) of the aryl halide (1.0 eq.) solution in anhydrous THF from the dropping funnel. The reaction should initiate, evidenced by bubbling and a gentle reflux. If not, gently warm the mixture.

  • Addition: Once the reaction has started, add the remaining aryl halide solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure full conversion.

Part B: Reaction with Aldehyde Precursor

  • Setup: In a separate, oven-dried flask under an inert atmosphere, dissolve the aldehyde precursor (e.g., an ortho-formyl protected benzaldehyde (B42025) derivative) (0.9 eq.) in anhydrous THF.

  • Cooling: Cool the aldehyde solution to -78 °C using a dry ice/acetone bath.

  • Addition: Transfer the freshly prepared Grignard reagent to the dropping funnel via cannula and add it dropwise to the cold aldehyde solution over 30-60 minutes.

  • Reaction: Stir the mixture at -78 °C for 2-3 hours.

  • Quenching: Slowly quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride at -78 °C.

  • Workup: Allow the mixture to warm to room temperature. Extract the product with diethyl ether or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography.

Visualizations

ReactionPathways cluster_main Main Reaction Start Aryl Halide + Mg Grignard Grignard Reagent (R-MgX) Start->Grignard Anhydrous Ether Intermediate Magnesium Alkoxide Intermediate Grignard->Intermediate + Aldehyde (1,2-Addition, Low Temp) Wurtz Wurtz Coupling Byproduct (R-R) Grignard->Wurtz + Aryl Halide (Fast Addition) Reduction Reduction Byproduct (Benzyl Alcohol) Grignard->Reduction + Aldehyde (Reduction/Hydride Transfer) Quenched Quenched Reagent (R-H) Grignard->Quenched + H2O Aldehyde Aldehyde Precursor Aldehyde->Intermediate Product Benzocyclobutene Aldehyde (Desired Product) Intermediate->Product Acidic Workup

Caption: Reaction scheme showing the desired pathway and competing side reactions.

TroubleshootingWorkflow Start Experiment Complete CheckYield Analyze Crude Product: Low Yield of Desired Product? Start->CheckYield CheckByproducts High Percentage of Byproducts? CheckYield->CheckByproducts No Moisture Cause: Moisture or Inactive Mg? CheckYield->Moisture Yes Success Purify Product CheckByproducts->Success No Wurtz Byproduct: Dimer (Wurtz)? CheckByproducts->Wurtz Yes Moisture->CheckByproducts No SolveMoisture Action: Oven-dry glassware. Use anhydrous solvents. Activate Mg with I₂. Moisture->SolveMoisture Yes SolveWurtz Action: Slow halide addition. Use dilute conditions. Consider 2-MeTHF solvent. Wurtz->SolveWurtz Yes Reduction Byproduct: Reduced Alcohol? Wurtz->Reduction No SolveReduction Action: Run at -78°C. Add Grignard to aldehyde. Use CeCl₃ additive. Reduction->SolveReduction Yes Other Other/Unknown Byproducts Reduction->Other No

References

Technical Support Center: Solvent Purity in Benzocyclobutene (BCB) Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the critical role of solvent purity in benzocyclobutene (BCB) reactions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimentation, ensuring greater reaction success and reproducibility.

Frequently Asked Questions (FAQs)

Q1: Why is solvent purity particularly critical for benzocyclobutene reactions?

A1: Benzocyclobutene polymerization proceeds via a thermally initiated ring-opening to form a highly reactive o-quinodimethane intermediate.[1] This intermediate is susceptible to various side reactions with impurities commonly found in laboratory solvents. High-purity solvents are essential for a controlled and reproducible polymerization process, leading to polymers with the desired physical and electrical properties, such as a low dielectric constant and high thermal stability.[2] Impurities can lead to incomplete polymerization, formation of undesired by-products, and altered polymer characteristics.[3]

Q2: What are the most common and detrimental impurities in solvents used for BCB reactions?

A2: The most common and harmful impurities include water, dissolved oxygen, peroxides (especially in ether solvents), and other organic compounds.[3] Water can interfere with moisture-sensitive reactions, while oxygen can inhibit polymerization and promote oxidative side reactions.[4] Peroxides are particularly hazardous as they can initiate uncontrolled polymerization or even lead to explosive decomposition upon concentration.[5]

Q3: How does water content in the solvent affect BCB polymerization?

A3: While cured BCB polymers exhibit low moisture absorption (less than 0.2% by weight at 80% relative humidity), the presence of water during the polymerization reaction itself can be detrimental.[6] Water can potentially react with the o-quinodimethane intermediate, leading to undesired side products and incomplete polymerization. Increased moisture content has been shown to negatively impact the electrical properties of the final cured polymer, increasing the dielectric constant and leakage current.[7]

Q4: Can dissolved oxygen in the solvent impact the outcome of a BCB reaction?

A4: Yes, dissolved oxygen can significantly affect the polymerization process. Oxygen can act as a radical scavenger, which may inhibit the desired polymerization pathway.[4] Furthermore, at the high temperatures required for BCB curing (typically >200 °C), oxygen can lead to oxidative degradation of the monomer and the resulting polymer, which can compromise the thermal stability and electrical properties of the final material. Therefore, it is crucial to use degassed solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Q5: I am using tetrahydrofuran (B95107) (THF) as a solvent and observing inconsistent results. What could be the cause?

A5: Tetrahydrofuran (THF) is known to form explosive peroxides over time when exposed to air and light.[5][8] These peroxides can act as initiators, leading to uncontrolled polymerization and potentially hazardous conditions.[9] In the context of phosphorothioate-modified oligonucleotides synthesis, THF peroxides have been shown to cause unwanted oxidation.[10] It is crucial to test for and remove peroxides from THF before use. Additionally, unstabilized THF is more prone to peroxide formation.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low Polymer Molecular Weight / Incomplete Curing Presence of chain-terminating impurities (e.g., water, protic impurities).Use anhydrous grade solvents and dry all glassware thoroughly. Consider further purification of the solvent by distillation over a suitable drying agent.
Incorrect reaction temperature or time.Optimize the curing temperature and duration based on the specific BCB monomer being used. Monitor the reaction progress using techniques like FT-IR.[11]
Discolored Polymer (Yellowing/Darkening) Oxidation of the monomer or polymer due to dissolved oxygen.Degas the solvent thoroughly by sparging with an inert gas (N₂ or Ar) or by freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.
Reaction with solvent impurities at high temperatures.Ensure high-purity solvents are used. Consider using a higher boiling, more inert solvent like mesitylene.
Gel Formation or Insoluble Particles in the Final Product Uncontrolled polymerization initiated by peroxides or other reactive impurities.Test for and remove peroxides from ether solvents. Use freshly purified solvents.
Poor solubility of the growing polymer.Select a solvent that effectively dissolves both the monomer and the resulting polymer at the reaction temperature.
Inconsistent Electrical Properties of Cured Polymer Variations in moisture content in the solvent or reaction environment.Strictly control the reaction environment to minimize moisture exposure. Store solvents over molecular sieves.
Presence of ionic impurities in the solvent.Use high-purity solvents specifically designed for microelectronics applications.

Impact of Common Solvent Impurities

Impurity Source Potential Effect on BCB Reactions Recommended Limit (General Guidance)
Water Atmospheric moisture, solvent gradeCan act as a chain terminator, leading to lower molecular weight; negatively impacts dielectric properties.[7]< 50 ppm
Dissolved Oxygen Air exposureInhibits polymerization, causes oxidative degradation, leading to discoloration and poor thermal stability.[4]< 10 ppm
Peroxides Formed in ether solvents (e.g., THF, dioxane) upon storage.[8]Can cause uncontrolled, explosive polymerization; introduces oxygenated functional groups into the polymer.[5]Not detectable
Other Organic Compounds (e.g., aldehydes, ketones) By-products from solvent manufacturingCan participate in side reactions with the reactive intermediate, leading to structural defects in the polymer.< 100 ppm total
Acidic/Basic Impurities Residual catalysts from solvent synthesis, degradation productsCan catalyze unwanted side reactions.Trace levels

Experimental Protocols

Protocol 1: General Solvent Purification by Distillation

Objective: To remove non-volatile impurities, water, and other contaminants from a solvent.

Apparatus: Round-bottom flask, distillation head, condenser, receiving flask, heating mantle, thermometer, boiling chips, and an inert gas source (N₂ or Ar).

Methodology:

  • Drying (if necessary): Pre-dry the solvent with an appropriate drying agent (e.g., anhydrous MgSO₄, CaH₂). For aromatic hydrocarbons like xylene or mesitylene, drying over sodium wire can be employed. Caution: Do not use sodium with halogenated solvents.

  • Apparatus Setup: Assemble the distillation apparatus. Ensure all glassware is oven-dried and cooled under a stream of inert gas.

  • Distillation: Fill the distillation flask to no more than two-thirds of its volume. Add a few boiling chips.

  • Inert Atmosphere: Purge the apparatus with an inert gas. Maintain a slight positive pressure of the inert gas throughout the distillation.

  • Heating: Gently heat the flask using a heating mantle.

  • Fraction Collection: Collect the fraction that distills at the known boiling point of the pure solvent. Discard the initial and final fractions, which may contain more volatile and less volatile impurities, respectively.

  • Storage: Store the purified solvent over activated molecular sieves in a tightly sealed container under an inert atmosphere.

Protocol 2: Detection and Removal of Peroxides from Tetrahydrofuran (THF)

Objective: To ensure THF is free from hazardous peroxide impurities before use.

Methodology for Detection:

  • Add 1-2 mL of the THF to be tested to an equal volume of a freshly prepared 10% aqueous potassium iodide (KI) solution.

  • Shake the mixture. A yellow color indicates the presence of low levels of peroxides, while a brown color indicates high levels.

Methodology for Removal:

  • Activated Alumina Column: Pass the THF through a column of activated alumina. This is a safe and effective method for removing peroxides and water.

  • Distillation from Sodium/Benzophenone (B1666685):

    • Caution: This procedure should only be performed by experienced personnel due to the use of highly reactive sodium metal.

    • Pre-dry the THF over calcium hydride.

    • In a distillation flask under an inert atmosphere, add sodium metal and a small amount of benzophenone to the pre-dried THF.

    • Reflux the mixture. A deep blue or purple color indicates the solution is anhydrous and free of peroxides.

    • Distill the THF directly into the reaction vessel or a storage flask under an inert atmosphere.

Protocol 3: Karl Fischer Titration for Water Content Analysis

Objective: To accurately quantify the water content in a solvent.

Instrumentation: Karl Fischer Titrator (coulometric or volumetric).

Methodology (General Steps):

  • Instrument Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. This typically involves conditioning the titration cell to a low background moisture level.

  • Sample Introduction: Using a dry syringe, inject a known volume or weight of the solvent into the titration cell.

  • Titration: The instrument will automatically titrate the sample with the Karl Fischer reagent until the endpoint is reached.

  • Calculation: The instrument's software calculates the water content, usually expressed in parts per million (ppm) or percentage.

Visualizations

G cluster_start Start: Reaction Failure cluster_solvent Solvent Purity Check cluster_solutions Corrective Actions cluster_end Resolution Start Low Yield or Incomplete Polymerization CheckPurity Is Solvent Purity Sufficient? Start->CheckPurity Water Water Contamination? CheckPurity->Water Yes CheckParams Review Reaction Parameters (Temp, Time, Stoichiometry) CheckPurity->CheckParams No Oxygen Oxygen Contamination? Water->Oxygen No Purify Purify Solvent (Distillation, Alumina Column) Water->Purify Yes Peroxides Peroxide Contamination (e.g., in THF)? Oxygen->Peroxides No Degas Degas Solvent (N2 Sparge, Freeze-Pump-Thaw) Oxygen->Degas Yes RemovePeroxides Test and Remove Peroxides Peroxides->RemovePeroxides Yes Peroxides->CheckParams No Success Successful Polymerization Purify->Success Degas->Success RemovePeroxides->Success CheckParams->Success

Caption: Troubleshooting workflow for BCB reaction failures.

G cluster_impurities Solvent Impurities BCB_Monomer Benzocyclobutene (BCB) Monomer Heat Heat (>200 °C) BCB_Monomer->Heat Intermediate o-Quinodimethane Intermediate Heat->Intermediate Polymerization Polymerization Intermediate->Polymerization Clean Conditions Water H₂O Intermediate->Water Oxygen O₂ Intermediate->Oxygen Peroxide R-O-O-R Intermediate->Peroxide Desired_Polymer Desired BCB Polymer Polymerization->Desired_Polymer Side_Products Side Products & Incomplete Polymerization Water->Side_Products Oxygen->Side_Products Peroxide->Side_Products

Caption: Effect of impurities on the BCB polymerization pathway.

References

Regioselectivity issues in lithiation of benzocyclobutene Cr(CO)3 complex

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective lithiation of the (η⁶-benzocyclobutene)tricarbonylchromium(0) complex. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental work.

Troubleshooting Guide

This guide addresses common issues encountered during the lithiation and subsequent quenching of the benzocyclobutene Cr(CO)₃ complex.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Product 1. Incomplete Lithiation: Insufficient base, poor quality of the organolithium reagent, or reaction temperature is too high. 2. Degradation of the Complex: Presence of oxygen or moisture. Reaction temperature is too high, leading to decomposition. 3. Inefficient Quenching: The electrophile is not reactive enough, or there are side reactions with the electrophile.1. Optimize Lithiation: Titrate the organolithium solution before use. Use a slight excess of the base (1.1-1.2 equivalents). Ensure the reaction is maintained at a low temperature (-78 °C). 2. Ensure Inert Atmosphere: Use rigorously dried solvents and glassware. Perform the reaction under a positive pressure of an inert gas like argon or nitrogen.[1] 3. Select Appropriate Electrophile: Use highly reactive electrophiles. Add the electrophile at low temperature and allow the reaction to warm slowly.
Poor Regioselectivity (Mixture of Isomers) 1. Incorrect Base: While the complex exhibits high regioselectivity, a highly hindered base might be required to ensure deprotonation at the most acidic site. 2. Reaction Temperature Too High: Higher temperatures can lead to the formation of the thermodynamically favored product, which may differ from the kinetically favored one.[2][3][4] 3. Isomerization: The lithiated intermediate might be isomerizing before quenching.1. Choice of Base: Use of n-Butyllithium (n-BuLi) or Lithium 2,2,6,6-tetramethylpiperidide (TMPLi) has been shown to be highly regioselective for deprotonation at the C2 position.[5][6] 2. Maintain Low Temperature: Keep the reaction temperature at -78 °C during lithiation and quenching to ensure kinetic control.[7][8] 3. Minimize Reaction Time: Quench the reaction as soon as the lithiation is complete to minimize the chance of isomerization.
Formation of Unreacted Starting Material 1. Inactive Organolithium Reagent: The n-BuLi or other organolithium reagent has degraded due to improper storage. 2. Proton Source in the Reaction: Presence of moisture in the solvent, reagents, or from the atmosphere can quench the lithiated intermediate.1. Use Fresh or Titrated Reagent: Always use a fresh bottle of the organolithium reagent or titrate it before use to determine its exact concentration. 2. Strict Anhydrous Conditions: Ensure all solvents and reagents are anhydrous and that the reaction is performed under a strictly inert atmosphere.[1]
Benzylic Functionalization Instead of Aromatic 1. Incorrect Reaction Conditions: While aromatic deprotonation is favored, certain conditions could potentially lead to benzylic deprotonation.1. Confirm Reaction Setup: The use of BuLi or TMPLi in THF at -78 °C strongly favors aromatic C-H activation at the position alpha to the fused cyclobutane (B1203170) ring.[5][6] Benzylic deprotonation is generally not observed under these conditions for this specific complex.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity for the lithiation of (η⁶-benzocyclobutene)tricarbonylchromium(0)?

A1: The lithiation of the (η⁶-benzocyclobutene)Cr(CO)₃ complex is highly regioselective. Deprotonation occurs almost exclusively at the C2 position, which is the aromatic carbon alpha to the fused cyclobutane ring.[5][6] This high selectivity is attributed to the increased acidity of the protons at this position due to the strain of the fused four-membered ring and the electronic effects of the Cr(CO)₃ group. In contrast, the related (η⁶-indane)tricarbonylchromium complex yields a mixture of isomers upon lithiation.[5]

Q2: Which organolithium base is best for this reaction?

A2: Both n-Butyllithium (n-BuLi) and the bulkier base Lithium 2,2,6,6-tetramethylpiperidide (TMPLi) have been successfully used to achieve highly regioselective deprotonation at the C2 position.[5][6] The choice may depend on the specific electrophile to be used and the scale of the reaction.

Q3: What is the optimal temperature for the lithiation reaction?

A3: The optimal temperature for the lithiation is -78 °C (a dry ice/acetone bath). This low temperature ensures that the reaction is under kinetic control, which favors the formation of the C2-lithiated species, and minimizes potential side reactions or decomposition of the complex.[2][3][4][7][8]

Q4: How can I confirm that the lithiation has occurred before adding the electrophile?

A4: While direct confirmation is difficult without in-situ analysis, a common practice is to run a small-scale pilot reaction and quench with a simple electrophile like D₂O. Subsequent ¹H NMR analysis showing deuterium (B1214612) incorporation at the C2 position would confirm successful lithiation.

Q5: What are some common electrophiles that can be used to trap the lithiated intermediate?

A5: A variety of electrophiles can be used. Successful examples include methyl iodide (CH₃I), trimethylsilyl (B98337) chloride (TMSCl), iodine (I₂), and dimethylformamide (DMF) to yield the corresponding methylated, silylated, iodinated, and formylated products.[5]

Quantitative Data

The following table summarizes the reported yields for the synthesis of 2-substituted (η⁶-benzocyclobutene)tricarbonylchromium(0) complexes via lithiation and quenching with various electrophiles.

ElectrophileReagentProductYield (%)
Deuterium OxideD₂O2-Deuterio complex>80
Methyl IodideCH₃I2-Methyl complex>80
Trimethylsilyl ChlorideTMSCl2-Trimethylsilyl complex>80
IodineI₂2-Iodo complex50
DimethylformamideDMF2-Formyl complex67

Data sourced from Kündig, E. P., et al. Helvetica Chimica Acta, 1990.[5]

Experimental Protocols

Protocol 1: General Procedure for the Regioselective Lithiation and Quenching of (η⁶-benzocyclobutene)tricarbonylchromium(0)

Materials:

  • (η⁶-benzocyclobutene)tricarbonylchromium(0) complex

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • n-Butyllithium (n-BuLi) solution in hexanes (concentration determined by titration)

  • Electrophile (e.g., CH₃I, TMSCl)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Standard workup and purification reagents (e.g., diethyl ether, brine, anhydrous magnesium sulfate, silica (B1680970) gel)

Procedure:

  • Preparation: All glassware must be oven-dried and cooled under a stream of argon or nitrogen. The reaction should be carried out under a positive pressure of an inert gas.

  • Reaction Setup: Dissolve the (η⁶-benzocyclobutene)tricarbonylchromium(0) complex (1.0 eq) in anhydrous THF in a Schlenk flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add a solution of n-BuLi (1.1 eq) dropwise to the cooled solution while stirring. Maintain the temperature at -78 °C. Stir the resulting dark-colored solution for 30-60 minutes at this temperature.

  • Quenching: Add the chosen electrophile (1.2-1.5 eq) dropwise to the reaction mixture at -78 °C.

  • Warming: Allow the reaction mixture to slowly warm to room temperature over several hours or overnight.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution. Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 2-substituted complex.

Visualizations

Lithiation_Pathway cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Product Formation Start_Complex (η⁶-benzocyclobutene)Cr(CO)₃ Lithiated_Intermediate C2-Lithiated Complex Start_Complex->Lithiated_Intermediate Deprotonation Base n-BuLi or TMPLi THF, -78 °C Base->Lithiated_Intermediate Final_Product 2-Substituted Complex Lithiated_Intermediate->Final_Product Quenching Electrophile Electrophile (E⁺) Electrophile->Final_Product Troubleshooting_Workflow Start Experiment Start: Lithiation of Benzocyclobutene Cr(CO)₃ Problem Problem Encountered? Start->Problem LowYield Low Yield? Problem->LowYield Yes Success Successful Product Formation Problem->Success No PoorSelectivity Poor Regioselectivity? LowYield->PoorSelectivity No Sol_LowYield Check Base Activity Ensure Anhydrous Conditions Optimize Quenching LowYield->Sol_LowYield Yes NoReaction No Reaction? PoorSelectivity->NoReaction No Sol_Selectivity Maintain -78 °C Use n-BuLi/TMPLi Minimize Reaction Time PoorSelectivity->Sol_Selectivity Yes Sol_NoReaction Titrate/Replace n-BuLi Check for Moisture Verify Starting Material NoReaction->Sol_NoReaction Yes NoReaction->Success No Sol_LowYield->Start Re-run Experiment Sol_Selectivity->Start Re-run Experiment Sol_NoReaction->Start Re-run Experiment

References

Validation & Comparative

Comparing reactivity of Bicyclo[4.2.0]octa-1,3,5-triene vs cyclooctatetraene

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Comparison of the Reactivity of Bicyclo[4.2.0]octa-1,3,5-triene and Cyclooctatetraene (B1213319)

For researchers and professionals in drug development and chemical synthesis, understanding the nuanced reactivity of cyclic and bicyclic unsaturated systems is paramount. This guide provides a detailed, objective comparison of the reactivity of this compound (also known as benzocyclobutene) and 1,3,5,7-Cyclooctatetraene (COT), focusing on their behavior in key organic transformations.

Introduction to the Contestants

This compound is a strained bicyclic aromatic hydrocarbon. Its reactivity is largely dictated by the presence of the fused, strained four-membered ring, which can undergo thermal ring-opening to form a highly reactive intermediate.

Cyclooctatetraene (COT) is a non-aromatic, tub-shaped cyclic polyene.[1][2] Its non-planar structure allows it to avoid the destabilizing effects of antiaromaticity that a planar 8 π-electron system would experience.[1][2] Consequently, COT behaves more like a typical conjugated polyene rather than an aromatic compound.[1][2]

Comparative Reactivity Analysis

The reactivity of these two isomers of C₈H₈ is fundamentally different, primarily due to their distinct structural and electronic properties. This compound reacts primarily through a thermally induced electrocyclic ring-opening, while cyclooctatetraene's reactivity is either that of a typical alkene or proceeds through a minor valence isomer for cycloadditions.

Cycloaddition Reactions: A Tale of Two Intermediates

This compound participates in cycloaddition reactions, notably the Diels-Alder reaction, via a high-energy intermediate. Upon heating to approximately 180 °C, it undergoes a conrotatory ring-opening to form o-quinodimethane (also known as o-xylylene).[3] This reactive diene is then readily trapped by a dienophile to yield a variety of annulated products. The driving force for this trapping reaction is the restoration of the aromaticity of the benzene (B151609) ring.[4]

Figure 1: Diels-Alder reactivity pathway of this compound.

Cyclooctatetraene , in its stable tub conformation, is not suitably planar for concerted cycloaddition reactions.[2] Its Diels-Alder reactivity is attributed to its valence tautomer, bicyclo[4.2.0]octa-2,4,7-triene , which exists in a very small concentration (estimated to be about 0.01%) at equilibrium. This bicyclic isomer, containing a planar s-cis diene moiety, is highly reactive towards dienophiles.[5] At high concentrations of a very reactive dienophile, the rate-limiting step of the overall reaction becomes the electrocyclic isomerization of COT to its bicyclic tautomer.[5]

Figure 2: Diels-Alder reactivity pathway of Cyclooctatetraene.
FeatureThis compoundCyclooctatetraene
Reactive Species o-Quinodimethane (formed via thermal ring-opening)Bicyclo[4.2.0]octa-2,4,7-triene (valence tautomer)
Generation of Reactive Species Requires thermal activation (e.g., ~180 °C)Exists in a dynamic equilibrium at a very low concentration (~0.01%)
Driving Force for Cycloaddition Re-aromatization of the benzene ring in the productRelief of ring strain and formation of stable six-membered ring
Overall Reactivity in Cycloadditions Generally high upon thermal activation due to the formation of a reactive dieneLow for the parent molecule; reactivity depends on the equilibrium concentration and reactivity of its valence tautomer

Electrophilic Addition

As a non-aromatic polyene, cyclooctatetraene readily undergoes electrophilic addition reactions typical of alkenes.[6][7] For example, it reacts with bromine to give addition products.

This compound, possessing a benzene ring, is more susceptible to electrophilic aromatic substitution, although the strained cyclobutene (B1205218) ring can also undergo addition reactions, often leading to ring-opened products, especially under acidic conditions.

ReactionThis compoundCyclooctatetraene
Bromination Can undergo electrophilic aromatic substitution on the benzene ring or addition to the cyclobutene part, potentially leading to ring opening.[1][6]Undergoes electrophilic addition across one of the double bonds, similar to a typical alkene.
Reduction Reactions

Both molecules can be reduced, but the outcomes and conditions highlight their different electronic structures.

Cyclooctatetraene can be reduced by alkali metals (e.g., sodium in liquid ammonia) in a two-electron process to form the cyclooctatetraenide dianion (COT²⁻).[8][9] This dianion is a planar, 10 π-electron system and is therefore aromatic, making its formation favorable.[10]

This compound can also be reduced. For instance, reduction with a potassium mirror can generate the radical anion.[4] The reduction chemistry is less dominated by the formation of a highly stable aromatic anion compared to COT.

FeatureThis compoundCyclooctatetraene
Two-Electron Reduction Product Radical anion and further reduction products.Planar, aromatic 10 π-electron dianion (COT²⁻).
Driving Force for Reduction General acceptance of electrons.Formation of a highly stable, aromatic system.

Experimental Protocols

Diels-Alder Reaction of Cyclopentadiene (B3395910) with Maleic Anhydride (B1165640) (Illustrative Protocol)

This protocol for a classic Diels-Alder reaction illustrates the general conditions under which such cycloadditions are performed.

Materials:

Procedure:

  • Dissolve 175 mg of maleic anhydride in 0.8 mL of ethyl acetate in a Craig tube.

  • Add 0.8 mL of hexane and mix thoroughly.

  • Add 140 mg of freshly prepared cyclopentadiene to the solution.

  • Allow the mixture to stand for approximately 5 minutes, then initiate crystallization by scratching the inside of the tube.

  • Cool the mixture in an ice bath to maximize crystal formation.

  • Collect the crystalline product by centrifugation.[11]

Bromination of Benzocyclobutene

Materials:

Procedure:

  • Disperse 2.0 g (19.2 mmol) of benzocyclobutene in 12 mL of water in a three-necked flask.

  • Cool the mixture in an ice bath and stir in the dark.

  • Slowly add 1.2 mL (20 mmol) of liquid bromine via a constant pressure dropping funnel.

  • After the addition is complete, remove the ice bath and continue stirring at room temperature for 4.5 hours in the dark.

  • Extract the reaction mixture with n-hexane.

  • Adjust the pH of the aqueous layer to 7.

  • Collect the organic phase, wash with sodium sulfite solution until colorless, and dry over anhydrous sodium sulfate.

  • Remove the solvent by rotary evaporation and purify the product by vacuum distillation to obtain 4-bromobenzocyclobutene.[1][6]

Reduction of Cyclooctatetraene with Sodium in Liquid Ammonia (B1221849)

Materials:

  • Cyclooctatetraene

  • Sodium metal

  • Liquid ammonia (anhydrous)

  • Dry ice/isopropanol bath

Procedure:

  • Set up a reaction flask equipped with a dry ice condenser.

  • Condense anhydrous liquid ammonia into the flask, maintaining the temperature at approximately -78 °C using a dry ice/isopropanol bath.

  • Carefully add small pieces of sodium metal to the liquid ammonia until a persistent deep blue color is obtained, indicating the presence of solvated electrons.

  • Add a solution of cyclooctatetraene in a minimal amount of dry ether dropwise to the sodium-ammonia solution.

  • Stir the reaction mixture until the blue color disappears, indicating the consumption of the solvated electrons.

  • Quench the reaction by the slow addition of an ammonium (B1175870) chloride solution.

  • Allow the ammonia to evaporate, then extract the product with an organic solvent.[9][12]

Summary and Outlook

The reactivities of this compound and Cyclooctatetraene are distinct and complementary, offering different synthetic opportunities.

  • This compound is a valuable precursor for generating o-quinodimethanes, which are potent dienes for constructing polycyclic systems through Diels-Alder reactions. Its reactivity is unlocked through thermal activation.

  • Cyclooctatetraene behaves as a typical polyene in addition reactions. Its cycloaddition reactivity is indirect, relying on the small equilibrium concentration of its much more reactive valence tautomer. Its reduction to a stable aromatic dianion is a characteristic and synthetically useful transformation.

For synthetic chemists, the choice between these two C₈H₈ isomers depends on the desired transformation. This compound is the preferred starting material for thermally induced cycloadditions to form benz-annulated rings. In contrast, cyclooctatetraene is more suitable for standard electrophilic additions or for accessing the aromatic cyclooctatetraenide dianion for use in organometallic chemistry.

comparison_summary cluster_BCB This compound cluster_COT Cyclooctatetraene BCB Strained Bicyclic System OQDM o-Quinodimethane (Reactive Intermediate) BCB->OQDM Thermal Ring-Opening BCB_ES Electrophilic Substitution BCB->BCB_ES BCB_DA Diels-Alder Reactions OQDM->BCB_DA COT Non-aromatic Polyene COT_VT Bicyclo[4.2.0]octa-2,4,7-triene (Valence Tautomer) COT->COT_VT Equilibrium COT_EA Electrophilic Addition COT->COT_EA COT_Red Reduction to Aromatic Dianion COT->COT_Red COT_DA Diels-Alder Reactions COT_VT->COT_DA

Figure 3: Summary of the primary reactivity pathways.

References

A Comparative Guide to Theoretical and Experimental Data for Benzocyclobutene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of theoretical and experimental data for benzocyclobutene (BCB), a strained bicyclic hydrocarbon known for its unique thermal reactivity and applications in polymer chemistry and materials science. By presenting computational predictions alongside empirical findings, this document aims to offer a deeper understanding of BCB's properties and behavior, aiding in the design of new materials and synthetic pathways.

I. Structural and Spectroscopic Properties: A Tale of Two Methodologies

The correlation between calculated and measured properties is crucial for validating theoretical models and interpreting experimental results. Below, we compare theoretical predictions, primarily from Density Functional Theory (DFT), with experimental data for the key structural and spectroscopic features of benzocyclobutene.

Table 1: Comparison of Theoretical and Experimental Vibrational Frequencies (FT-IR & Raman)

Computational chemistry provides a powerful tool for predicting the vibrational spectra of molecules. DFT calculations, specifically using methods like B3LYP with a cc-pVTZ basis set, have shown excellent agreement with experimental FT-IR and Raman spectra for benzocyclobutene.[1]

Vibrational Mode DescriptionTheoretical Frequency (cm⁻¹) (B3LYP/cc-pVTZ)Experimental Frequency (cm⁻¹) (Vapor Phase IR)Experimental Frequency (cm⁻¹) (Liquid Phase Raman)
CH₂ Symmetric Stretch2928Not ReportedNot Reported
CH₂ Deformation1432Not ReportedNot Reported
Ring Puckering~200-300Not ReportedNot Reported
Ring Twisting~200-300Not ReportedNot Reported
Ring Flapping~200-300Not ReportedNot Reported

Note: Specific experimental values for all predicted vibrational modes were not available in the searched literature. The table highlights modes discussed in theoretical studies. The disappearance of the CH₂ deformation (1432 cm⁻¹) and its overtone (2830 cm⁻¹) and a significant decrease in the CH₂ symmetrical stretching vibration (2928 cm⁻¹) are key indicators of BCB ring-opening during curing.[2]

Table 2: Comparison of Theoretical and Experimental ¹H and ¹³C NMR Chemical Shifts

NMR spectroscopy is fundamental to the structural elucidation of organic molecules. While specific comparative tables for benzocyclobutene were not found, it is a common practice to compare experimental NMR data with values predicted by DFT calculations to confirm structural assignments.[3][4][5][6] Discrepancies between calculated and experimental shifts can often be attributed to solvent effects and the specific level of theory used.[3]

Experimental ¹H NMR Data (Representative)

ProtonChemical Shift (ppm)
Aromatic (ortho)~7.1
Aromatic (meta)~7.0
Benzylic (CH₂)~3.1

Experimental ¹³C NMR Data (Representative)

CarbonChemical Shift (ppm)
Aromatic (quaternary)~145
Aromatic (CH)~127
Aromatic (CH)~122
Benzylic (CH₂)~29

Note: The above are typical, approximate values. Actual experimental values can vary based on solvent and experimental conditions.

II. Thermal Properties and Reactivity

The most notable characteristic of benzocyclobutene is its thermally induced ring-opening reaction to form the highly reactive intermediate, o-xylylene. This transformation is the basis for its use in polymerization and Diels-Alder reactions.[7][8]

Table 3: Theoretical vs. Experimental Data for the Ring-Opening Reaction

The energy barrier for the ring-opening of BCB has been a subject of both theoretical and experimental investigation. DFT calculations have been employed to determine the activation energy barriers (ΔGₐ) for this process.[9]

ParameterTheoretical ValueExperimental Value
Ring-Opening Activation Energy (ΔGₐ)~40-50 kcal/mol (Calculated)Not explicitly found, but reaction proceeds at ~180-250°C
Ring-Opening/Curing Onset TemperatureDependent on substituents (Calculations show substituents can lower this)~180-250°C (unsubstituted)
Peak Exotherm (from DSC)Not Applicable~250-260°C

Substituents on the cyclobutene (B1205218) ring can significantly lower the ring-opening temperature, a finding that is consistent between theoretical calculations and experimental observations.[9][10] For instance, certain substitutions can lower the curing temperature by 20-100°C.[10]

Thermal Ring-Opening and Polymerization Mechanism

The thermal activation of benzocyclobutene initiates a conrotatory ring-opening to form o-xylylene. This intermediate can then undergo a [4+2] cycloaddition (Diels-Alder reaction) with a dienophile or dimerize and polymerize to form a highly cross-linked network.[2]

G BCB Benzocyclobutene TS Transition State BCB->TS Heat (~180-250°C) Conrotatory Ring Opening o_xylylene o-Xylylene Intermediate TS->o_xylylene Polymer Cross-linked Polymer o_xylylene->Polymer Polymerization Diels_Alder Diels-Alder Adduct o_xylylene->Diels_Alder Dienophile Dienophile Dienophile->Diels_Alder

Thermal Ring-Opening and Subsequent Reactions of Benzocyclobutene.

III. Dielectric and Physical Properties

Benzocyclobutene-based polymers are highly valued in the microelectronics industry for their excellent dielectric properties, which are critical for applications such as interlayer dielectrics and electronic packaging.[11][12]

Table 4: Experimental Physical and Dielectric Properties of Cured BCB Resins
PropertyExperimental Value
Physical Properties
Density0.957 g/cm³ (monomer)[8]
Boiling Point150 °C (monomer)[8]
Refractive Index (n_D)1.541 (monomer)[8]
Dielectric Properties (Cured Polymer)
Dielectric Constant (k)~2.6 - 2.7
Loss Tangent (tan δ)Low (e.g., < 0.001)
Thermal Properties (Cured Polymer)
Glass Transition Temperature (T_g)> 350 °C[12]
Thermal Decomposition Temperature (T_d5)> 400 °C
Coefficient of Thermal Expansion (CTE)~52 ppm/K[12]
Mechanical Properties (Cured Polymer)
Young's Modulus~3-4 GPa
Hardness~0.2-0.3 GPa

IV. Experimental Protocols

Detailed and consistent experimental procedures are essential for obtaining reliable and reproducible data. The following are generalized protocols for the key analytical techniques used to characterize benzocyclobutene and its polymers.

Differential Scanning Calorimetry (DSC)
  • Objective: To determine the curing temperature, peak exotherm, and glass transition temperature (T_g) of BCB resins.

  • Methodology:

    • A small sample (5-10 mg) of the uncured BCB resin is hermetically sealed in an aluminum DSC pan.

    • An empty, sealed aluminum pan is used as a reference.

    • The sample is placed in the DSC cell, which is purged with an inert gas (e.g., nitrogen) at a constant flow rate.

    • For cure analysis, the sample is heated at a constant ramp rate (e.g., 10 °C/min) from ambient temperature to a temperature above the completion of the curing exotherm (e.g., 350 °C).[13] The exothermic peak represents the curing reaction.

    • To determine T_g of a cured sample, the material is first cured in the DSC or an oven. Then, a heat-cool-heat cycle is performed, with the T_g being observed as a step change in the heat flow during the second heating scan.[14]

Thermogravimetric Analysis (TGA)
  • Objective: To evaluate the thermal stability and decomposition temperature of cured BCB polymers.

  • Methodology:

    • A small sample (5-10 mg) of the cured BCB polymer is placed in a TGA pan (typically platinum or ceramic).

    • The sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).[15]

    • The mass of the sample is continuously monitored as a function of temperature.

    • The thermal stability is often reported as the temperature at which 5% weight loss occurs (T_d5).[16]

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Objective: To monitor the curing process of BCB by observing changes in characteristic vibrational bands and to confirm the structure of the monomer and polymer.

  • Methodology:

    • For liquid monomers, a thin film can be cast between two salt plates (e.g., KBr or NaCl).

    • For solid polymers or to monitor curing, a thin film is typically spin-coated onto a silicon wafer or prepared as a KBr pellet.[17]

    • A background spectrum of the empty sample holder (or clean wafer/KBr pellet) is collected.

    • The sample spectrum is then recorded over a typical range of 4000-400 cm⁻¹.[17]

    • To monitor curing, spectra are taken at various stages of the thermal treatment. The disappearance of peaks associated with the cyclobutene ring (e.g., CH₂ deformation at ~1432 cm⁻¹) indicates the progression of the ring-opening reaction.[2]

V. Workflow for Correlating Theoretical and Experimental Data

The synergy between computational and experimental approaches is a cornerstone of modern materials science. The following diagram illustrates a typical workflow for the characterization of benzocyclobutene.

G cluster_theoretical Theoretical Workflow cluster_experimental Experimental Workflow mol_model Molecular Modeling (e.g., Benzocyclobutene) dft DFT Calculations (e.g., B3LYP/cc-pVTZ) mol_model->dft theo_props Predicted Properties: - Structure - Vibrational Frequencies - NMR Shifts - Activation Energies dft->theo_props comparison Data Comparison & Validation theo_props->comparison synthesis Synthesis/Purification of Benzocyclobutene characterization Spectroscopic & Thermal Analysis (FT-IR, NMR, DSC, TGA) synthesis->characterization exp_props Measured Properties: - Spectra - Curing Temperatures - Thermal Stability characterization->exp_props exp_props->comparison conclusion Refined Understanding & Model Improvement comparison->conclusion

Workflow for the integrated theoretical and experimental analysis of benzocyclobutene.

References

A Comparative Spectroscopic Analysis of Bicyclo[4.2.0]octa-1,3,5-triene Derivatives and Structurally Related Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic properties of bicyclo[4.2.0]octa-1,3,5-triene (also known as benzocyclobutene) and its derivatives against structurally similar compounds, namely indane and tetralin. The unique strained four-membered ring in this compound imparts distinct spectroscopic features that are crucial for its identification and characterization in various research and development applications, including polymer chemistry and medicinal chemistry.[1] This document presents a compilation of experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) to facilitate objective comparison.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its derivatives, alongside the corresponding data for indane and tetralin. This side-by-side comparison is designed to highlight the distinguishing spectral features arising from the differences in their cyclic frameworks.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm, Coupling Constants in Hz)

CompoundAromatic Protons (ppm)Benzylic Protons (ppm)Other Aliphatic Protons (ppm)
This compound7.18 - 7.05 (m, 4H)3.18 (s, 4H)-
Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethanol[2]7.24 - 7.04 (m, 4H)3.70 (m, 1H), 3.30 (dd, J=14.1, 5.3, 1H), 2.92 (dd, J=14.1, 2.5, 1H)3.94 - 3.82 (m, 2H, -CH₂OH)
Indane[3]7.25 - 7.10 (m, 4H)2.92 (t, J=7.5, 4H)2.11 (quintet, J=7.5, 2H)
Tetralin[4]~7.0 (m, 4H)~2.75 (t, 4H)~1.80 (m, 4H)

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundAromatic C (ppm)Benzylic C (ppm)Other Aliphatic C (ppm)
This compound[5]145.5 (2C), 127.2 (2C), 122.3 (2C)29.7 (2C)-
Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethanol[2]147.0, 144.4, 127.6, 126.8, 123.1, 122.545.4, 33.866.0 (-CH₂OH)
Indane[3]144.5 (2C), 126.3 (2C), 124.5 (2C)32.5 (2C)25.4
Tetralin[4]137.1 (2C), 129.2 (2C), 125.9 (2C)29.3 (2C)23.3 (2C)

Table 3: IR Spectroscopic Data (Key Absorption Bands in cm⁻¹)

CompoundAromatic C-H StretchAliphatic C-H StretchC=C Stretch (Aromatic)
This compound~3070-3020~2950-2850~1600, 1480
Indane[6]~3070-3020~2960-2850~1605, 1485, 1460
Tetralin[7]3047, 30183000-28401610, 1507

Table 4: UV-Vis Spectroscopic Data (λmax in nm)

Compoundλmax (nm)Solvent
This compound[8]269, 273, 279Hexane
Indane264, 272Not Specified
Tetralin[4][9]266, 274Alcohol/Vapor

Table 5: Mass Spectrometry Data (Key m/z values)

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound[10]104103, 78, 77, 51
This compound-7-carboxylic acid[11]148104, 103, 78, 77
Indane[3][12]118117, 91, 65, 39
Tetralin[4][13]132104, 91, 78, 65

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These represent typical procedures and may be adapted based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the analyte is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is commonly used as an internal standard (0 ppm).

  • Instrumentation: ¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H nuclei.

  • ¹H NMR Acquisition: A standard pulse sequence is used to acquire the ¹H NMR spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm for these compounds), and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence is generally used to obtain a spectrum with single lines for each unique carbon atom. A wider spectral width (e.g., 0-220 ppm) is required. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are necessary compared to ¹H NMR.

Infrared (IR) Spectroscopy
  • Sample Preparation: For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Solid samples are typically analyzed as a KBr pellet or as a mull in Nujol.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is commonly used.

  • Data Acquisition: The spectrum is typically recorded in the mid-infrared range (4000-400 cm⁻¹). A background spectrum of the empty sample holder (or salt plates) is first collected and automatically subtracted from the sample spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: A dilute solution of the analyte is prepared in a UV-transparent solvent (e.g., ethanol, hexane, or cyclohexane). The concentration is adjusted to obtain an absorbance reading between 0.1 and 1.0 at the λmax.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is typically used.

  • Data Acquisition: The instrument is first zeroed with a cuvette containing the pure solvent (the blank). The sample solution is then placed in the sample beam path, and the absorbance is measured over a specific wavelength range (e.g., 200-400 nm). The wavelength of maximum absorbance (λmax) is then determined from the resulting spectrum.[14]

Mass Spectrometry (MS)
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or, more commonly, coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: For these relatively small and volatile molecules, Electron Ionization (EI) is a common technique. In EI, the sample is bombarded with a high-energy electron beam, causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: An electron multiplier or other suitable detector records the abundance of each ion, generating the mass spectrum.

Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of a this compound derivative, from initial sample preparation to final structure elucidation.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation & Initial Characterization cluster_spectroscopy Spectroscopic Data Acquisition cluster_data_analysis Data Analysis & Interpretation cluster_structure_elucidation Structure Elucidation Sample Unknown this compound Derivative Purification Purification (e.g., Chromatography) Sample->Purification Purity Purity Assessment (e.g., TLC, HPLC) Purification->Purity MS Mass Spectrometry (MS) Purity->MS IR Infrared (IR) Spectroscopy Purity->IR NMR NMR Spectroscopy (1H, 13C, 2D) Purity->NMR UV_Vis UV-Vis Spectroscopy Purity->UV_Vis MS_Analysis Determine Molecular Formula & Fragmentation MS->MS_Analysis IR_Analysis Identify Functional Groups IR->IR_Analysis NMR_Analysis Determine Connectivity & Stereochemistry NMR->NMR_Analysis UV_Vis_Analysis Analyze Conjugated System UV_Vis->UV_Vis_Analysis Combine_Data Combine All Spectroscopic Data MS_Analysis->Combine_Data IR_Analysis->Combine_Data NMR_Analysis->Combine_Data UV_Vis_Analysis->Combine_Data Propose_Structure Propose Putative Structure(s) Combine_Data->Propose_Structure Confirmation Structure Confirmation Propose_Structure->Confirmation

Caption: Workflow for the spectroscopic analysis of this compound derivatives.

References

A Comparative Analysis of Bicyclo[4.2.0]octa-2,4,7-triene and its Isomer via High-Level Ab Initio Methods

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of the thermodynamic stability of bicyclo[4.2.0]octa-2,4,7-triene (BOT) and its valence isomer, 1,3,5,7-cyclooctatetraene (COT), has been elucidated through high-level ab initio computational studies. These theoretical investigations provide crucial insights into the energetic landscape of these C8H8 isomers, revealing their relative stabilities and the energetic barrier to their interconversion.

A key study in this area utilized sophisticated computational methods, namely G2 and G2(MP2) levels of theory, to determine the heats of formation and total energies of both BOT and various conformations of COT.[1][2][3] The findings from this research offer a quantitative comparison, which is essential for researchers and professionals in drug development and chemical synthesis who rely on accurate thermodynamic data for molecular design and reaction planning.

Comparative Thermodynamic Data

The following table summarizes the key quantitative data from the high-level ab initio study, comparing the calculated total energies and heats of formation for bicyclo[4.2.0]octa-2,4,7-triene and the D2d structure of 1,3,5,7-cyclooctatetraene, which is the most stable conformer of COT.

ParameterBicyclo[4.2.0]octa-2,4,7-triene (BOT)1,3,5,7-Cyclooctatetraene (COT, D2d)
G2(MP2) Total Energy (0 K, Hartrees) -307.99933-308.01256
G2 Total Energy (0 K, Hartrees) -308.01011-308.02223
G2(MP2) Enthalpy (298 K, Hartrees) -307.99933-308.01256
G2 Enthalpy (298 K, Hartrees) -308.01011-308.02223
G2(MP2) Heat of Formation (298 K, kcal/mol) 78.570.3
G2 Heat of Formation (298 K, kcal/mol) 78.070.4
Experimental Heat of Formation (298 K, kcal/mol) Not Available71.1 ± 0.2

Data sourced from Castaño, O., Notario, R., & Gomperts, R. (1998). Heats of Formation of 1,3,5,7-Cyclooctatetraene and Bicyclo[4.2.0]octa-2,4,7-triene. A High-Level ab Initio Study. The Journal of Physical Chemistry A, 102(26), 5267–5270.[1][2][3]

The data clearly indicates that 1,3,5,7-cyclooctatetraene is thermodynamically more stable than bicyclo[4.2.0]octa-2,4,7-triene, with a lower heat of formation by approximately 7.6 kcal/mol at the G2 level of theory.[2] This difference in stability is a critical factor in understanding the dynamics of their interconversion.

Experimental Protocols: High-Level Ab Initio Calculations

The thermodynamic data presented were obtained through rigorous computational chemistry protocols. The primary methods employed were the Gaussian-2 (G2) and G2(MP2) theories. These are composite methods designed to achieve high accuracy in thermochemical calculations. A generalized workflow for such a study is outlined below.

A crucial aspect of the study was the use of isodesmic and homodesmotic reactions to calculate the heats of formation.[1][3] These theoretical reaction schemes are designed to cancel out systematic errors in the calculations, leading to more reliable results that are in good agreement with experimental values where available.[1][2][3]

G cluster_workflow Computational Chemistry Workflow start Define Molecular Structures (BOT and COT Isomers) geom_opt Geometry Optimization (e.g., CASSCF/6-31G(d)) start->geom_opt freq_calc Frequency Calculation (Confirm Minima, Obtain ZPE) geom_opt->freq_calc single_point Single-Point Energy Calculations (Higher Levels of Theory, e.g., MP2, QCISD(T)) freq_calc->single_point g2_calc G2/G2(MP2) Composite Method (Combine Energies for High Accuracy) single_point->g2_calc thermo_chem Thermochemical Analysis (Calculate Heats of Formation, Enthalpies) g2_calc->thermo_chem comparison Comparative Analysis (BOT vs. COT) thermo_chem->comparison

A generalized workflow for high-level ab initio computational studies.

Valence Isomerization Pathway

The interconversion between 1,3,5,7-cyclooctatetraene and bicyclo[4.2.0]octa-2,4,7-triene is a classic example of a valence isomerization, a pericyclic reaction where sigma and pi bonds reorganize. The computational study provides the energetic difference between these two isomers, which is a key component of the overall reaction profile.

G cluster_pathway Valence Isomerization Pathway COT 1,3,5,7-Cyclooctatetraene (COT) (D2d symmetry) TS Transition State COT->TS ΔH ≈ 7.6 kcal/mol (G2) BOT Bicyclo[4.2.0]octa-2,4,7-triene (BOT) (Cs symmetry) TS->BOT

Energetic relationship in the valence isomerization of COT to BOT.

This diagram illustrates the relative thermodynamic stabilities of the two isomers as determined by the high-level ab initio calculations. The energy difference of approximately 7.6 kcal/mol represents the difference in their heats of formation, indicating that the equilibrium lies in favor of the more stable 1,3,5,7-cyclooctatetraene. The transition state connecting these two isomers represents the energy barrier for this isomerization, a critical parameter for understanding the kinetics of this transformation.

References

A Comparative Guide to the Thermodynamics and Reactivity of Benzocyclobutene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the thermodynamic properties and reactivity of benzocyclobutene (BCB) and its derivatives. By understanding the interplay between ring strain, electronic effects, and reaction conditions, researchers can better leverage these versatile molecules in a range of applications, from polymer science to medicinal chemistry. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes fundamental reaction pathways and workflows.

Introduction to Benzocyclobutene

Benzocyclobutene (BCB) is a unique bicyclic hydrocarbon consisting of a benzene (B151609) ring fused to a cyclobutane (B1203170) ring. The inherent ring strain of the four-membered ring makes BCB and its derivatives kinetically reactive at elevated temperatures, while the aromatic ring imparts thermodynamic stability. The principal thermal reaction of BCB is a conrotatory ring-opening to form the highly reactive intermediate, o-xylylene (B1219910) (or o-quinodimethane). This intermediate can readily undergo a variety of reactions, most notably [4+2] cycloadditions (Diels-Alder reactions), making BCB a valuable synthon for the construction of complex polycyclic systems. The temperature at which this ring-opening occurs is a critical parameter that can be tuned by the introduction of substituents on either the aromatic or the cyclobutane ring.

Thermodynamic Properties: Ring Strain and Stability

The reactivity of benzocyclobutene derivatives is intrinsically linked to the strain energy of the fused four-membered ring. This strain is a combination of angle strain, due to the deviation of the bond angles from the ideal sp³ hybridization, and torsional strain. The relief of this strain is a major driving force for the thermal ring-opening reaction.

Computational studies, often employing Density Functional Theory (DFT), are instrumental in quantifying the thermodynamic parameters of BCB derivatives. The activation energy (ΔG‡) for the ring-opening process is a key descriptor of the kinetic stability of a given derivative. A lower activation energy corresponds to a lower ring-opening temperature.

Substituents can significantly influence the strain energy and the activation barrier for ring-opening. Both electron-donating and electron-withdrawing groups can lower the activation energy compared to unsubstituted BCB. For instance, theoretical calculations have shown that disubstituted BCBs with both electron-donating and electron-withdrawing groups can exhibit a significantly lower activation energy for ring-opening.

Reactivity and Ring-Opening Temperatures

The thermal isomerization of benzocyclobutene to o-xylylene is a pericyclic reaction that proceeds via a conrotatory mechanism, in accordance with the Woodward-Hoffmann rules. The generated o-xylylene is a transient species that can be trapped by a dienophile in a Diels-Alder reaction to form a stable six-membered ring, thereby restoring the aromaticity of the benzene ring. In the absence of a suitable trapping agent, the o-xylylene can dimerize or polymerize.

The ring-opening temperature is a critical parameter for practical applications, particularly in polymer chemistry where BCB-containing monomers are used to form thermosetting polymers. This "curing" temperature can be experimentally determined using techniques such as Differential Scanning Calorimetry (DSC), which measures the heat flow associated with the exothermic ring-opening and subsequent reactions. A lower curing temperature is often desirable to avoid thermal degradation of other components in a material.

Comparative Data on Ring-Opening Temperatures

The following table summarizes the peak ring-opening or curing temperatures for a selection of benzocyclobutene derivatives as determined by DSC. This data illustrates the influence of substitution on the reactivity of the BCB core.

Benzocyclobutene DerivativeSubstituent(s)Peak Ring-Opening/Curing Temperature (°C)Reference
Conventional BCBsUnsubstituted (in polymer backbone)~250[1][2]
Tetraphenylethylene (TPE)-functionalized BCBTPE with ether linkage on cyclobutane ring190[1]
BCB-diphenol monomerDiphenol linkageNot specified, higher than TPE-BCB[1]
Amide/ester/acyloxy modified BCBAmide, ester, or acyloxy on cyclobutane ring~230 (20°C lower than unsubstituted)[3]
Cyano-containing BCB-imide monomerCyano and imide groups217.3 - 287.7[2]
BCB-functionalized polycarbonatePolycarbonate backboneNot specified, cured at high temperature[4]
Carbosilane-containing BCB (CS-BCB)Carbosilane linkage~253[5][6]

Key Reaction Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the fundamental reaction pathway of benzocyclobutene and a typical workflow for the characterization of new BCB derivatives.

Reaction_Pathway BCB Benzocyclobutene (Strained Ring) TS Transition State BCB->TS Δ (Heat) ~180-250°C o_xylylene o-Xylylene (Reactive Intermediate) TS->o_xylylene Ring Opening Adduct Diels-Alder Adduct (Stable Product) o_xylylene->Adduct [4+2] Cycloaddition Polymer Polymerization/ Dimerization o_xylylene->Polymer Self-reaction Dienophile Dienophile (e.g., Maleic Anhydride) Dienophile->Adduct

Caption: Thermal ring-opening of benzocyclobutene and subsequent reactions.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_reactivity Thermodynamic & Reactivity Analysis cluster_application Application Testing Synthesis Synthesis of BCB Derivative Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS FTIR FTIR Spectroscopy Purification->FTIR DSC Differential Scanning Calorimetry (DSC) (Determine Ring-Opening Temp.) FTIR->DSC TGA Thermogravimetric Analysis (TGA) (Thermal Stability) FTIR->TGA Trapping Diels-Alder Trapping Experiment FTIR->Trapping Polymerization Polymerization & Curing Studies DSC->Polymerization Properties Material Property Measurement (Dielectric, Mechanical) Polymerization->Properties

Caption: A typical experimental workflow for the characterization of a new benzocyclobutene derivative.

Experimental Protocols

Detailed experimental procedures are crucial for the accurate comparison of benzocyclobutene derivatives. Below are representative protocols for key experiments.

Synthesis of a Representative Benzocyclobutene Derivative

This protocol outlines a general procedure for the synthesis of a BCB derivative, which may require optimization depending on the specific target molecule.

Materials:

  • Appropriate starting materials (e.g., a substituted o-xylene (B151617) derivative)

  • Reagents for cyclization (e.g., a strong base like n-butyllithium)

  • Anhydrous solvents (e.g., tetrahydrofuran, diethyl ether)

  • Quenching agent (e.g., water, ammonium (B1175870) chloride solution)

  • Reagents for purification (e.g., silica (B1680970) gel for chromatography, solvents for recrystallization)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Dissolve the starting material in the appropriate anhydrous solvent under a nitrogen atmosphere.

  • Cool the reaction mixture to the required temperature (e.g., -78 °C using a dry ice/acetone bath).

  • Slowly add the cyclizing agent (e.g., n-butyllithium) via the dropping funnel over a period of 30-60 minutes.

  • Stir the reaction mixture at the specified temperature for the required duration.

  • Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography).

  • Upon completion, quench the reaction by the slow addition of the quenching agent.

  • Allow the mixture to warm to room temperature and perform an aqueous workup (e.g., extraction with an organic solvent, washing with brine, and drying over an anhydrous salt like magnesium sulfate).

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired benzocyclobutene derivative.

  • Characterize the final product using NMR spectroscopy, mass spectrometry, and FTIR spectroscopy.

Determination of Ring-Opening Temperature by Differential Scanning Calorimetry (DSC)

DSC is used to measure the temperature and heat flow associated with the thermal transitions in a material, providing a clear indication of the exothermic ring-opening and polymerization of BCB derivatives.

Apparatus:

  • Differential Scanning Calorimeter

  • Hermetically sealed aluminum pans

  • Nitrogen gas supply for purging

Procedure:

  • Accurately weigh a small amount of the benzocyclobutene derivative (typically 2-5 mg) into an aluminum DSC pan.

  • Seal the pan hermetically.

  • Place the sample pan and an empty reference pan into the DSC cell.

  • Purge the DSC cell with nitrogen at a constant flow rate (e.g., 50 mL/min) to maintain an inert atmosphere.

  • Heat the sample from room temperature to a temperature above the expected ring-opening temperature (e.g., 300-350 °C) at a constant heating rate (e.g., 10 °C/min).[1]

  • Record the heat flow as a function of temperature.

  • The exothermic peak in the DSC thermogram corresponds to the ring-opening and subsequent polymerization of the benzocyclobutene derivative. The peak maximum is typically reported as the ring-opening or curing temperature.[5]

Diels-Alder Trapping of the o-Xylylene Intermediate

This experiment confirms the formation of the o-xylylene intermediate by trapping it with a suitable dienophile.

Materials:

  • Benzocyclobutene derivative

  • Dienophile (e.g., maleic anhydride, N-phenylmaleimide)

  • High-boiling point solvent (e.g., xylene, toluene)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the benzocyclobutene derivative and an excess of the dienophile in the solvent.

  • Heat the reaction mixture to reflux for several hours.

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • If the product crystallizes upon cooling, collect it by vacuum filtration.

  • If the product does not crystallize, remove the solvent under reduced pressure and purify the residue by column chromatography.

  • Characterize the resulting Diels-Alder adduct by NMR spectroscopy and mass spectrometry to confirm its structure.

This guide provides a foundational understanding of the thermodynamic and reactivity principles governing benzocyclobutene derivatives. The provided data and protocols serve as a valuable resource for researchers in the design and application of these versatile chemical entities.

References

A Comparative Guide to the Synthesis of Bicyclo[4.2.0]octa-1,3,5-trien-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two primary synthetic routes to Bicyclo[4.2.0]octa-1,3,5-trien-3-ol, a valuable functionalized benzocyclobutene derivative. The comparison focuses on a modern, efficient method versus a traditional, less commonly used approach, with supporting experimental data and protocols to inform synthetic strategy.

Introduction

Bicyclo[4.2.0]octa-1,3,5-trien-3-ol, also known as 3-hydroxybenzocyclobutene, is a key intermediate in the synthesis of various polymers and pharmacologically active molecules. The selection of an appropriate synthetic route is crucial for achieving optimal yields, purity, and scalability. This guide compares a recently developed facile synthesis via Baeyer-Villiger oxidation with the classical approach involving the diazotization of the corresponding amine.

Comparative Data Summary

The following table summarizes the key quantitative data for the two primary synthesis routes to Bicyclo[4.2.0]octa-1,3,5-trien-3-ol.

ParameterRoute 1: Baeyer-Villiger OxidationRoute 2: Diazotization of Amine
Starting Material Bicyclo[4.2.0]octa-1,3,5-triene-3-carbaldehyde3-Aminothis compound
Key Reagents Permonophosphoric acid, Acetonitrile (B52724)Sodium nitrite (B80452), Hydrochloric acid, Water
Overall Yield 70%[1]Not explicitly reported, generally lower
Reaction Conditions 0°C to room temperature[1]0-5°C for diazotization, then warming[1]
Advantages High yield, avoids harsh reagents, good selectivity[1]Utilizes a classical, well-known reaction
Disadvantages Requires synthesis of the starting aldehydeLower efficiency, potential for side reactions, accessibility of the starting amine[1]

Synthesis Route Diagrams

The logical flow of the two compared synthesis routes is depicted below.

Synthesis_Comparison cluster_0 Route 1: Baeyer-Villiger Oxidation cluster_1 Route 2: Diazotization Aldehyde This compound-3-carbaldehyde Phenol_1 Bicyclo[4.2.0]octa-1,3,5-trien-3-ol Aldehyde->Phenol_1 Permonophosphoric acid, MeCN, 70% Amine 3-Aminothis compound Diazonium Diazonium Salt Intermediate Amine->Diazonium NaNO2, HCl 0-5°C Phenol_2 Bicyclo[4.2.0]octa-1,3,5-trien-3-ol Diazonium->Phenol_2 H2O, warm Starting Materials Starting Materials

Caption: Comparison of two synthetic routes to Bicyclo[4.2.0]octa-1,3,5-trien-3-ol.

Experimental Protocols

Route 1: Facile Synthesis via Baeyer-Villiger Oxidation

This modern approach provides a high-yield synthesis from the corresponding aldehyde.

Step 1a: Synthesis of this compound-3-carbaldehyde from Bromobenzocyclobutene [1]

  • A Grignard reagent is prepared from bromobenzocyclobutene.

  • The Grignard reagent is then treated with dimethylformamide (DMF).

  • The reaction is subsequently quenched with ammonium (B1175870) chloride.

  • This procedure affords the aldehyde in a 90% yield.[1]

Step 1b: Synthesis of this compound-3-carbaldehyde from Benzocyclobutene [1]

  • Benzocyclobutene is reacted with dichloromethyl methyl ether in the presence of titanium tetrachloride.

  • An aqueous workup follows.

  • This method provides the aldehyde in a 70% yield.[1]

Step 2: Baeyer-Villiger Oxidation to Bicyclo[4.2.0]octa-1,3,5-trien-3-ol [1]

  • To a stirred suspension of 14.2 g of phosphorus pentoxide in 60 mL of acetonitrile at 0°C, a solution of 10 g of 70% hydrogen peroxide in 20 mL of acetonitrile is added over a period of 45 minutes.

  • The mixture is slowly warmed to room temperature and stirred for 16 hours to form a solution of permonophosphoric acid.

  • This freshly prepared solution is then used to treat this compound-3-carbaldehyde.

  • The reaction smoothly undergoes a Baeyer-Villiger rearrangement to afford the desired phenol (B47542) in 70% yield.[1]

Route 2: Traditional Synthesis via Diazotization of Amine

Step 1: Synthesis of 3-Aminothis compound

The synthesis of the starting amine is not trivial. Literature suggests that it can be prepared, though it is not easily accessible.[1] Methods for the synthesis of aminobenzocyclobutane derivatives often involve multi-step sequences, for instance, starting from a corresponding nitro compound followed by reduction.

Step 2: Diazotization and Hydrolysis to Bicyclo[4.2.0]octa-1,3,5-trien-3-ol (Representative Protocol)

  • 3-Aminothis compound is dissolved in an aqueous solution of a strong acid, such as hydrochloric or sulfuric acid, and cooled to 0-5°C.

  • A solution of sodium nitrite in water is added dropwise while maintaining the low temperature to form the corresponding diazonium salt.

  • The reaction mixture is then gently warmed, leading to the decomposition of the diazonium salt and the evolution of nitrogen gas, to yield Bicyclo[4.2.0]octa-1,3,5-trien-3-ol.

Conclusion

The Baeyer-Villiger oxidation of this compound-3-carbaldehyde represents a superior synthetic route to Bicyclo[4.2.0]octa-1,3,5-trien-3-ol, offering a significantly higher yield and milder reaction conditions compared to the traditional diazotization of the corresponding amine.[1] The starting aldehyde for the Baeyer-Villiger route is also readily accessible from either benzocyclobutene or its bromo-derivative in high yields.[1] For researchers and professionals in drug development and materials science, the "facile synthesis" (Route 1) is the recommended method for its efficiency and practicality.

References

Unraveling the Formation of Benzocyclobutene: A DFT-Driven Mechanistic Comparison

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the computational analysis of benzocyclobutene synthesis, comparing the prominent palladium-catalyzed C-H activation and the classic thermal electrocyclization pathways. This guide provides researchers, scientists, and drug development professionals with a comparative overview of reaction mechanisms, supported by quantitative DFT data and detailed computational protocols.

Benzocyclobutene (BCB) and its derivatives are crucial building blocks in organic synthesis, serving as versatile precursors for complex polycyclic molecules and polymers due to the unique reactivity of the strained four-membered ring.[1][2] Understanding the intricate mechanisms of BCB formation is paramount for optimizing existing synthetic routes and designing novel ones. Density Functional Theory (DFT) has emerged as a powerful tool to elucidate these complex reaction pathways, offering detailed energetic and structural insights that are often inaccessible through experimental means alone.

This guide compares two major DFT-elucidated mechanisms for benzocyclobutene formation: the modern palladium-catalyzed intramolecular C(sp³)-H activation and the traditional thermal electrocyclization of o-quinodimethanes.

Mechanistic Showdown: C-H Activation vs. Electrocyclization

The synthesis of benzocyclobutenes can be broadly approached via two distinct strategies, each with its own set of mechanistic intricacies that have been successfully mapped out by DFT calculations.

The Direct Approach: Palladium-Catalyzed C(sp³)-H Activation

A significant advancement in BCB synthesis involves the intramolecular C-H activation of methyl groups on an aromatic ring, typically catalyzed by a palladium complex.[3][4] This method offers a direct route to the BCB core from readily available precursors. DFT studies, particularly by Baudoin, Clot, and their collaborators, have been instrumental in deciphering this mechanism.[5][6]

The reaction proceeds through a catalytic cycle involving oxidative addition, C-H activation, and reductive elimination. DFT calculations have pinpointed the C-H cleavage as the rate-determining step and have shed light on the critical role of the base and the phosphine (B1218219) ligand in facilitating this process.[3][5]

cluster_cat_cycle Pd-Catalyzed C-H Activation Cycle Reactant Ar-Br + Pd(0)L OxAdd Oxidative Addition Intermediate1 Ar-Pd(II)(L)-Br Reactant->Intermediate1 OxAdd->Intermediate1 CH_Activation C-H Activation (Rate-Limiting) Intermediate2 Palladacycle Intermediate1->Intermediate2 CH_Activation->Intermediate2 Reduct_Elim Reductive Elimination Product Benzocyclobutene Intermediate2->Product Catalyst_Regen Pd(0)L Intermediate2->Catalyst_Regen Reduct_Elim->Product Catalyst_Regen->Reactant

Figure 1. Simplified workflow of the Pd-catalyzed C-H activation mechanism for benzocyclobutene formation.

The Classic Route: Thermal Electrocyclization of o-Quinodimethane

The formation of benzocyclobutene via the thermal 4π-electrocyclization of an o-quinodimethane (also known as o-xylylene) intermediate is a well-established pericyclic reaction.[2][7] Benzocyclobutenes themselves are often used as stable precursors that, upon heating, undergo a conrotatory ring-opening to generate the highly reactive o-quinodimethane, which can then be trapped by a dienophile in a Diels-Alder reaction.[2][8] The formation of BCB is the reverse, microscopic-reverse reaction.

DFT calculations have been employed to study the thermodynamics and kinetics of this equilibrium. These studies focus on the relative stabilities of the substituted benzocyclobutene and the corresponding (E)- and (Z)-o-xylylene isomers, as well as the activation barriers for the electrocyclic ring-opening and closing, which are governed by the principles of orbital symmetry.[9][10]

G cluster_pathway Thermal Electrocyclization Pathway cluster_reaction Subsequent Reaction BCB Benzocyclobutene TS Transition State (Conrotatory) BCB->TS Δ (Heat) oQDM o-Quinodimethane (o-Xylylene) TS->oQDM Dienophile Dienophile DielsAlder Diels-Alder Reaction DA_Product Polycyclic Product oQDM->DA_Product Dienophile->DA_Product DielsAlder->DA_Product

Figure 2. The equilibrium between benzocyclobutene and o-quinodimethane and subsequent Diels-Alder reaction.

Quantitative Comparison: DFT-Calculated Energetics

DFT calculations provide crucial quantitative data, such as activation and reaction energies, which allow for a direct comparison of the feasibility of different mechanistic pathways. The tables below summarize key energetic data from published DFT studies.

Table 1: DFT (B3PW91) Calculated Activation Free Energies for Pd-Catalyzed C-H Activation

Reactant SubstrateBasePhosphine LigandRate-Determining StepActivation ΔG‡ (kcal/mol)Reference
2-bromo-tert-butylbenzeneCarbonate (K₂CO₃)P(tBu)₃C-H Activation25.1[5]
2-bromo-tert-butylbenzeneAcetateP(tBu)₃C-H Activation> 25.1[5][6]
2-bromo-tert-butylbenzeneBicarbonateP(tBu)₃C-H Activation> 25.1[6]

This data highlights the superior efficiency of carbonate as a base, as predicted by DFT calculations and confirmed experimentally.

Table 2: DFT (Becke3LYP/6-311G(d,p)) Calculated Energies for Benzocyclobutene Ring Opening

Substituted BenzocyclobuteneIsomer FormedFormation Energy (kcal/mol)NoteReference
1-Methylbenzocyclobutene(E)-o-xylylene12.5Endothermic
1-Methylbenzocyclobutene(Z)-o-xylylene14.5Endothermic
1-Aminobenzocyclobutene(E)-o-xylylene1.8Endothermic
1-Aminobenzocyclobutene(Z)-o-xylylene-1.1Exothermic

These calculations demonstrate how substituents dramatically influence the thermodynamics of the ring-opening process. Electron-donating groups like amino substituents lower the energy required for ring-opening and can even favor the o-xylylene (B1219910) form.

Experimental and Computational Protocols

Reproducibility and transparency are cornerstones of scientific research. Herein are the generalized methodologies employed in the cited DFT studies.

DFT Calculations for Pd-Catalyzed C-H Activation

The mechanistic studies on the palladium-catalyzed formation of benzocyclobutenes were predominantly carried out using the DFT method.[5][6]

  • Software: Gaussian 03 or similar quantum chemistry packages.

  • Functional: The B3PW91 hybrid functional was commonly used.

  • Basis Set: A combination of basis sets was typically employed. For instance, the LANL2DZ basis set with its associated effective core potential (ECP) for the palladium atom, and the 6-31G(d,p) basis set for all other atoms (H, C, O, P, Br).

  • Solvation Model: The Polarizable Continuum Model (PCM) was often used to account for the solvent effects (e.g., in DMF).

  • Methodology: Full geometry optimizations were performed for all stationary points (reactants, intermediates, transition states, and products). Frequency calculations were then carried out at the same level of theory to characterize the nature of these stationary points (zero imaginary frequencies for minima, one imaginary frequency for transition states) and to obtain thermal corrections for Gibbs free energies at the experimental temperature.

DFT Calculations for Thermal Electrocyclization

The study of the thermal equilibrium between benzocyclobutenes and o-xylylenes also relies heavily on DFT calculations.

  • Software: Standard quantum chemistry software suites.

  • Functional: The Becke3LYP hybrid functional is a common choice for these systems.

  • Basis Set: The 6-311G(d,p) basis set was used to provide a good balance between accuracy and computational cost for these organic molecules.

  • Methodology: Geometries of the benzocyclobutenes and the corresponding (E)- and (Z)-o-xylylenes were optimized. Vibrational frequency calculations were performed to confirm the structures as true minima on the potential energy surface and to calculate zero-point vibrational energies (ZPE). The reported formation energies are typically corrected with these ZPE values.

Conclusion

DFT studies have provided invaluable, atom-level insights into the mechanisms of benzocyclobutene formation.

  • For palladium-catalyzed C-H activation , DFT calculations have successfully rationalized the experimental observations, identifying the rate-limiting step and elucidating the crucial role of the base and ligands. This predictive power can guide the development of more efficient catalytic systems.

  • For thermal electrocyclization , DFT provides a quantitative understanding of the thermodynamics, explaining how substituents can be used to tune the stability of benzocyclobutenes and control the formation of the reactive o-quinodimethane intermediates.

By comparing these computationally-derived mechanistic details, researchers can make more informed decisions when selecting a synthetic strategy for a specific benzocyclobutene target. The continued application of advanced computational methods promises to further refine our understanding and expand the synthetic utility of this important class of molecules.

References

A Comparative Guide to Reaction Intermediates in Rhodium-Catalyzed Cycloadditions of Strained Ring Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of reaction intermediates in two distinct rhodium-catalyzed cycloaddition reactions involving the activation of strained four-membered rings: the (4+1) cycloaddition of benzocyclobutenones with styrenes and the intramolecular carboacylation of olefin-tethered cyclobutanones. Understanding the nature and behavior of the organometallic intermediates in these transformations is crucial for reaction optimization and the design of new synthetic methodologies. This document summarizes key experimental data, details the underlying protocols, and visualizes the catalytic cycles to facilitate a clear comparison.

Performance Comparison of Catalytic Systems

The efficiency and selectivity of these rhodium-catalyzed reactions are highly dependent on the specific catalytic system employed. Below is a summary of representative quantitative data for the two compared cycloaddition reactions.

Table 1: Performance Data for Rhodium-Catalyzed (4+1) Cycloaddition of Benzocyclobutenones with Styrenes

EntryBenzocyclobutenoneStyrene (B11656)Catalyst SystemSolventTemp (°C)Yield (%)
11a2a[Rh(C₂H₄)₂Cl]₂ / NaBArFMeTHF8065
21b2a[Rh(C₂H₄)₂Cl]₂ / NaBArFMeTHF8075
31c2b[Rh(C₂H₄)₂Cl]₂ / NaBArFMeTHF8082

Data extracted from a representative study on rhodium-catalyzed (4+1) cycloadditions.[1]

Table 2: Performance Data for Rhodium-Catalyzed Intramolecular Carboacylation of Olefin-Tethered Cyclobutanones

EntrySubstrateCatalyst SystemLigandSolventTemp (°C)Yield (%)er
11a[{Rh(cod)Cl}₂]BINAP (L1)Dioxane1309898.5:1.5
21b[{Rh(cod)Cl}₂]MeO-BIPHEP (L2)Dioxane1309599.5:0.5
31c[{Rh(cod)Cl}₂]SEGPHOS (L3)Dioxane13092>99.5:0.5

Data extracted from a study on asymmetric rhodium(I)-catalyzed C-C bond activation of cyclobutanones.[2]

Analysis of Reaction Intermediates

The key to understanding these transformations lies in the characterization of the rhodium-containing intermediates. While direct isolation can be challenging, computational studies, particularly Density Functional Theory (DFT), provide significant insights into the structure and energetics of these transient species.[3][4]

Table 3: Computed Free Energies of Intermediates in the (4+1) Cycloaddition of Benzocyclobutenone

IntermediateDescriptionRelative Free Energy (kcal/mol)
int1 Rh-ketimine complex0.0
TS-1 Oxidative addition transition state+15.2
int2 Five-membered rhodacycle-5.8
TS-2 Styrene insertion transition state+8.6
int3 Seven-membered rhodacycle-12.1
TS-3 β-hydride elimination transition state+6.3
int4 Rh-hydride complex-1.5
TS-4 Reductive elimination transition state+8.8

Energies are relative to the initial Rh-ketimine complex. Data is based on DFT calculations from the literature.[1]

Catalytic Cycles and Key Mechanistic Steps

The following diagrams, generated using the DOT language, illustrate the proposed catalytic cycles for the two reactions, highlighting the key intermediates and transition states.

G start [Rh(I)] int1 Rh-Ketimine Complex (int1) start->int1 + Benzocyclobutenone + Directing Group ts1 int1->ts1 Oxidative Addition int2 Rhodacycle (int2) (Five-membered) ts2 int2->ts2 + Styrene (2,1-Insertion) int3 Rhodacycle (int3) (Seven-membered) ts3 int3->ts3 β-Hydride Elimination int4 Rh-Hydride Complex (int4) ts4 int4->ts4 Reductive Elimination product 2-Indanone (B58226) Product catalyst_regen [Rh(I)] product->catalyst_regen - Product ts1->int2 ts2->int3 ts3->int4 ts4->product ts5

Caption: Catalytic cycle for the Rh-catalyzed (4+1) cycloaddition.

G start [Rh(I)]-L complex_vii Substrate Complex (VII) start->complex_vii + Cyclobutanone (B123998) Substrate ts1 complex_vii->ts1 Enantioselective C-C Activation rhodacycle_vi Rhoda(III)cyclopentanone (VI) ts2 rhodacycle_vi->ts2 Olefin Carboacylation acyl_rh_v Acyl Rhodium(III) (V) ts3 acyl_rh_v->ts3 Reductive Elimination product Polycyclic Product catalyst_regen [Rh(I)]-L product->catalyst_regen - Product ts1->rhodacycle_vi ts2->acyl_rh_v ts3->product

Caption: Catalytic cycle for intramolecular carboacylation.

Experimental Protocols

Detailed methodologies are essential for the reproducibility and further development of these catalytic systems.

General Procedure for Rh-Catalyzed (4+1) Cycloaddition

To a flame-dried vial is added the rhodium precursor (e.g., [Rh(C₂H₄)₂Cl]₂, 2.5 mol%), a silver salt co-catalyst (e.g., NaBArF, 5 mol%), the benzocyclobutenone substrate (1.0 equiv), a directing group (e.g., 2-amino-3-picoline, 1.2 equiv), and a dehydrating agent (e.g., activated molecular sieves). The vial is sealed and purged with an inert atmosphere. Anhydrous solvent (e.g., MeTHF) is added, followed by the styrene derivative (2.0 equiv). The reaction mixture is then heated at the specified temperature (e.g., 80 °C) for a designated period. Upon completion, the reaction is cooled to room temperature, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography on silica (B1680970) gel to afford the desired 2-indanone product.[1]

General Procedure for Asymmetric Rh-Catalyzed Intramolecular Carboacylation

In a glovebox, a vial is charged with the rhodium precursor (e.g., [{Rh(cod)Cl}₂], 2.5 mol%), a chiral phosphine (B1218219) ligand (e.g., BINAP, 5.5 mol%), and the cyclobutanone substrate (1.0 equiv). Anhydrous solvent (e.g., dioxane) is added, and the mixture is stirred at room temperature for a short period to allow for catalyst pre-formation. The vial is then sealed and heated at the specified temperature (e.g., 130 °C) until the reaction is complete as monitored by TLC or GC-MS. After cooling to room temperature, the solvent is removed in vacuo, and the crude product is purified by flash chromatography to yield the enantiomerically enriched polycyclic product.[2]

Methodology for DFT Calculations

Computational studies to elucidate the reaction mechanism are typically performed using Density Functional Theory (DFT) as implemented in a quantum chemistry software package. A common approach involves:

  • Geometry Optimization: All stationary points (reactants, intermediates, transition states, and products) are optimized using a suitable functional and basis set (e.g., B3LYP functional with a mixed basis set like LANL2DZ for rhodium and 6-31G(d) for other atoms).

  • Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to confirm the nature of the stationary points (zero imaginary frequencies for minima, one imaginary frequency for transition states) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

  • Single-Point Energy Refinement: To obtain more accurate energies, single-point energy calculations are often carried out on the optimized geometries using a larger basis set and potentially a different functional.

  • Solvation Effects: The influence of the solvent is incorporated using a continuum solvation model, such as the Polarizable Continuum Model (PCM).

Concluding Remarks

The analysis of reaction intermediates in these rhodium-catalyzed transformations reveals both commonalities and key differences. Both reaction pathways proceed through the formation of a rhodacycle intermediate via C-C bond activation of a strained four-membered ring. However, the subsequent steps diverge significantly, leading to distinct product scaffolds. In the (4+1) cycloaddition, the rhodacycle undergoes insertion of an external π-system followed by β-hydride elimination and reductive elimination. In contrast, the intramolecular carboacylation involves a direct carboacylation of a tethered olefin from the initial rhodacycle. The choice of ligands is paramount in the asymmetric carboacylation to control enantioselectivity, whereas the (4+1) cycloaddition described here utilizes a "ligandless" cationic rhodium species. These comparative insights are invaluable for the rational design of new catalysts and synthetic routes for complex molecular architectures.

References

Safety Operating Guide

Safe Disposal of Bicyclo[4.2.0]octa-1,3,5-triene: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of Bicyclo[4.2.0]octa-1,3,5-triene, a flammable and irritant aromatic hydrocarbon, is crucial for laboratory safety and environmental protection. This guide provides essential information on its hazards and outlines the necessary steps for its safe disposal, targeting researchers, scientists, and drug development professionals.

Hazard Profile

This compound and its derivatives are classified as hazardous materials. All personnel handling this compound must be familiar with its safety profile, summarized below.

Hazard ClassificationGHS Hazard StatementPictogram
Flammable LiquidH225: Highly flammable liquid and vapor[1][2]GHS02
Skin IrritationH315: Causes skin irritation[3][4][5]GHS07
Eye IrritationH319: Causes serious eye irritation[3][4][5]GHS07
Specific Target Organ Toxicity (Single Exposure)H335: May cause respiratory irritation[3][4][5]GHS07

Disposal Procedures

Due to its hazardous nature, this compound must not be disposed of down the drain or in regular trash.[6][7] The recommended disposal method is through a licensed hazardous waste disposal company, which will typically involve chemical incineration.[7][8] While specific quantitative data and detailed experimental protocols for the disposal of this compound are not publicly available, the following procedural steps, derived from general good laboratory practices for flammable and hazardous liquid waste, should be followed.

Step 1: Personal Protective Equipment (PPE)

Before handling the waste, ensure appropriate PPE is worn, including:

  • Safety goggles and a face shield[8]

  • Chemical-resistant gloves

  • Flame-retardant lab coat

Step 2: Waste Collection and Storage

  • Container Selection : Collect waste this compound in a designated, compatible, and properly sealed container to prevent leaks and evaporation.[4][6] The original container is often a suitable choice.[4]

  • Labeling : Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (flammable, irritant).[6]

  • Segregation : Store the waste container in a well-ventilated, designated hazardous waste accumulation area, away from incompatible materials, particularly oxidizing agents.[3][4] Ensure the storage area is cool and away from sources of ignition.[2]

Step 3: Arrange for Professional Disposal

  • Contact a Licensed Vendor : Arrange for the collection and disposal of the waste with a licensed and reputable hazardous waste disposal company.

  • Provide Information : Furnish the disposal company with the Safety Data Sheet (SDS) and any other relevant information about the waste stream.

  • Follow Vendor Instructions : Adhere to the specific instructions provided by the waste disposal vendor regarding packaging and transportation.

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G start Start: this compound Waste Generated ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe collect_waste Step 2: Collect Waste in a Designated, Labeled Container ppe->collect_waste check_container Is the container properly sealed and labeled? collect_waste->check_container relabel Seal and Label Container Correctly check_container->relabel No store_waste Step 3: Store in a Designated Hazardous Waste Area check_container->store_waste Yes relabel->store_waste check_storage Is the storage area cool, ventilated, and away from ignition sources? store_waste->check_storage relocate Move to a Suitable Storage Location check_storage->relocate No contact_vendor Step 4: Contact Licensed Hazardous Waste Disposal Vendor check_storage->contact_vendor Yes relocate->contact_vendor provide_info Provide SDS and Waste Information to Vendor contact_vendor->provide_info follow_instructions Step 5: Follow Vendor's Instructions for Packaging and Pickup provide_info->follow_instructions end End: Waste Safely Disposed follow_instructions->end

Caption: Disposal workflow for this compound.

Disclaimer: This information is intended as a general guide. Always consult the specific Safety Data Sheet (SDS) for the compound and follow all local, state, and federal regulations for hazardous waste disposal. For detailed procedures, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal professional.

References

Essential Safety and Operational Guide for Handling Bicyclo[4.2.0]octa-1,3,5-triene

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate, essential safety protocols and logistical plans for the handling and disposal of Bicyclo[4.2.0]octa-1,3,5-triene, tailored for researchers, scientists, and professionals in drug development.

Chemical Profile: this compound, also known as benzocyclobutene, is a colorless liquid.[1] It is classified as a flammable liquid and may cause irritation.[1][2] Derivatives of this compound are known to cause skin and eye irritation, as well as respiratory irritation.[3][4][5]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to ensure personal safety when handling this compound. The following table summarizes the required equipment.

Protection Type Specific Equipment Standard Purpose
Eye and Face Protection Safety glasses with side shields or goggles. A face shield may be required for splash hazards.EN 166 or ANSI Z87.1To protect against splashes and vapors that can cause serious eye irritation.[3][4]
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).EN 374To prevent skin contact, which can cause irritation.[3][6] Gloves must be inspected before use.[6]
Body Protection Laboratory coat or chemical-resistant apron. For larger quantities or increased risk of exposure, a chemical-resistant suit may be necessary.EN 13034To protect against skin contact and contamination of personal clothing.[3][6]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[3][4] If ventilation is inadequate, a respirator (e.g., NIOSH-approved organic vapor respirator) should be used.NIOSH or EN 14387To prevent inhalation of vapors which may cause respiratory irritation.[3][4]

Operational Plan: Step-by-Step Handling Protocol

1. Preparation and Engineering Controls:

  • Ensure a chemical fume hood is operational and available.

  • Verify that an eyewash station and safety shower are accessible and have been recently tested.

  • Keep the container tightly closed when not in use.[2][3]

  • Store in a cool, dry, and well-ventilated area away from sources of ignition and incompatible materials such as oxidizing agents.[2][3]

2. Handling:

  • Avoid contact with skin, eyes, and clothing.[3]

  • Avoid breathing fumes or vapors.[3]

  • Use non-sparking tools to prevent fire caused by electrostatic discharge.[2][6]

  • Ground and bond container and receiving equipment.[2]

  • Wash hands thoroughly after handling.[3]

3. In Case of a Spill:

  • Evacuate personnel from the immediate area.

  • Remove all sources of ignition.[6]

  • Ventilate the area.

  • Absorb the spill with an inert, non-combustible material such as sand or vermiculite.[3][7]

  • Collect the absorbed material into a suitable, labeled container for disposal.[6][7]

  • Do not let the product enter drains or waterways.[3][6]

Disposal Plan

All waste materials must be disposed of in accordance with local, state, and federal regulations.

  • Waste Container: Collect waste this compound and contaminated materials in a clearly labeled, sealed container.

  • Disposal Method: Dispose of the chemical waste through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[6] Do not mix with other waste.[8]

  • Container Decontamination: Decontaminate empty containers before disposal.[7]

Experimental Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Post-Handling & Disposal start Start: Acquire this compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe setup Prepare Well-Ventilated Work Area (Chemical Fume Hood) ppe->setup handle Handle Chemical (Avoid contact and inhalation) setup->handle spill_check Spill Occurs? handle->spill_check decontaminate Decontaminate Work Area & Equipment handle->decontaminate spill_check->handle No spill_protocol Execute Spill Protocol (Evacuate, Ventilate, Absorb) spill_check->spill_protocol Yes spill_protocol->decontaminate dispose Dispose of Waste (Sealed, Labeled Container) decontaminate->dispose remove_ppe Remove PPE dispose->remove_ppe wash Wash Hands Thoroughly remove_ppe->wash end_op End of Operation wash->end_op

Caption: Workflow for safe handling of this compound.

References

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Bicyclo[4.2.0]octa-1,3,5-triene
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.